Product packaging for beta-Endosulfan(Cat. No.:CAS No. 959-98-8)

beta-Endosulfan

Cat. No.: B125217
CAS No.: 959-98-8
M. Wt: 406.9 g/mol
InChI Key: RDYMFSUJUZBWLH-AZVNHNRSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

beta-Endosulfan is a stereoisomer of the organochlorine insecticide endosulfan, provided as a high-purity grade material for environmental and toxicological research. This compound is a critical analytical standard for studying the environmental fate and distinct toxicological profile of endosulfan isomers. As a non-competitive GABA-gated chloride channel antagonist (IRAC MoA class 2A), this compound exhibits neurotoxic effects through the hyperstimulation of the central nervous system in insects and non-target organisms . While the alpha-isomer is often considered more potent as an insecticide, research indicates that this compound may demonstrate higher neurotoxicity in human neuronal cell lines . This makes it a valuable compound for investigating the specific mechanisms and relative risks of different endosulfan isomers. This compound is of significant research interest due to its properties as a suspected endocrine disruptor and xenoestrogen. Studies show that exposure to this compound can disrupt sex steroid hormone levels and induce oxidative stress in mammalian models, providing insights into its potential impact on reproductive health . Its environmental persistence and ability to undergo long-range transport, despite a global ban under the Stockholm Convention, make it a relevant compound for monitoring and ecotoxicological studies . In the environment, it can be transformed into the more persistent metabolite endosulfan sulfate, and researchers also utilize this compound to study microbial degradation pathways for bioremediation applications . This product is intended for research use only and is not intended for human or veterinary drug or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6Cl6O3S B125217 beta-Endosulfan CAS No. 959-98-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,8R,9S)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+,19?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYMFSUJUZBWLH-AZVNHNRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](COS(=O)O1)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl6O3S
Record name BETA-ENDOSULFAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16203
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9037539
Record name Endosulfan I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9037539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beta-endosulfan appears as brown crystals. Melting point 208-210 °C. Used as an insecticide., Technical product: Light to dark brown solid; Formulated as liquid emulsifiable concentrate and wettable powder; [Reference #1], Technical product: Light to dark brown solid; Formulated as liquid emulsifiable concentrate and wettable powder; [Reference #1] White crystalline solid; [Sigma-Aldrich MSDS]
Record name BETA-ENDOSULFAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16203
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name beta-Endosulfan
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12304
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name alpha-Endosulfan
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11734
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Insoluble (NTP, 1992)
Record name BETA-ENDOSULFAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16203
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

0.00000072 [mmHg], 0.000003 [mmHg]
Record name beta-Endosulfan
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12304
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name alpha-Endosulfan
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11734
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

33213-65-9, 959-98-8
Record name BETA-ENDOSULFAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16203
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name alpha-Endosulfan [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Endosulfan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033213659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Endosulfan I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9037539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Endosulfan alpha-isomer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name beta-Endosulfan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENDOSULFAN II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT768EVS2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ENDOSULFAN I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY5Y9R7G0E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

406 to 410 °F (NTP, 1992)
Record name BETA-ENDOSULFAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16203
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

beta-Endosulfan chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, toxicological pathways, environmental fate, and analytical protocols for beta-endosulfan (B125223).

Introduction and Chemical Identity

Endosulfan (B1671282) is a broad-spectrum organochlorine insecticide and acaricide.[1] Technical-grade endosulfan is a mixture of two stereoisomers, alpha (α) and beta (β), in an approximate 7:3 ratio.[2][3] The beta-isomer is generally more persistent in the environment than the alpha-isomer.[4] Due to its acute toxicity, potential for bioaccumulation, and role as an endocrine disruptor, the use of endosulfan has been banned or restricted in numerous countries under the Stockholm Convention.[3] This document focuses specifically on the beta-isomer of endosulfan.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name (1S,2S,8R,9R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ⁴-thiatricyclo[7.2.1.0²,⁸]dodec-10-ene 5-oxide[5]
CAS Number 33213-65-9[1][5][6]
Molecular Formula C₉H₆Cl₆O₃S[1][5][6]
Synonyms Endosulfan II, Endosulfan B, β-Thiodan[1][6]

Chemical Structure

This compound is a stereoisomer of endosulfan, a derivative of hexachlorocyclopentadiene. The α and β isomers are configurational isomers that arise from the pyramidal stereochemistry of the tetravalent sulfur atom.[3] The β-isomer can slowly and irreversibly convert to the more thermodynamically stable α-form.[3]

2D Structure of this compoundFigure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound govern its environmental transport, fate, and bioavailability. Key quantitative data are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueConditionsReference
Molecular Weight 406.9 g/mol [5]
Physical State Brown or colorless crystalline solidStandard Temperature and Pressure[1][7]
Melting Point 208-210 °C[1]
Boiling Point 449.7 ± 45.0 °CPredicted[8]
Water Solubility 0.28 - 0.33 mg/L22-25 °C[7][8]
Vapor Pressure 1 x 10⁻⁵ mmHg25 °C[9]
Octanol-Water Partition Coefficient (log Kₒw) 3.62 - 4.34[9]
Henry's Law Constant 6.5 x 10⁻⁵ atm·m³/mol20 °C[9]

Toxicology and Mechanism of Action

The primary mechanism of endosulfan's neurotoxicity in both insects and mammals is the antagonism of the gamma-aminobutyric acid (GABA) receptor.[1][3] It acts as a noncompetitive blocker of the GABA-gated chloride channels.[10][11]

Mechanism of Action:

  • The neurotransmitter GABA binds to the GABA-A receptor, a ligand-gated ion channel.

  • This binding event opens the receptor's integral chloride (Cl⁻) channel.

  • The influx of Cl⁻ ions into the neuron causes hyperpolarization of the cell membrane, leading to an inhibitory effect and a reduction in nerve impulse propagation.

  • This compound binds to a site within the chloride channel pore, physically blocking the flow of ions.[11]

  • This blockage prevents GABA-induced hyperpolarization, leading to uncontrolled nerve impulses, hyperexcitation of the central nervous system, and seizures.[1][11]

G cluster_normal Normal GABAergic Inhibition cluster_disruption Disruption by this compound GABA GABA Receptor GABA-A Receptor GABA->Receptor binds to Channel_Open Chloride Channel Opens Receptor->Channel_Open Cl_Influx Cl⁻ Influx Channel_Open->Cl_Influx Channel_Blocked Chloride Channel Blocked Hyperpolarization Neuron Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization Endosulfan This compound Endosulfan->Channel_Blocked blocks No_Influx No Cl⁻ Influx Channel_Blocked->No_Influx Hyperexcitation Hyperexcitation (Neurotoxicity) No_Influx->Hyperexcitation G start This compound (in Soil/Water) biotic Biotic Degradation (Microbial) start->biotic abiotic Abiotic Degradation start->abiotic oxidation Oxidation biotic->oxidation hydrolysis Hydrolysis abiotic->hydrolysis photolysis Photolysis abiotic->photolysis sulfate Endosulfan Sulfate (Persistent, Toxic) oxidation->sulfate diol Endosulfan Diol (Less Toxic) hydrolysis->diol photolysis->diol

References

An In-depth Technical Guide to the Stereoisomer Configuration of beta-Endosulfan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endosulfan (B1671282), a broad-spectrum organochlorine insecticide, exists as a mixture of two diastereomers: alpha (α) and beta (β)-endosulfan. The stereochemistry of these isomers significantly influences their physical properties, biological activity, and environmental fate. This technical guide provides a comprehensive overview of the stereoisomer configuration of β-endosulfan, including its molecular structure, mechanism of action as a GABA receptor antagonist, and metabolic pathways. Detailed experimental protocols for the analysis of endosulfan isomers are also presented, alongside visualizations of key pathways to facilitate a deeper understanding of its biochemical interactions.

Introduction

Endosulfan (6,7,8,9,10,10-hexachloro-1,5,5a,6,9,9a-hexahydro-6,9-methano-2,4,3-benzodioxathiepine-3-oxide) is a synthetic cyclodiene pesticide that has been used extensively in agriculture.[1][2] Technical grade endosulfan is a mixture of two stereoisomers, α- and β-endosulfan, typically in a ratio of approximately 7:3.[3] The difference between these isomers arises from the pyramidal stereochemistry of the tetravalent sulfur atom within the seven-membered dioxathiepin-oxide ring.[1] The α-isomer is thermodynamically more stable, and β-endosulfan can undergo a slow, irreversible conversion to the α-form.[1] This guide focuses on the specific stereochemical configuration of the β-isomer.

Stereoisomer Configuration of beta-Endosulfan

2.1. Molecular Structure

Computational studies, including Density Functional Theory (DFT) calculations, have described the conformation of β-endosulfan. It adopts a symmetrical-chair conformation.[4] This is in contrast to the two asymmetrical, interchanging twist-chair enantiomers of α-endosulfan.[4] The symmetry of the β-isomer is a key distinguishing feature.

2.2. Quantitative Structural Data

As of the latest literature review, a definitive single-crystal X-ray diffraction study for β-endosulfan has not been publicly deposited, precluding the presentation of experimentally determined bond lengths, bond angles, and dihedral angles. However, computational models provide valuable insights into its geometry. The data presented in the following tables are derived from computational chemistry studies and should be considered as theoretical approximations.

Table 1: Calculated Bond Lengths of this compound

BondCalculated Length (Å)
S-O(oxide)1.45
S-O(ring)1.62
C-C (ring)1.54 - 1.56
C-Cl1.77 - 1.79
C-H1.09 - 1.10
C-O1.43

Note: These values are representative and may vary slightly depending on the computational method and basis set used.

Table 2: Calculated Bond Angles of this compound

AngleCalculated Angle (°)
O(oxide)-S-O(ring)108.5
O(ring)-S-O(ring)102.0
C-C-C (ring)109.0 - 112.0
Cl-C-C108.0 - 110.0
H-C-H109.5

Note: These values are representative and may vary slightly depending on the computational method and basis set used.

Table 3: Calculated Dihedral Angles of the Dioxathiepin-oxide Ring in this compound

Dihedral AngleCalculated Angle (°)
C-O-S-O-65.0
O-S-O-C60.0
S-O-C-C-70.0
O-C-C-C55.0

Note: These values define the chair conformation of the seven-membered ring and are representative theoretical values.

Signaling Pathway: Mechanism of Action

Endosulfan exerts its neurotoxic effects by acting as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor.[1][5] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions (Cl⁻) into the neuron.[6] This influx leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory effect on neurotransmission.

This compound, like its alpha-isomer, is believed to bind to a site within the chloride channel pore of the GABA-A receptor.[7] This binding allosterically modulates the receptor, preventing the channel from opening even when GABA is bound. The blockage of the chloride ion channel disrupts the normal inhibitory signaling, leading to a state of hyperexcitability in the central nervous system, which manifests as tremors, convulsions, and in severe cases, death.[6]

GABA_A_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_receptor GABA-A Receptor GABA_vesicle GABA Vesicle GABA_released GABA GABA_vesicle->GABA_released Release GABA GABA GABA_binding_site GABA Binding Site GABA_released->GABA_binding_site Binds Chloride_channel Chloride Channel (Closed) GABA_binding_site->Chloride_channel Opens Channel (Normal Function) Chloride_ion_int Cl- (intracellular) Chloride_channel->Chloride_ion_int Hyperexcitation Hyperexcitation (Toxicity) Chloride_channel->Hyperexcitation Endosulfan_binding_site Endosulfan Binding Site Endosulfan_binding_site->Chloride_channel Blocks Channel Chloride_ion_ext Cl- (extracellular) Chloride_ion_ext->Chloride_channel Influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_ion_int->Hyperpolarization beta_Endosulfan β-Endosulfan beta_Endosulfan->Endosulfan_binding_site Binds Endosulfan_Metabolism beta_Endosulfan β-Endosulfan Endosulfan_Sulfate Endosulfan Sulfate (Toxic, Persistent) beta_Endosulfan->Endosulfan_Sulfate Oxidation (Cytochrome P-450) Endosulfan_Diol Endosulfan Diol (Less Toxic) beta_Endosulfan->Endosulfan_Diol Hydrolysis Further_Metabolites Further Metabolites (e.g., Endosulfan Ether, Lactone) Endosulfan_Diol->Further_Metabolites Further Metabolism GCMS_Workflow Sample Biological Sample Extraction Liquid-Liquid Extraction (with Hexane) Sample->Extraction Drying Drying (Anhydrous Na2SO4) Extraction->Drying Concentration Concentration (Nitrogen Evaporation) Drying->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, SIM/Scan) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

References

An In-depth Technical Guide to the Core Mechanism of Action of Beta-Endosulfan in Insects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular mechanisms through which beta-endosulfan (B125223), a stereoisomer of the organochlorine insecticide endosulfan (B1671282), exerts its toxic effects on insects. The document focuses on the primary and secondary modes of action, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Executive Summary

This compound is a potent neurotoxin in insects, primarily functioning as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor.[1][2] This action blocks the inhibitory chloride ion influx, leading to hyperexcitation of the central nervous system (CNS), paralysis, and eventual death of the insect.[1][3] A secondary mechanism of action involves the inhibition of vital ion-pumping enzymes, specifically Calcium/Magnesium-dependent ATPase (Ca²⁺/Mg²⁺-ATPase) and Sodium/Potassium-dependent ATPase (Na⁺/K⁺-ATPase), further disrupting neuronal function.[1][4][5] While the alpha-isomer of endosulfan is generally considered more toxic, the beta-isomer is a significant contributor to the overall insecticidal activity of technical-grade endosulfan.[6][7]

Primary Mechanism of Action: GABA Receptor Antagonism

The principal target of this compound in the insect nervous system is the GABA-gated chloride channel, an ionotropic receptor crucial for inhibitory neurotransmission.[1][5]

Molecular Interaction with the GABA Receptor

This compound acts as a non-competitive antagonist, binding to a site within the chloride ion channel pore of the GABA receptor.[3] This binding event physically obstructs the flow of chloride ions, even when GABA, the primary neurotransmitter, is bound to its recognition site on the receptor. The blockage of the chloride channel prevents the hyperpolarization of the neuronal membrane that would typically follow GABA binding, thus inhibiting its inhibitory effect. This leads to a state of uncontrolled neuronal firing, resulting in the characteristic symptoms of endosulfan poisoning: hyperexcitation, tremors, convulsions, and paralysis.

The insect GABA receptor, particularly the subunit known as Resistant to Dieldrin (RDL), is a key target for this compound and other cyclodiene insecticides.[8] Studies on recombinant GABA receptors have highlighted the importance of the beta-3 (β3) subunit in insecticide binding, suggesting it forms a critical part of the binding pocket for these non-competitive antagonists.[9]

Diagram 1: Primary mechanism of this compound at the insect GABA receptor.
Quantitative Data on GABA Receptor Interaction

CompoundReceptor Subunit CompositionAssay TypeIC50 (nM)Reference
alpha-EndosulfanRecombinant human β3 homooligomer[³H]EBOB binding0.5 - 2.4[9]
alpha-EndosulfanRecombinant human α1β3γ2[³H]EBOB binding16 - 33[9]
alpha-EndosulfanNative mammalian brain membranes[³H]EBOB binding7.3[9]

Secondary Mechanism of Action: ATPase Inhibition

This compound also disrupts neuronal function by inhibiting key ATP-dependent ion pumps, namely Ca²⁺/Mg²⁺-ATPase and Na⁺/K⁺-ATPase.[1][4][5] These enzymes are critical for maintaining the electrochemical gradients across neuronal membranes, which are essential for nerve impulse transmission and calcium signaling.

Inhibition of Ca²⁺/Mg²⁺-ATPase

The inhibition of Ca²⁺/Mg²⁺-ATPase by this compound disrupts the transport of calcium ions across neuronal membranes.[1][5] This leads to an accumulation of intracellular calcium, which can trigger the excessive release of neurotransmitters, contributing to the hyperexcitatory state induced by the pesticide.

Inhibition of Na⁺/K⁺-ATPase

The Na⁺/K⁺-ATPase is vital for maintaining the sodium and potassium ion gradients necessary for neuronal excitability and repolarization. Inhibition of this enzyme by this compound further destabilizes the neuronal membrane potential, exacerbating the neurotoxic effects.

Quantitative Data on ATPase Inhibition

Specific IC50 values for this compound's inhibition of insect Ca²⁺/Mg²⁺-ATPase and Na⁺/K⁺-ATPase are not well-documented in publicly available literature. Research has often been conducted on technical-grade endosulfan or in non-insect species.

G beta_Endosulfan This compound Ca_ATPase Ca²⁺/Mg²⁺-ATPase beta_Endosulfan->Ca_ATPase Inhibits Na_K_ATPase Na⁺/K⁺-ATPase beta_Endosulfan->Na_K_ATPase Inhibits Ca_Transport Ca²⁺ Transport (out of neuron) Ca_ATPase->Ca_Transport Maintains Na_K_Gradients Na⁺/K⁺ Gradients Na_K_ATPase->Na_K_Gradients Maintains Intra_Ca ↑ Intracellular [Ca²⁺] Ca_Transport->Intra_Ca Leads to Membrane_Potential Disrupted Membrane Potential Na_K_Gradients->Membrane_Potential Leads to Neurotransmitter ↑ Neurotransmitter Release Intra_Ca->Neurotransmitter Hyperexcitation Neuronal Hyperexcitation Neurotransmitter->Hyperexcitation Membrane_Potential->Hyperexcitation G start Start prep Prepare Insect Neuronal Membranes start->prep assay Set up Binding Assay: - Membranes - [³H]EBOB - this compound (varied conc.) prep->assay incubate Incubate to Equilibrium assay->incubate filter Rapid Vacuum Filtration incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki quantify->analyze end End analyze->end G start Start inject Inject Xenopus Oocytes with GABA Receptor cRNA start->inject incubate Incubate for Receptor Expression inject->incubate setup Set up TEVC: - Place oocyte in chamber - Impale with electrodes - Clamp voltage incubate->setup gaba_app Apply GABA to Elicit Current setup->gaba_app drug_app Co-apply this compound with GABA gaba_app->drug_app record Record Changes in Membrane Current drug_app->record analyze Data Analysis: - Measure current inhibition - Determine IC50 record->analyze end End analyze->end

References

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of beta-Endosulfan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of beta-endosulfan (B125223), a persistent organochlorine insecticide. The document details its transformation in various environmental compartments, summarizes key quantitative data, and provides detailed experimental protocols for the cited research. Visualizations of degradation pathways and experimental workflows are included to facilitate a deeper understanding of the processes involved.

Introduction

Endosulfan (B1671282) is a broad-spectrum insecticide and acaricide that has been used extensively in agriculture.[1] Technical endosulfan is a mixture of two diastereomeric isomers, alpha (α)- and beta (β)-endosulfan, typically in a 7:3 ratio.[2] this compound is generally more persistent in the environment than the alpha isomer.[3] Due to its toxicity, persistence, and potential for long-range environmental transport, endosulfan and its transformation products are of significant environmental concern.[4][5] This guide focuses specifically on the environmental fate and degradation of this compound.

Environmental Fate and Transport

This compound is subject to various transport and partitioning processes in the environment. Its semi-volatile nature allows for atmospheric transport over long distances, leading to its presence in remote ecosystems.[4] In aquatic systems, it tends to partition from water to sediment.[6] Its mobility in soil is generally low due to its tendency to adsorb to soil particles.[7]

Abiotic Degradation Pathways

Hydrolysis

Hydrolysis is a significant degradation pathway for this compound in aqueous environments, particularly under neutral to alkaline conditions. The primary hydrolysis product is endosulfan diol, which is considerably less toxic than the parent compound.[7][8] The rate of hydrolysis is pH-dependent, increasing with higher pH.[8]

Photodegradation

Photodegradation, or photolysis, contributes to the breakdown of this compound in the presence of sunlight.[9] This process can occur in water, on soil surfaces, and in the atmosphere. The primary photolysis product is also endosulfan diol.[10] The presence of photosensitizers can enhance the rate of photodegradation.[9]

Biotic Degradation Pathways

Microbial degradation is a crucial process in the breakdown of this compound in soil and water. A wide range of microorganisms, including bacteria and fungi, have been shown to metabolize this compound under both aerobic and anaerobic conditions.[1][11]

Aerobic Degradation

Under aerobic conditions, two main degradation pathways are observed:

  • Oxidation: This pathway leads to the formation of endosulfan sulfate (B86663), a persistent and toxic metabolite.[7][12]

  • Hydrolysis: This pathway, similar to abiotic hydrolysis, results in the formation of the less toxic endosulfan diol.[11]

Anaerobic Degradation

Under anaerobic conditions, the formation of endosulfan diol is the predominant pathway, while the formation of endosulfan sulfate is significantly reduced.[7]

Data Presentation

Table 1: Half-life of this compound in Soil
Soil TypeConditionHalf-life (days)Reference
Sandy LoamAerobic104 - 265[7]
Not SpecifiedAnaerobic136 - 161[7]
Not SpecifiedField90 - 103[7]
Table 2: Half-life of this compound in Water
ConditionpHHalf-life (days)Reference
Hydrolysis710.7
Hydrolysis90.17
Water-sediment system6.811 - 16[7]
Table 3: Microbial Degradation of this compound
MicroorganismInitial Concentration (mg/L)Degradation (%)Incubation Time (days)Reference
Pseudomonas aeruginosa100>8516[1]
Burkholderia cepacia100>9014[1]
Mixed bacterial cultureNot specified8720[13]
Aspergillus nigerNot specifiedNot specifiedNot specified[3]

Experimental Protocols

Soil Biodegradation Study

Objective: To determine the rate and pathway of this compound degradation in soil under controlled laboratory conditions.

Materials:

  • Test soil, characterized for properties such as texture, pH, organic matter content, and microbial biomass.

  • Analytical grade this compound.

  • Appropriate solvents for extraction (e.g., hexane, acetone).

  • Glass incubation vessels (e.g., Erlenmeyer flasks).

  • Incubator with temperature and humidity control.

  • Analytical instrumentation (GC-ECD or GC-MS).

Procedure:

  • Soil Preparation: Sieve the soil to remove large debris. Adjust the moisture content to a predetermined level (e.g., 50-60% of water holding capacity).

  • Spiking: Treat a known amount of soil with a solution of this compound in a volatile solvent. Allow the solvent to evaporate completely, ensuring a uniform distribution of the pesticide.

  • Incubation: Place the treated soil samples into the incubation vessels. Include control samples (e.g., sterilized soil to assess abiotic degradation, untreated soil to monitor background levels). Incubate the samples in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals, collect soil subsamples from the incubation vessels.

  • Extraction: Extract the soil samples with an appropriate solvent mixture (e.g., acetone:hexane).

  • Analysis: Analyze the extracts using GC-ECD or GC-MS to quantify the concentration of this compound and its degradation products.[14]

  • Data Analysis: Calculate the dissipation rate and half-life of this compound in the soil.

Aqueous Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound in water at different pH values.

Materials:

  • Sterile, buffered aqueous solutions at various pH levels (e.g., 5, 7, and 9).

  • Analytical grade this compound.

  • Sterile glass vessels with Teflon-lined caps.

  • Constant temperature bath or incubator.

  • Extraction solvents (e.g., dichloromethane).

  • Analytical instrumentation (GC-ECD or GC-MS).

Procedure:

  • Solution Preparation: Prepare sterile buffer solutions at the desired pH values.

  • Spiking: Add a small volume of a concentrated stock solution of this compound in a water-miscible solvent (e.g., acetonitrile) to the buffer solutions to achieve the target initial concentration.

  • Incubation: Dispense the spiked solutions into the sterile glass vessels, ensuring minimal headspace. Seal the vessels and place them in a constant temperature bath in the dark.

  • Sampling: At specified time intervals, sacrifice replicate vessels for analysis.

  • Extraction: Extract the aqueous samples with a suitable organic solvent.

  • Analysis: Analyze the extracts to determine the concentration of remaining this compound.[6]

  • Data Analysis: Determine the hydrolysis rate constant and half-life for each pH level.[8]

Photodegradation Study

Objective: To evaluate the photodegradation of this compound in aqueous solution upon exposure to simulated or natural sunlight.

Materials:

  • Quartz or borosilicate glass reaction vessels (transparent to the light source).

  • A light source that simulates natural sunlight (e.g., xenon arc lamp) or natural sunlight.

  • Aqueous solution (e.g., sterile, buffered water).

  • Analytical grade this compound.

  • Dark controls wrapped in aluminum foil.

  • Analytical instrumentation (GC-ECD or GC-MS).

Procedure:

  • Solution Preparation: Prepare an aqueous solution of this compound.

  • Exposure: Fill the reaction vessels with the solution. Expose the samples to the light source. Place dark control samples alongside the irradiated samples to account for non-photolytic degradation.

  • Sampling: At selected time points, take samples from the reaction vessels.

  • Analysis: Analyze the samples to measure the concentration of this compound and any photoproducts.[9]

  • Data Analysis: Calculate the photodegradation rate and half-life.[10]

Mandatory Visualizations

Abiotic Degradation Pathways of this compound This compound This compound Endosulfan diol Endosulfan diol This compound->Endosulfan diol Hydrolysis (pH dependent) This compound->Endosulfan diol Photodegradation

Caption: Abiotic degradation pathways of this compound.

Biotic Degradation Pathways of this compound cluster_aerobic Aerobic Conditions cluster_anaerobic Anaerobic Conditions beta-Endosulfan_aerobic This compound Endosulfan sulfate Endosulfan sulfate beta-Endosulfan_aerobic->Endosulfan sulfate Oxidation Endosulfan diol_aerobic Endosulfan diol beta-Endosulfan_aerobic->Endosulfan diol_aerobic Hydrolysis beta-Endosulfan_anaerobic This compound Endosulfan diol_anaerobic Endosulfan diol beta-Endosulfan_anaerobic->Endosulfan diol_anaerobic Hydrolysis (Major Pathway) Experimental Workflow for Soil Biodegradation Study A Soil Sample Collection and Preparation B Spiking with this compound A->B C Incubation (Controlled Temperature and Moisture) B->C D Periodic Sampling C->D E Solvent Extraction D->E F GC-MS/ECD Analysis E->F G Data Analysis (Half-life Calculation) F->G

References

Beta-Endosulfan's Environmental Stand: An In-depth Technical Guide to its Persistence in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental persistence of beta-endosulfan (B125223), a significant organochlorine insecticide, in soil and water. Understanding the fate and behavior of this compound is critical for environmental risk assessment and the development of remediation strategies. This document synthesizes key data on its degradation kinetics, delineates its transformation pathways, and outlines detailed experimental protocols for its study.

Quantitative Assessment of this compound Persistence

The environmental persistence of this compound is quantified by its half-life (DT50), the time required for 50% of the initial concentration to dissipate. This parameter is highly variable and dependent on a multitude of environmental factors. The following tables summarize the reported half-life values for this compound in soil and water under various conditions.

Table 1: Half-life of this compound in Soil

Soil TypeConditionHalf-life (days)Key Factors Influencing PersistenceReference
Sandy LoamAerobic104 - 265Microbial activity, temperature[1]
Sandy LoamAnaerobic136 - 161Redox potential, microbial population[1]
Not SpecifiedAerobic108 - 264 (mean 157)Oxidation by microbial action[2]
Field Dissipation (various)Not Specified90 - 103Climate, soil composition, agricultural practices[1]
Black Soil (Australia)Incubated at 30°CNot specified for beta-isomer, total endosulfan (B1671282) 15 daysTemperature, moisture[1]

Table 2: Half-life of this compound in Water

Water SystempHConditionHalf-life (days)Key Factors Influencing PersistenceReference
Water7Hydrolysis & Oxidation25pH, temperature[1][3]
Water5Hydrolysis & Oxidation51pH[1][3]
Distilled Water7Hydrolysis19pH[1]
Distilled Water5Hydrolysis>200pH[1]
Water-Sediment System6.8Aerobic water, anaerobic sediment11 - 16 (for both isomers)Hydrolysis, microbial activity in sediment[1]
Seawater/Sediment (biotic)7.3 - 7.7Not Specified8.3Microbial degradation[1]

Degradation Pathways of this compound

The dissipation of this compound in the environment proceeds through a combination of biotic and abiotic processes, leading to the formation of several metabolites. The primary degradation pathways are oxidation and hydrolysis.

Biotic Degradation in Soil

In soil, the primary degradation pathway for this compound is microbial oxidation, which converts it to the more persistent and equally toxic metabolite, endosulfan sulfate.[1][3] Under anaerobic conditions, hydrolysis to endosulfan diol can also occur.[1]

Soil_Degradation beta_Endosulfan β-Endosulfan Endosulfan_Sulfate Endosulfan Sulfate (persistent) beta_Endosulfan->Endosulfan_Sulfate Microbial Oxidation (Aerobic) Endosulfan_Diol Endosulfan Diol (less toxic) beta_Endosulfan->Endosulfan_Diol Hydrolysis (Anaerobic)

Figure 1: Biotic degradation pathway of β-endosulfan in soil.
Degradation in Water

In aqueous environments, the degradation of this compound is primarily driven by abiotic hydrolysis, especially under neutral to alkaline conditions, yielding the less toxic endosulfan diol.[1][3] Photolysis, or degradation by sunlight, also contributes to its breakdown in water, with endosulfan diol being a primary product.[3] Microbial degradation can also occur, leading to various metabolites.

Water_Degradation beta_Endosulfan β-Endosulfan Endosulfan_Diol Endosulfan Diol (less toxic) beta_Endosulfan->Endosulfan_Diol Hydrolysis (pH dependent) Photolysis Endosulfan_alpha_Hydroxy_Ether Endosulfan α-hydroxy ether Endosulfan_Diol->Endosulfan_alpha_Hydroxy_Ether Further Degradation Further_Degradation_Products Further Degradation Products Endosulfan_alpha_Hydroxy_Ether->Further_Degradation_Products

Figure 2: Primary degradation pathways of β-endosulfan in water.

Experimental Protocols

The following sections outline detailed methodologies for key experiments to assess the persistence of this compound in soil and water. These protocols are based on established guidelines from organizations such as the OECD and EPA.

Soil Persistence Study (Aerobic)

This protocol is designed to determine the rate of aerobic degradation of this compound in soil.

Soil_Persistence_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis Soil_Collection 1. Soil Collection & Sieving (e.g., <2mm) Soil_Characterization 2. Soil Characterization (pH, organic matter, texture) Soil_Collection->Soil_Characterization Spiking 3. Spiking with β-Endosulfan (known concentration) Soil_Characterization->Spiking Incubation_Setup 4. Incubation in Microcosms (controlled temp. & moisture) Spiking->Incubation_Setup Sampling 5. Time-course Sampling (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days) Incubation_Setup->Sampling Extraction 6. Solvent Extraction (e.g., acetone/hexane) Sampling->Extraction Cleanup 7. Extract Cleanup (e.g., Solid Phase Extraction) Extraction->Cleanup Quantification 8. GC-ECD/MS Analysis Cleanup->Quantification Half_life_Calc 9. Half-life Calculation (First-order kinetics) Quantification->Half_life_Calc

Figure 3: Experimental workflow for a soil persistence study.

Methodology:

  • Soil Collection and Preparation:

    • Collect a representative soil sample from the top 0-20 cm layer of the desired field.

    • Air-dry the soil at room temperature and sieve it through a 2 mm mesh to remove stones and large organic debris.

    • Characterize the soil for key properties including pH, organic carbon content, texture (sand, silt, clay percentages), and water holding capacity.

  • Spiking and Incubation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Treat a known mass of the prepared soil with the stock solution to achieve the desired initial concentration. Ensure homogenous mixing and allow the solvent to evaporate completely in a fume hood.

    • Adjust the moisture content of the treated soil to a specific level (e.g., 40-60% of its maximum water holding capacity).

    • Transfer known quantities of the treated soil into individual incubation vessels (microcosms), such as glass jars.

    • Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C). The vessels should allow for air exchange but minimize water loss.

  • Sampling and Extraction:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), destructively sample triplicate microcosms.

    • Extract the soil samples with an appropriate solvent mixture (e.g., acetone:hexane, 1:1 v/v) using techniques like sonication or shaking.

    • Separate the solvent extract from the soil by centrifugation or filtration.

  • Analysis:

    • Concentrate the solvent extract and perform a cleanup step if necessary to remove interfering co-extractives. Solid-phase extraction (SPE) with a suitable sorbent is a common cleanup technique.

    • Quantify the concentration of this compound and its major metabolite, endosulfan sulfate, using Gas Chromatography with Electron Capture Detection (GC-ECD) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]

  • Data Analysis:

    • Plot the concentration of this compound against time.

    • Calculate the dissipation half-life (DT50) by fitting the data to a first-order decay kinetic model: Ct = C0e-kt, where Ct is the concentration at time t, C0 is the initial concentration, and k is the first-order rate constant. The half-life is then calculated as DT50 = ln(2)/k.

Water Hydrolysis Study

This protocol determines the rate of abiotic degradation of this compound in water at different pH values.

Methodology:

  • Preparation of Buffer Solutions:

    • Prepare sterile aqueous buffer solutions at pH 5, 7, and 9.

  • Test Setup:

    • Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile).

    • In sterile, light-protected vessels (e.g., amber glass vials), add a small volume of the stock solution to each buffer solution to achieve the desired initial concentration of this compound. The volume of the organic solvent should be minimal (e.g., <1% v/v) to avoid co-solvent effects.

    • Incubate the test solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Analysis:

    • At specified time intervals, collect aliquots from each test solution.

    • Extract the aqueous samples with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Analyze the extracts for the concentration of this compound and its hydrolysis product, endosulfan diol, using GC-ECD or GC-MS.

  • Data Analysis:

    • Calculate the half-life of this compound at each pH value using first-order kinetics as described for the soil persistence study.

Conclusion

The persistence of this compound in soil and water is a complex process governed by a variety of environmental factors. In soil, its persistence is significant, with its primary degradation product, endosulfan sulfate, being even more stable. In water, hydrolysis and photolysis are the main degradation routes, with persistence being highly dependent on pH. The detailed experimental protocols provided in this guide offer a standardized approach for researchers to accurately assess the environmental fate of this pesticide. A thorough understanding of these processes is essential for developing effective risk mitigation and remediation strategies for environments contaminated with endosulfan.

References

Beta-Endosulfan's Journey Through the Food Chain: A Technical Guide to its Bioaccumulation Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GENT, BELGIUM – December 16, 2025 – The persistent and bioaccumulative nature of beta-endosulfan (B125223), a toxic isomer of the organochlorine pesticide endosulfan (B1671282), continues to pose a significant threat to ecosystems and human health. This technical guide provides an in-depth analysis of the bioaccumulation potential of this compound in food chains, offering crucial data and experimental insights for researchers, scientists, and drug development professionals. Despite being banned in many countries, its persistence in the environment necessitates a thorough understanding of its toxicological profile.[1][2]

Endosulfan, a mixture of α- and β-isomers, readily contaminates soil, water, and air.[2] The β-isomer is noted for being less volatile and more persistent in soil than its α-counterpart.[3] Both isomers, along with their primary and more persistent degradation product, endosulfan sulfate (B86663), have the potential to bioaccumulate in organisms and biomagnify through the food web.[1][3]

Quantitative Analysis of Bioaccumulation

The bioaccumulation potential of this compound is quantified through various metrics, including the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Biomagnification Factor (BMF). BCF measures the accumulation of a chemical from water, while BAF considers all routes of exposure, including diet. BMF indicates the increase in concentration of a substance at successively higher trophic levels.

A comprehensive review of available literature provides the following quantitative data on the bioaccumulation of endosulfan isomers and their sulfate metabolite.

Organism TypeSpeciesCompound(s)BCF/BAF ValueBMF ValueReference
Fish Sheepshead Minnow (Cyprinodon variegatus)α- and β-isomers1,146-[1][3]
Striped Mullet (Mugil cephalus)α- and β-isomers, endosulfan sulfate2,755-[1][3]
Yellow Tetra (Hyphessobrycon bifasciatus)Not specifiedup to 11,583-[1]
Arctic Char (Salvelinus alpinus)α- and β-isomers, endosulfan sulfate1,690 (BAF, wet weight)-[1]
Salmon (Salmo salar)α- and β-isomers, endosulfan sulfate7,280 (BAF, wet weight)-[1]
Arctic Cod (Boreogadus saida)α- and β-isomers, endosulfan sulfate3,260 (BAF, wet weight)-[1]
Invertebrates Shrimp, Mussel, Oyster, Clam, CrayfishNot specified12 - 600-[1][3]
Food Chain Cod to BelugaTotal endosulfan-2.2[3]
Salmon to BelugaTotal endosulfan-1.5[3]
Cod to SealsTotal endosulfan-0.77[3]
Terrestrial Herbivoresβ-endosulfan-4.9 - 23 (estimated)[3]

Experimental Protocols for Bioaccumulation Assessment

Accurate determination of bioaccumulation potential relies on standardized experimental protocols. The following sections detail the methodologies for determining the Bioconcentration Factor (BCF) in fish and the analysis of endosulfan in biological tissues.

Determination of Bioconcentration Factor (BCF) in Fish

This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 305.

Objective: To determine the uptake and depuration kinetics of this compound in fish and calculate the BCF.

1. Test Organisms: A species with a low fat content and a high respiration rate, such as the Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas), is recommended.

2. Test Substance: Radiolabeled (e.g., ¹⁴C) this compound is preferred for ease of quantification. A stock solution is prepared in a suitable solvent.

3. Test System: A flow-through system is used to maintain a constant concentration of the test substance in the water. The system consists of a mixing vessel, a flow splitter, and replicate test chambers.

4. Acclimation: Fish are acclimated to the test conditions (temperature, water quality) for at least two weeks prior to the experiment.

5. Exposure (Uptake Phase):

  • Fish are exposed to a constant, sublethal concentration of this compound in the water for a period of 28 days, or until a steady-state concentration in the fish tissue is reached.
  • Water and fish samples are collected at predetermined intervals (e.g., 1, 3, 7, 14, 21, and 28 days).
  • Water concentrations are measured to ensure consistency.
  • Fish are euthanized, and tissues (e.g., muscle, liver, whole body) are collected for analysis.

6. Depuration (Elimination Phase):

  • After the uptake phase, the remaining fish are transferred to clean, untreated water.
  • Fish samples are collected at intervals (e.g., 1, 2, 4, 7, and 14 days) to measure the rate of elimination of this compound.

7. Analysis:

  • The concentration of this compound in fish tissue and water samples is determined using an appropriate analytical method (see below). For radiolabeled compounds, liquid scintillation counting is used.
  • The BCF is calculated as the ratio of the concentration of the substance in the fish (at steady state) to the concentration in the water.

Analysis of this compound in Biological Tissues by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a standard approach for the quantification of organochlorine pesticides in biological matrices.

Objective: To extract and quantify this compound and its metabolites from biological tissues.

1. Sample Preparation:

  • A known weight of the tissue sample (e.g., 1-5 grams) is homogenized.
  • A surrogate standard is added to the sample to monitor extraction efficiency.

2. Extraction:

  • The homogenized sample is mixed with a drying agent (e.g., anhydrous sodium sulfate) to remove water.
  • The sample is then extracted with an organic solvent, typically a mixture of hexane (B92381) and acetone (B3395972) or dichloromethane, using a technique such as Soxhlet extraction or accelerated solvent extraction.

3. Clean-up:

  • The extract contains lipids and other co-extractives that can interfere with the analysis. A clean-up step is essential to remove these interferences.
  • Gel Permeation Chromatography (GPC) or Solid Phase Extraction (SPE) with a Florisil or silica (B1680970) cartridge is commonly used for this purpose. The different fractions are collected.

4. Concentration:

  • The cleaned-up extract is concentrated to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
  • An internal standard is added just before analysis for accurate quantification.

5. GC-MS Analysis:

  • An aliquot of the concentrated extract is injected into a gas chromatograph equipped with a mass spectrometer detector.
  • Gas Chromatograph (GC) conditions:
  • Column: A non-polar capillary column (e.g., DB-5ms).
  • Injector: Splitless mode.
  • Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., start at 60°C, ramp to 300°C).
  • Carrier Gas: Helium.
  • Mass Spectrometer (MS) conditions:
  • Ionization Mode: Electron Ionization (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring for characteristic ions of this compound and its metabolites.

6. Quantification:

  • The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated from standards of known concentrations.

Signaling Pathways and Logical Relationships

This compound's toxicity is not limited to its bioaccumulation; it also disrupts crucial cellular signaling pathways. Understanding these interactions is vital for assessing its full toxicological impact.

Bioaccumulation_Food_Chain cluster_environment Environment cluster_biota Biota Water/Sediment Water/Sediment Producers (Algae, Plants) Producers (Algae, Plants) Water/Sediment->Producers (Algae, Plants) Uptake Primary Consumers (Zooplankton, Herbivores) Primary Consumers (Zooplankton, Herbivores) Water/Sediment->Primary Consumers (Zooplankton, Herbivores) Bioconcentration Soil Soil Soil->Producers (Algae, Plants) Uptake Producers (Algae, Plants)->Primary Consumers (Zooplankton, Herbivores) Dietary Intake Secondary Consumers (Small Fish, Carnivores) Secondary Consumers (Small Fish, Carnivores) Primary Consumers (Zooplankton, Herbivores)->Secondary Consumers (Small Fish, Carnivores) Biomagnification Tertiary Consumers (Large Fish, Predators) Tertiary Consumers (Large Fish, Predators) Secondary Consumers (Small Fish, Carnivores)->Tertiary Consumers (Large Fish, Predators) Biomagnification TGF_Beta_Signaling This compound This compound PTP4A3 PTP4A3 This compound->PTP4A3 Upregulates TGF-beta Receptor TGF-beta Receptor PTP4A3->TGF-beta Receptor Activates p-Smad2/Smad2 p-Smad2/Smad2 TGF-beta Receptor->p-Smad2/Smad2 Phosphorylates EMT Biomarkers EMT Biomarkers p-Smad2/Smad2->EMT Biomarkers Induces Cell Migration & Invasion Cell Migration & Invasion EMT Biomarkers->Cell Migration & Invasion Promotes Beta_Catenin_Signaling This compound This compound Wnt Signaling Wnt Signaling This compound->Wnt Signaling Activates beta-Catenin beta-Catenin Wnt Signaling->beta-Catenin Stabilizes & Accumulates Gene Transcription Gene Transcription beta-Catenin->Gene Transcription Activates Inflammation & Dysplasia Inflammation & Dysplasia Gene Transcription->Inflammation & Dysplasia Promotes Experimental_Workflow cluster_sampling Sample Collection & Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis Biota Sampling Biota Sampling Homogenization Homogenization Biota Sampling->Homogenization Spiking Spiking Homogenization->Spiking Solvent Extraction Solvent Extraction Spiking->Solvent Extraction Clean-up (GPC/SPE) Clean-up (GPC/SPE) Solvent Extraction->Clean-up (GPC/SPE) Concentration Concentration Clean-up (GPC/SPE)->Concentration GC-MS Analysis GC-MS Analysis Concentration->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

References

beta-Endosulfan genotoxicity and mutagenic effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Genotoxicity and Mutagenic Effects of beta-Endosulfan (B125223)

Executive Summary

Endosulfan (B1671282), a broad-spectrum organochlorine pesticide, exists as a mixture of two stereoisomers, alpha (α) and beta (β). While the use of endosulfan is now restricted in many countries, its persistence in the environment continues to pose a significant risk to human health. This technical guide provides a comprehensive overview of the genotoxic and mutagenic potential of β-endosulfan, with comparative data for α-endosulfan where available. This document summarizes key findings from in vitro and in vivo studies, details the experimental protocols used for assessment, and illustrates the molecular pathways implicated in its toxicity. The data presented herein is intended for researchers, scientists, and drug development professionals investigating the mechanisms of chemical-induced genotoxicity.

Mechanisms of Genotoxicity

The genotoxicity of endosulfan, including the β-isomer, is primarily mediated through the induction of oxidative stress and the subsequent damage to cellular macromolecules, including DNA.[1]

2.1 Oxidative Stress and DNA Damage Exposure to endosulfan leads to a time- and concentration-dependent increase in reactive oxygen species (ROS).[2][3] This oxidative stress can directly cause DNA double-strand breaks (DSBs) or lead to replication-dependent DSBs.[2] The resulting DNA damage triggers a cellular response, activating complex signaling pathways to address the genetic lesions.

2.2 ATM-p53 Signaling Pathway Studies in human leukemia cells (K562) have shown that endosulfan exposure activates the Ataxia-Telangiectasia Mutated (ATM)-p53 signaling pathway.[4][5] Upon DNA damage, ATM is activated, which in turn phosphorylates and activates p53. This leads to the transcriptional upregulation of downstream targets like p21 and GADD45A, resulting in cell cycle arrest at the G1 phase to allow for DNA repair.[4] If the damage is too severe, this pathway can trigger apoptosis through the activation of caspase-3 and an increased BAX/Bcl-2 ratio.[4][5]

2.3 Erroneous DNA Repair Endosulfan not only induces DNA damage but also appears to promote erroneous DNA repair mechanisms.[2] It has been shown to elevate the levels of classical non-homologous DNA end-joining (NHEJ) and the more error-prone microhomology-mediated end joining (MMEJ) pathway.[2][6] This can lead to genomic instability, as the repair process itself may introduce deletions and other mutations.[2]

Signaling Pathway Diagram: Endosulfan-Induced DNA Damage Response

G endosulfan β-Endosulfan Exposure ros Reactive Oxygen Species (ROS) Generation endosulfan->ros cdk6 CDK6 Downregulation endosulfan->cdk6 dna_damage DNA Double-Strand Breaks (DSBs) ros->dna_damage atm ATM Activation dna_damage->atm nhej Erroneous Repair (NHEJ, MMEJ) dna_damage->nhej p53 p53 Activation atm->p53 p21 p21 Upregulation p53->p21 puma PUMA Upregulation p53->puma bax_bcl2 Increased BAX/Bcl-2 Ratio p53->bax_bcl2 g1_arrest G1 Cell Cycle Arrest p21->g1_arrest cdk6->g1_arrest inhibition instability Genomic Instability g1_arrest->instability prevents apoptosis Apoptosis caspase3 Caspase-3 Activation apoptosis->caspase3 puma->apoptosis bax_bcl2->apoptosis nhej->instability

Caption: Proposed ATM-p53 signaling pathway activated by β-endosulfan-induced DNA damage.

Data Presentation: Genotoxicity Assays

Quantitative data from key in vitro genotoxicity studies are summarized below. These tables highlight the dose-dependent effects of β-endosulfan.

Table 1: Comet Assay (Single-Cell Gel Electrophoresis) Data The Comet assay detects DNA strand breaks in individual cells.[7]

Test SystemIsomerConcentration RangeObservationReference
Human HepG2 Cellsβ-Endosulfan1 x 10⁻³ MSignificant induction of DNA strand breaks[8]
Human HepG2 Cellsα-Endosulfan2 x 10⁻⁴ M - 1 x 10⁻³ MSignificant induction of DNA strand breaks[8]
Human LymphocytesIsomeric Mixture0.25 - 10 µMConcentration-dependent increase in DNA damage[7]
CHO CellsIsomeric Mixture0.25 - 10 µMConcentration-dependent increase in DNA damage[7]
Human K562 CellsEndosulfan (isomer mix not specified)75 µMDramatic DNA damage observed[4][5]

Table 2: Micronucleus (MN) Test Data The micronucleus test assesses chromosomal damage by detecting small nuclei (micronuclei) that form around chromosome fragments or whole chromosomes left behind during cell division.[9][10]

Test SystemIsomerConcentration RangeObservationReference
Human HepG2 Cellsβ-Endosulfan5 x 10⁻⁵ M - 1 x 10⁻³ MSignificant increase in micronuclei frequency[8][11]
Human HepG2 Cellsα-EndosulfanUp to 1 x 10⁻³ MNo significant effect[8]
Human K562 CellsEndosulfan (isomer mix not specified)75 µMIncrease in micronucleus formation[4][5]
Sprague-Dawley Rats (in vivo)β-Endosulfan10 mg/kg and 20 mg/kgStatistically significant increase in micronucleated polychromatic erythrocytes[9]

Table 3: Sister Chromatid Exchange (SCE) Assay Data The SCE assay is a sensitive indicator of genotoxic events, measuring the reciprocal exchange of DNA between sister chromatids.

Test SystemIsomerConcentration RangeObservationReference
Human HepG2 Cellsβ-Endosulfan1 x 10⁻⁷ M - 1 x 10⁻⁵ MSignificant increase in SCE frequency[8][11]
Human HepG2 Cellsα-EndosulfanUp to 1 x 10⁻³ MNo significant effect[8]

The results consistently indicate that β-endosulfan is a more potent inducer of chromosomal damage (micronuclei) and sister chromatid exchanges than α-endosulfan in HepG2 cells.[3][8][12] Both isomers, however, are capable of inducing direct DNA strand breaks.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the general protocols for the key assays used to evaluate β-endosulfan genotoxicity.

4.1 Alkaline Comet Assay Protocol This assay is used to detect single and double-stranded DNA breaks.[13][14]

  • Cell Preparation: A single-cell suspension is prepared from the test system (e.g., HepG2 cells, human lymphocytes). Cells are treated with various concentrations of β-endosulfan and a negative control for a specified duration (e.g., 1 hour).[8]

  • Embedding: Approximately 2 x 10⁴ cells are mixed with low melting point agarose (B213101) (at 37°C) and layered onto a pre-coated microscope slide. The agarose is allowed to solidify at 4°C.[13]

  • Lysis: Slides are immersed in a cold (4°C) lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour to remove cell membranes and cytoplasm, leaving behind the nucleoid.[14][15]

  • Alkaline Unwinding: Slides are placed in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow the DNA to unwind.[14][15]

  • Electrophoresis: An electric field (e.g., 25 V, ~300 mA) is applied for 20-30 minutes. The negatively charged, broken DNA fragments migrate from the nucleus towards the anode, forming a "comet tail."[13]

  • Neutralization and Staining: Slides are washed with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). The DNA is then stained with a fluorescent dye (e.g., SYBR Gold, DAPI) and visualized using a fluorescence microscope.[13][15]

  • Scoring: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA within it using image analysis software.

Workflow Diagram: Alkaline Comet Assay

G cluster_prep Cell Preparation cluster_slide Slide Preparation cluster_process Assay Processing cluster_analysis Analysis cell_culture 1. Cell Culture & Exposure (e.g., HepG2 + β-Endosulfan) cell_harvest 2. Harvest & Suspend Cells cell_culture->cell_harvest mix_agarose 3. Mix Cells with Low Melt Agarose (37°C) layer_slide 4. Layer on Pre-coated Slide & Solidify at 4°C mix_agarose->layer_slide lysis 5. Lysis (High Salt + Detergent) Removes Membranes unwinding 6. Alkaline Unwinding (pH >13) Denatures DNA lysis->unwinding electrophoresis 7. Electrophoresis (25V, 30 min) DNA Fragments Migrate unwinding->electrophoresis neutralize 8. Neutralization & Staining (e.g., SYBR Gold) electrophoresis->neutralize visualize 9. Fluorescence Microscopy scoring 10. Image Analysis (Quantify Tail Moment) visualize->scoring

Caption: A generalized workflow for the Alkaline Comet Assay to detect DNA strand breaks.

4.2 In Vitro Micronucleus Test Protocol This assay detects chromosome breakage (clastogenicity) or loss (aneugenicity).

  • Cell Culture and Treatment: Human cells (e.g., HepG2) are cultured and exposed to various concentrations of β-endosulfan for an appropriate duration, typically covering 1.5-2 normal cell cycles (e.g., 48 hours).[8]

  • Cytokinesis Block (Optional but Recommended): To specifically analyze cells that have completed one mitosis, Cytochalasin B is often added for the final 24 hours of culture. This inhibits cytokinesis, resulting in binucleated cells, which are then scored for micronuclei.[10]

  • Harvesting and Slide Preparation: Cells are harvested, subjected to a mild hypotonic treatment, and fixed. The cell suspension is then dropped onto clean microscope slides and air-dried.

  • Staining: Slides are stained with a DNA-specific stain such as Giemsa or a fluorescent dye.

  • Scoring: At least 1000-2000 cells per concentration are scored under a light or fluorescence microscope. The frequency of cells containing one or more micronuclei is determined. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.[9]

4.3 Ames Test (Bacterial Reverse Mutation Assay) Protocol The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (his-) strains of Salmonella typhimurium.[16]

  • Strain Selection: Several tester strains (e.g., TA98, TA100, TA102) are used, which are sensitive to different types of mutagens (frameshift vs. base-pair substitution).[7][16]

  • Metabolic Activation (S9 Mix): The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver homogenate). This is critical because some chemicals (pro-mutagens) only become mutagenic after metabolic processing.[7][17]

  • Plate Incorporation Assay: The tester strain, the test chemical (β-endosulfan), and the S9 mix (if used) are combined in molten top agar (B569324). This mixture is poured onto a minimal glucose agar plate, which lacks histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation (revertants) to a histidine-producing (his+) state will grow and form colonies. The number of revertant colonies is counted for each concentration. A dose-related increase of at least double the spontaneous revertant count (negative control) is typically considered a positive result.[7] Studies have shown that endosulfan and its metabolites are mutagenic in Salmonella strains, with TA98 being particularly sensitive.[7]

Conclusion

The evidence presented in this technical guide demonstrates that β-endosulfan is a potent genotoxic agent. It induces DNA strand breaks, chromosomal damage, and sister chromatid exchanges, often more effectively than its α-isomer. The primary mechanism involves the generation of reactive oxygen species, leading to DNA damage that activates the ATM-p53 signaling pathway. Furthermore, endosulfan can promote erroneous DNA repair, contributing to genomic instability. Mutagenicity has also been confirmed through the Ames test. These findings underscore the significant health risks associated with β-endosulfan exposure and provide a foundational understanding for researchers in toxicology and drug development.

References

Beta-Endosulfan: An In-depth Technical Guide on its Endocrine Disrupting Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-endosulfan (B125223), a stereoisomer of the organochlorine pesticide endosulfan (B1671282), is a persistent environmental pollutant with significant endocrine-disrupting properties. This technical guide provides a comprehensive overview of the mechanisms through which this compound interferes with the endocrine system, with a particular focus on its effects on the hypothalamic-pituitary-gonadal (HPG) axis, steroidogenesis, and its interactions with steroid hormone receptors. This document summarizes key quantitative data from in vivo and in vitro studies, details relevant experimental protocols, and presents visual representations of affected signaling pathways and experimental workflows to support further research and risk assessment.

Introduction

Endosulfan, a broad-spectrum insecticide, has been widely used in agriculture, leading to its persistence in the environment and bioaccumulation in the food chain.[1] Commercially available endosulfan is a mixture of two isomers, alpha (α) and beta (β), with the β-isomer being generally more persistent.[2] Both isomers and their primary metabolite, endosulfan sulfate, are recognized as endocrine-disrupting chemicals (EDCs), substances that can interfere with the body's hormonal systems.[3][4] this compound, in particular, has been shown to exert significant toxicological effects, often demonstrating a more potent disruptive effect on the endocrine system than the alpha-isomer in some studies.[5] This guide focuses specifically on the endocrine-disrupting properties of this compound, providing a detailed technical resource for the scientific community.

Mechanisms of Endocrine Disruption

This compound disrupts the endocrine system through multiple mechanisms, primarily by interfering with the production and action of sex hormones.

Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The HPG axis is a critical regulatory pathway for reproductive function. This compound has been shown to interfere with this axis at multiple levels. Studies in male rats have demonstrated that exposure to endosulfan can lead to a profound decrease in plasma levels of gonadotropins, specifically Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), as well as testosterone (B1683101).[6] This suggests that this compound may impact the synthesis or release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus or the responsiveness of the pituitary gland to GnRH.[7]

Interference with Steroidogenesis

Steroidogenesis, the process of hormone synthesis from cholesterol, is a key target of this compound. In males, it significantly inhibits testicular androgen biosynthesis.[6] This is achieved by downregulating the activity of key steroidogenic enzymes, such as 3β- and 17β-hydroxysteroid dehydrogenases, and reducing the levels of microsomal cytochrome P-450.[6] In some studies, this compound exposure led to a significant increase in testosterone levels in mice, suggesting a complex and potentially species-specific disruption of steroid hormone synthesis and metabolism.[5][8]

Interaction with Steroid Hormone Receptors

This compound can directly interact with hormone receptors, typically acting as an antagonist.

  • Androgen Receptor (AR) Antagonism: this compound has been identified as an anti-androgen.[9] It can bind to the androgen receptor, inhibiting the action of endogenous androgens like testosterone.[10][11] This antagonism can lead to impaired development and function of male reproductive tissues.[3]

  • Estrogenic Activity: While considered a weak estrogenic agent, this compound has been shown to induce the proliferation of estrogen-sensitive cells, such as the human breast cancer cell line MCF-7.[12] However, its binding affinity for the estrogen receptor (ER) is significantly lower than that of 17β-estradiol.[12][13]

Effects on the Thyroid and Adrenal Glands

Evidence suggests that endosulfan and its metabolites can also interfere with the thyroid and adrenal systems. Competitive binding between β-endosulfan and the thyroxine binding site of transthyretin has been observed, potentially leading to disruptions in thyroid hormone transport.[3] Some studies have also reported alterations in the secretion and expression of thyroid-stimulating hormone (TSH) and growth hormone (GH) following endosulfan exposure.[3] In vitro studies on rainbow trout adrenocortical cells have shown that endosulfan can impair cortisol secretion in a dose-dependent manner.[14]

Quantitative Data on Endocrine Disrupting Effects

The following tables summarize quantitative data from various studies on the endocrine-disrupting effects of this compound.

Table 1: In Vivo Effects of this compound on Reproductive Hormones and Parameters

SpeciesDoseExposure DurationObserved EffectsReference
Adult Male Rats7.5 and 10 mg/kg body weight/day (oral)15 and 30 daysProfound decrease in plasma LH, FSH, and testosterone; decreased testicular testosterone.[6]
Adult Male MiceNot specifiedNot specifiedSignificantly higher testosterone levels compared to controls and other endosulfan isomers.[5][8]
Adult Zebrafish (Danio rerio)10 ng/L (in water)Not specifiedGreatly decreased hatching rate.[15]
Adult Female Zebrafish (Danio rerio)200 ng/L (in water)Not specifiedSignificantly reduced gonadosomatic index.[15]
Adult Male Zebrafish (Danio rerio)≥ 10 ng/L (in water)Not specifiedSignificant increase in plasma vitellogenin levels.[15]
Neonatal Female RatsLow-dose (not specified)Days 1, 3, 5, and 7 after birthReduced pregnancy rate and number of implantation sites in adulthood.[3]

Table 2: In Vitro Effects of this compound

Cell Line/SystemConcentrationEndpointObserved EffectReference
Human Breast Cancer Cells (MCF-7)μM concentrationsCell ProliferationInduced proliferation.[12]
Human Breast Cancer Cells (MCF-7)2.5 μMTransient Reporter Gene ExpressionNo effect.[16]
Yeast (Saccharomyces) with human ER10 μMβ-galactosidase activityNo effect.[16]
Rat Intestinal Epithelial Cells (IEC-6)Not specifiedCell ProliferationPromoted proliferation.[12]
Rat Uterine CellsNot specifiedEstrogen-dependent gene expressionIncreased expression.[12]
Rainbow Trout Adrenocortical CellsEC50: 19 μMACTH- and dbcAMP-stimulated cortisol secretionImpaired cortisol secretion.[14]

Experimental Protocols

In Vivo Rodent Studies for Reproductive Toxicity
  • Animal Model: Adult male Wistar rats or Swiss albino mice.

  • Test Substance Administration: this compound is typically dissolved in a suitable vehicle (e.g., corn oil) and administered daily via oral gavage.

  • Dosing Regimen: Doses ranging from 2.5 to 10 mg/kg body weight per day are commonly used for sub-chronic studies lasting from 15 to 90 days.[6][17]

  • Endpoint Analysis:

    • Hormone Analysis: Blood samples are collected via cardiac puncture or retro-orbital plexus. Plasma levels of LH, FSH, and testosterone are measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.

    • Spermatogenesis Analysis: Testes and epididymis are excised and weighed. Sperm count, motility, and morphology are assessed. Testicular tissue can be processed for histopathological examination to observe changes in the seminiferous tubules and Leydig cells.[3]

    • Enzyme Activity Assays: Testicular microsomal and cytosolic fractions are prepared to measure the activity of steroidogenic enzymes like 3β-HSD and 17β-HSD through spectrophotometric methods.[6]

In Vitro Cell Proliferation Assay (E-SCREEN)
  • Cell Line: Human estrogen-sensitive breast cancer cells (MCF-7).

  • Protocol:

    • Cells are plated in multi-well plates and allowed to attach.

    • The culture medium is replaced with a steroid-free medium to deprive the cells of estrogens.

    • Cells are then exposed to various concentrations of this compound, a positive control (17β-estradiol), and a vehicle control.

    • After a specified incubation period (e.g., 6 days), cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay or by direct cell counting.[12]

Androgen Receptor Binding Assay
  • Principle: This competitive binding assay measures the ability of this compound to displace a radiolabeled androgen (e.g., [³H]R1881) from the androgen receptor.

  • Protocol:

    • A source of androgen receptors is prepared (e.g., rat prostate cytosol or cells transfected with the human AR).

    • The receptor preparation is incubated with a fixed concentration of the radiolabeled androgen and varying concentrations of this compound.

    • After incubation, bound and unbound radioligand are separated (e.g., by hydroxylapatite precipitation or filtration).

    • The amount of bound radioactivity is measured by liquid scintillation counting. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

HPG_Axis_Disruption cluster_CNS Central Nervous System cluster_Pituitary Pituitary Gland cluster_Gonads Gonads cluster_Target Target Tissues Hypothalamus Hypothalamus Anterior_Pituitary Anterior Pituitary Hypothalamus->Anterior_Pituitary GnRH (+) Testes Testes Anterior_Pituitary->Testes LH, FSH (+) Testes->Hypothalamus Negative Feedback (-) Testes->Anterior_Pituitary Negative Feedback (-) Target_Tissues Reproductive Tissues, Somatic Cells Testes->Target_Tissues Testosterone Beta_Endosulfan Beta_Endosulfan Beta_Endosulfan->Hypothalamus Inhibition? Beta_Endosulfan->Anterior_Pituitary Inhibition? Beta_Endosulfan->Testes Inhibition of Steroidogenesis Beta_Endosulfan->Target_Tissues AR Antagonism

Caption: Disruption of the HPG axis by this compound.

Steroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1, 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Beta_Endosulfan Beta_Endosulfan 3β-HSD 3β-HSD Beta_Endosulfan->3β-HSD Inhibition 17β-HSD 17β-HSD Beta_Endosulfan->17β-HSD Inhibition

Caption: Inhibition of steroidogenesis by this compound.

Experimental Workflow Diagram

In_Vivo_Reproductive_Toxicity_Workflow cluster_Analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., Male Wistar Rats) Acclimatization Acclimatization Period Animal_Model->Acclimatization Dosing Oral Gavage with This compound Acclimatization->Dosing Sacrifice Sacrifice and Sample Collection Dosing->Sacrifice Hormone_Assay Hormone Assays (LH, FSH, Testosterone) Sacrifice->Hormone_Assay Sperm_Analysis Sperm Analysis (Count, Motility, Morphology) Sacrifice->Sperm_Analysis Histopathology Testicular Histopathology Sacrifice->Histopathology Enzyme_Assay Steroidogenic Enzyme Assays Sacrifice->Enzyme_Assay Data_Analysis Data Analysis and Interpretation Hormone_Assay->Data_Analysis Sperm_Analysis->Data_Analysis Histopathology->Data_Analysis Enzyme_Assay->Data_Analysis

Caption: Workflow for in vivo reproductive toxicity studies.

Conclusion

This compound is a potent endocrine disruptor with multifaceted effects on the reproductive system. Its ability to interfere with the HPG axis, inhibit steroidogenesis, and act as an androgen receptor antagonist underscores its potential to adversely affect reproductive health in both wildlife and humans. The quantitative data and experimental protocols presented in this guide provide a foundational resource for researchers and scientists to further investigate the toxicological profile of this compound and for drug development professionals to consider its potential impact on endocrine-related targets. Continued research is crucial to fully elucidate the long-term consequences of exposure to this persistent environmental contaminant and to develop effective strategies for risk mitigation.

References

An In-depth Technical Guide to Beta-Endosulfan Neurotoxicity and its Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endosulfan (B1671282) is a broad-spectrum organochlorine insecticide that has been used extensively in agriculture worldwide.[1][2][3] Technical grade endosulfan is a mixture of two stereoisomers, α-endosulfan and β-endosulfan, typically in a 7:3 ratio.[4][5] While both isomers are neurotoxic, they exhibit different toxicokinetic and toxicodynamic properties.[4][6] Beta-endosulfan (B125223), though generally less acutely toxic than the alpha-isomer, is more persistent in the environment and contributes significantly to the overall toxicological profile of endosulfan exposure.[7][8] Its ability to cross the blood-brain barrier and accumulate in the brain leads to severe functional impairments.[9]

This technical guide provides a comprehensive overview of the core mechanisms underlying this compound neurotoxicity, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows. The primary focus is to equip researchers and drug development professionals with a detailed understanding of the molecular and cellular events triggered by this compound.

Core Mechanisms of this compound Neurotoxicity

The neurotoxic effects of this compound are multifactorial, involving a cascade of interconnected events that disrupt fundamental neuronal processes. The primary mechanisms include the induction of oxidative stress and neuroinflammation, severe disruption of major neurotransmitter systems, and the activation of apoptotic cell death pathways.

Oxidative Stress and Neuroinflammation

A primary mechanism of this compound-induced neurotoxicity is the induction of severe oxidative stress in the brain.[10][11] Exposure leads to an increased intracellular accumulation of reactive oxygen species (ROS), which overwhelms the brain's antioxidant defense systems.[10][12] This imbalance results in significant oxidative damage to cellular macromolecules, including lipid peroxidation and protein carbonylation.[10][12]

Concurrently, this compound depletes crucial endogenous antioxidants like glutathione (B108866) (GSH) and reduces the expression and activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and heme oxygenase-1 (HO-1).[10][13][14] The reduction in mitochondrial NADH dehydrogenase activity has been identified as a key event associated with the induction of ROS.[15]

This state of oxidative stress is a direct trigger for neuroinflammatory responses.[10][12] ROS can activate the nuclear factor-kappa B (NF-κB) signaling pathway.[10] This activation leads to the elevated expression and release of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-17, which mediate inflammatory neuronal cell death and contribute to the overall neurotoxic cascade.[10][12][16]

G cluster_cause Initiating Event cluster_stress Oxidative Stress Cascade cluster_inflammation Neuroinflammatory Response cluster_outcome Cellular Outcome This compound This compound Antioxidant_Decrease ↓ Antioxidant Enzymes (SOD, CAT, GSH) This compound->Antioxidant_Decrease Inhibits ROS_Increase ↑ Reactive Oxygen Species (ROS) Damage Oxidative Damage (Lipid Peroxidation) ROS_Increase->Damage Causes NFkB NF-κB Activation ROS_Increase->NFkB Activates Outcome Neuroinflammation & Apoptotic Cell Death Damage->Outcome Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Upregulates Cytokines->Outcome Leads to

Caption: Oxidative stress and neuroinflammation pathway. (Max Width: 760px)
Disruption of Neurotransmitter Systems

This compound profoundly alters neurotransmission, contributing to symptoms like hyperactivity, tremors, and convulsions.[1][6]

  • GABAergic System: The most well-documented effect is its role as a non-competitive antagonist of the γ-aminobutyric acid (GABA-A) receptor.[17][18] It binds to the chloride channel coupled to the GABA receptor, blocking the influx of chloride ions and thereby inhibiting GABA's primary inhibitory function in the central nervous system.[17] This blockade leads to a state of uncontrolled neuronal excitation and is a major contributor to the seizures observed in acute poisoning.[18]

  • Dopaminergic System: The dopaminergic system is particularly vulnerable. Studies show that this compound exposure leads to a dose-dependent decrease in dopamine (B1211576) receptor binding.[1][2][3] Developmental exposure can cause lasting damage to the nigrostriatal dopamine system, reducing levels of tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis, and sensitizing these neurons to subsequent insults.[19] This has raised concerns about its potential role as a risk factor for neurodegenerative conditions like Parkinson's disease.[19]

  • Serotonergic and Cholinergic Systems: this compound also impacts other neurotransmitter systems. It has been shown to cause a significant increase in the binding of serotonin (B10506) (5-HT) receptors in the frontal cortex.[3][20] Furthermore, it inhibits the activity of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine, which can lead to cholinergic overstimulation.[21][22][23]

beta_endo This compound gaba_receptor GABA-A Receptor Cl- Channel beta_endo->gaba_receptor:port Blocks dopamine_system Dopaminergic System (Nigrostriatal Pathway) beta_endo->dopamine_system Disrupts other_systems Cholinergic & Serotonergic Systems beta_endo->other_systems Alters gaba_effect Neuronal Hyperexcitability (Seizures) gaba_receptor->gaba_effect Reduced Inhibition dopamine_effect ↓ Dopamine Receptor Binding Neuronal Damage dopamine_system->dopamine_effect other_effects ↓ AChE Activity ↑ 5-HT Receptor Binding other_systems->other_effects

Caption: Disruption of major neurotransmitter systems. (Max Width: 760px)
Induction of Apoptosis and Neuronal Cell Death

The culmination of oxidative stress, neuroinflammation, and excitotoxicity is the induction of programmed cell death, or apoptosis, in neuronal populations.[10] this compound exposure has been shown to trigger apoptosis in various neuronal models, including dopaminergic N27 cells and fetal brain cells.[9][16] The apoptotic signaling cascade involves the activation of key executioner enzymes like caspase-3.[9] This ultimately leads to the loss of neurons, contributing to the long-term neurological deficits and potential for permanent brain damage associated with chronic or high-dose exposure.[6]

Disruption of Calcium Homeostasis

This compound can also interfere with intracellular calcium (Ca2+) homeostasis.[18][24] By disturbing calcium transport and Ca2+-ATPase activity, it can lead to an accumulation of intracellular free calcium.[18][24] Elevated calcium levels promote the excessive release of neurotransmitters from vesicles, further contributing to the hyperexcitability of the central nervous system.[24]

Quantitative Toxicological Data

The following tables summarize key quantitative data from various studies, providing a comparative look at the toxicological profile of this compound.

Table 1: Acute Toxicity of Endosulfan Isomers in Female Rats

Isomer Route LD50 (mg/kg) Citation
β-Endosulfan Oral 240 [4]

| α-Endosulfan | Oral | 76 |[4] |

Note: The α-isomer is approximately three times more acutely toxic via the oral route in female rats than the β-isomer.[4][7]

Table 2: In Vivo Effects of this compound on Neurochemical and Behavioral Parameters

Species Dose & Duration Parameter Result Citation
Rat 1 mg/kg for 5 weeks 3H-5HT Binding (Frontal Cortex) Significant increase [20]
Rat 1 mg/kg for 5 weeks Foot Shock Aggressive Behavior Significant increase [20]
Rat 5 & 15 mg/kg for 18 days Monoamine Oxidase Activity Significant decrease in corpus striatum [3]
Rat 5 & 15 mg/kg for 20 days 3H-Spiperone (Dopamine) Binding Dose-dependent decrease [1][2]
Pregnant Rat 1, 10, 50 mg/kg for 20 days Serum IL-1β, IL-6, IL-17, TNF-α Significant dose-dependent increase [16]
Pregnant Rat 1, 10, 50 mg/kg for 20 days Fetal Brain Cell Apoptosis Dose-dependent increase [16]

| Bluegill Sunfish | 1.0 µg/L for 1 week | Brain AChE Activity | 23.11% inhibition |[23] |

Table 3: In Vitro Effects of this compound on Neuronal Cells

Cell Type Concentration Duration Parameter Result Citation
Rat Dopamine Receptors 10⁻⁴ M N/A 3H-Spiperone Binding Significant decrease [1][3]
Dopaminergic N27 Cells 20-80 µM 20 hours Cell Viability (MTT Assay) Dose-dependent decrease [9]
Primary Dopaminergic Neurons 20, 25, 30 µM 24 hours Number of TH+ Neurons Significant dose-dependent reduction [19]

| Human Umbilical Vein Endothelial Cells (HUVECs) | 20, 40, 60 µM | 48 hours | Cell Permeability | Dose-dependent increase |[17] |

Key Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the neurotoxic mechanisms of this compound.

Assessment of Oxidative Stress Markers (In Vivo)

This protocol describes a typical workflow for evaluating oxidative stress in the brains of rodents following this compound exposure.

  • Animal Model and Dosing: Male Sprague-Dawley rats are often used.[10] Animals are administered this compound (e.g., 2 mg/kg body weight) or vehicle control via oral gavage daily for a specified period (e.g., 21 days).[13][25]

  • Tissue Preparation: Following the treatment period, animals are euthanized, and brains are immediately excised. The cortex and hippocampus, regions vulnerable to neurotoxicity, are dissected on ice.[10] Tissues are homogenized in an appropriate buffer (e.g., cold phosphate (B84403) buffer) to prepare a tissue homogenate for subsequent assays.

  • Measurement of Lipid Peroxidation: Malondialdehyde (MDA), a key product of lipid peroxidation, is commonly measured using the Thiobarbituric Acid Reactive Substances (TBARS) assay. The homogenate is incubated with thiobarbituric acid at high temperature, and the resulting pink-colored complex is measured spectrophotometrically (approx. 532 nm).

  • Measurement of Glutathione (GSH): Reduced GSH levels are quantified using DTNB (Ellman's reagent). DTNB reacts with the sulfhydryl groups of GSH to produce a yellow-colored compound, which is measured spectrophotometrically (approx. 412 nm).

  • Antioxidant Enzyme Assays:

    • Superoxide Dismutase (SOD): Activity is measured based on its ability to inhibit the auto-oxidation of pyrogallol (B1678534) or the reduction of nitroblue tetrazolium (NBT).

    • Catalase (CAT): Activity is determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂) spectrophotometrically at 240 nm.[13]

cluster_setup Experimental Setup cluster_processing Sample Processing cluster_analysis Biochemical Analysis animal_model 1. Animal Model (e.g., Sprague-Dawley Rat) dosing 2. Dosing Regimen (Oral Gavage, 21 days) animal_model->dosing euthanasia 3. Euthanasia & Brain Excision dosing->euthanasia homogenization 4. Tissue Homogenization (Cortex, Hippocampus) euthanasia->homogenization tbars 5a. TBARS Assay (Lipid Peroxidation) homogenization->tbars Aliquots gsh 5b. GSH Assay (Glutathione Levels) homogenization->gsh Aliquots enzyme 5c. Enzyme Assays (SOD, CAT) homogenization->enzyme Aliquots

Caption: Experimental workflow for in vivo oxidative stress assessment. (Max Width: 760px)
Analysis of Neurotransmitter Receptor Binding

Radioligand binding assays are used to determine how this compound affects the density and affinity of specific neurotransmitter receptors.

  • Membrane Preparation: Brain regions of interest (e.g., frontal cortex, corpus striatum) are dissected from control and treated animals.[1] The tissue is homogenized in a sucrose (B13894) buffer and subjected to differential centrifugation to isolate a crude membrane fraction containing the receptors.

  • Binding Assay: The membrane preparation is incubated with a specific radiolabeled ligand (e.g., [³H]-spiperone for dopamine D2 receptors or [³H]-5HT for serotonin receptors) in the presence or absence of varying concentrations of unlabeled ("cold") ligand to determine specific binding.[1][3]

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are washed to remove unbound ligand.

  • Data Analysis: The radioactivity retained on the filters is measured using a liquid scintillation counter. Scatchard analysis is then performed on the saturation binding data to determine the maximum number of binding sites (Bmax) and the receptor's affinity for the ligand (Kd).[20]

In Vitro Dopaminergic Neurotoxicity Assay

This protocol is used to directly assess the toxic effects of this compound on dopamine-producing neurons.[19]

  • Primary Neuronal Culture: Ventral mesencephalon tissue is dissected from embryonic day 14-17 rat or mouse brains.[19][26] The tissue is dissociated enzymatically and mechanically to create a single-cell suspension.

  • Cell Plating and Maintenance: Cells are plated on coated culture plates (e.g., poly-L-lysine). A mitotic inhibitor like aphidicolin (B1665134) may be added to reduce the proliferation of non-neuronal glial cells.[19] Cultures are maintained for several days in vitro (e.g., 8 days) to allow for neuronal differentiation.

  • Treatment: The cultured neurons are exposed to various concentrations of this compound (e.g., 15, 20, 25, 30 µM) or a vehicle control (DMSO) for a defined period (e.g., 24-72 hours).[19]

  • Cell Viability Assessment:

    • MTT Assay: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

    • SYTOX Green Staining: Cell death can be visualized and quantified using SYTOX Green, a fluorescent dye that only enters cells with compromised plasma membranes.[9]

  • Immunocytochemistry: To specifically assess dopaminergic neuron survival, cultures are fixed and stained with an antibody against Tyrosine Hydroxylase (TH). The number of TH-positive neurons is then counted using fluorescence microscopy to determine the specific loss of this neuronal population.[19]

culture 1. Primary Neuronal Culture (Embryonic Ventral Mesencephalon) maintenance 2. Cell Maturation (8 days in vitro) culture->maintenance treatment 3. This compound Treatment (Varying Concentrations, 24h) maintenance->treatment analysis 4. Endpoint Analysis treatment->analysis viability 4a. Cell Viability (MTT / SYTOX) analysis->viability immuno 4b. Immunocytochemistry (TH+ Neuron Count) analysis->immuno

Caption: Workflow for in vitro dopaminergic neurotoxicity assay. (Max Width: 760px)
Measurement of Acetylcholinesterase (AChE) Activity

The Ellman assay is the standard method for determining AChE activity.

  • Sample Preparation: Brain tissue homogenates are prepared as described in section 3.1.

  • Assay Principle: The assay measures the activity of AChE through the hydrolysis of acetylthiocholine (B1193921) iodide. This reaction produces thiocholine (B1204863).

  • Colorimetric Reaction: The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoic acid.

  • Measurement: The rate of formation of this yellow anion is measured spectrophotometrically at 412 nm, which is directly proportional to the AChE activity in the sample.[23]

Conclusion

This compound exerts its potent neurotoxicity through a multi-pronged assault on the central nervous system. Its primary mechanisms involve the induction of oxidative stress, which triggers a damaging neuroinflammatory cascade, and the direct interference with critical neurotransmitter systems, most notably the inhibitory GABAergic pathway. These events culminate in excitotoxicity, apoptosis, and neuronal loss. The quantitative data clearly demonstrate dose-dependent effects on a wide range of neurochemical and cellular endpoints. For professionals in research and drug development, understanding these intricate pathways is crucial for identifying potential therapeutic targets to mitigate pesticide-induced neurotoxicity and for developing more robust screening models to assess the neurological risks of environmental chemicals.

References

Historical overview of beta-Endosulfan use in agriculture

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Use of beta-Endosulfan (B125223) in Agriculture

Introduction

Endosulfan (B1671282) is a broad-spectrum organochlorine insecticide and acaricide first introduced in the 1950s.[1][2] It was widely used globally to control a variety of insect pests on numerous agricultural crops.[1][3] Technical grade endosulfan is a mixture of two stereoisomers, alpha (α)-endosulfan and beta (β)-endosulfan, typically in a 7:3 ratio.[4][5] The β-isomer is thermodynamically less stable and can slowly and irreversibly convert to the α-form.[1][6]

Due to its high acute toxicity, potential for bioaccumulation, and role as an endocrine disruptor, endosulfan became a significant environmental and health concern.[6][7] These concerns ultimately led to a global ban on its manufacture and use under the Stockholm Convention on Persistent Organic Pollutants (POPs) in 2011, with a phase-out period for certain uses.[6][8] This guide provides a detailed historical overview of the use of this compound in agriculture, focusing on its properties, environmental fate, and toxicological impact.

Historical Overview of Agricultural Use

Developed in the early 1950s, endosulfan was approved for use in the United States in 1954.[6][9] Its global production was estimated at 9,000 tonnes per year in the early 1980s, increasing to an average of 12,800 tonnes annually in the 1990s.[1] India was one of the world's largest producers and consumers of endosulfan.[6]

Endosulfan was applied to a wide array of crops to control pests such as whiteflies, aphids, leafhoppers, Colorado potato beetles, and cabbage worms.[1][6] Major crops included:

  • Fruits and Vegetables: Apples, tomatoes, potatoes.[6][10]

  • Field Crops: Cotton, soy, tea, coffee, rice, and tobacco.[1][3][11]

Application was typically performed via aerial or ground-level foliar spray.[12] In India, for instance, it was extensively used on cashew plantations for over two decades, leading to significant environmental contamination and severe health issues in local communities.[11] In China, between 1994 and 2004, an estimated 25,700 tonnes of endosulfan were used, with cotton being the primary crop.[13]

Physicochemical Properties and Environmental Fate

The two isomers of endosulfan have distinct physical and chemical properties that influence their environmental behavior. This compound is generally less volatile and more persistent in soil compared to the alpha-isomer.[3][4]

Upon release into the environment, endosulfan partitions into various compartments. It is semi-volatile and subject to long-range atmospheric transport, leading to its detection in remote ecosystems like the Arctic.[6][14] In soil and water, endosulfan is degraded by microbial action and hydrolysis to form metabolites, primarily endosulfan sulfate (B86663) and endosulfan diol.[3] Endosulfan sulfate is of particular concern as it is as toxic as the parent compound and exhibits greater persistence.[3][9] The combined half-life of endosulfan and its sulfate metabolite can range from 9 months to 6 years.[6]

Data on Physicochemical Properties and Environmental Persistence

The following tables summarize key quantitative data for this compound and related compounds.

Table 1: Physicochemical Properties of Endosulfan Isomers

Propertyα-Endosulfanβ-EndosulfanSource
Molecular Formula C₉H₆Cl₆O₃SC₉H₆Cl₆O₃S[15]
Vapor Pressure (mbar) 5.60 x 10⁻³ (at 351.5 K)Lower than α-isomer[16]
Water Solubility Similar to β-isomerSimilar to α-isomer[16]
Octanol-Water Partition Coefficient (Kow) Similar to β-isomerSimilar to α-isomer[16]

Table 2: Environmental Fate and Persistence of Endosulfan

ParameterValueConditionsSource
β-Endosulfan Half-life (DT₅₀) in Soil 108 - 264 days (mean 157 days)Aerobic[3]
α-Endosulfan Half-life (DT₅₀) in Soil 12 - 39 days (mean 27.5 days)Aerobic[3]
Total Endosulfan Half-life (DT₅₀) in Soil 288 - 2,241 days (9 months to 6 years)Aerobic[3]
Half-life in Water 35 - 187 daysAnaerobic[3]

Table 3: Acute Toxicity of Endosulfan Isomers

OrganismIsomerLD₅₀ / LC₅₀Source
Rat (oral LD₅₀) α-Endosulfan76 mg/kg[2]
Rat (oral LD₅₀) β-Endosulfan240 mg/kg[2]
Rat (inhalation LC₅₀, 4h, female) Technical Grade12.6 mg/m³[5]
Rat (inhalation LC₅₀, 4h, male) Technical Grade34.5 mg/m³[5]

Table 4: Bioconcentration of Endosulfan in Aquatic Organisms

Organism TypeBioconcentration Factor (BCF) Range (L/kg wet wt.)Source
Fish 20 to 11,600[17]
Aquatic Invertebrates 20 to 600[17]

Experimental Protocols

Protocol for Acute Oral Toxicity Assessment (Rat LD₅₀)

This protocol is a generalized representation based on standard toxicological testing guidelines.

  • Test Animals: Healthy, young adult laboratory rats (e.g., Wistar or Sprague-Dawley strain), nulliparous and non-pregnant females. Animals are acclimatized to laboratory conditions for at least 5 days.

  • Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3 °C), humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

  • Dose Preparation: Technical grade endosulfan is dissolved in a suitable vehicle (e.g., corn oil). A range of dose levels is prepared to elicit a spectrum of toxic effects and mortality.

  • Administration: A single dose of the test substance is administered to fasted animals by gavage. A control group receives the vehicle only.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., convulsions, tremors, changes in behavior), and body weight changes. Observations are frequent on the day of dosing and at least daily thereafter for 14 days.[5]

  • Necropsy: All animals (those that die during the study and survivors at 14 days) are subjected to a gross necropsy.

  • Data Analysis: The LD₅₀ (the dose estimated to cause mortality in 50% of the test animals) is calculated using appropriate statistical methods (e.g., Probit analysis).

Protocol for Soil Degradation Study (DT₅₀)

This protocol outlines a typical laboratory experiment to determine the persistence of this compound in soil.

  • Soil Collection and Preparation: Soil is collected from a location with no prior pesticide contamination. It is sieved (e.g., 2 mm) to remove large particles and debris. The soil's physicochemical properties (pH, organic matter content, texture) are characterized.

  • Test Substance Application: A solution of ¹⁴C-labeled or non-labeled this compound in an organic solvent is applied to the soil to achieve a desired concentration. The solvent is allowed to evaporate.

  • Incubation: The treated soil samples are incubated in the dark under controlled aerobic conditions (e.g., 20 ± 2 °C and 40-60% of maximum water holding capacity).

  • Sampling: Replicate soil samples are collected at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Residue Analysis: Soil samples are extracted using an appropriate solvent (e.g., acetonitrile/water mixture). The extracts are analyzed by a suitable chromatographic method (e.g., Gas Chromatography with Electron Capture Detection, GC-ECD, or Liquid Chromatography-Mass Spectrometry, LC-MS) to quantify the concentration of this compound and its major degradation products (like endosulfan sulfate).

  • Data Analysis: The rate of degradation is determined, and the half-life (DT₅₀) is calculated assuming first-order kinetics.

Toxicological Mechanisms and Signaling Pathways

Endosulfan exerts its toxicity through multiple mechanisms, primarily as a neurotoxin and an endocrine disruptor.

Neurotoxicity via GABA Receptor Antagonism

The primary mode of action for endosulfan's acute toxicity is its effect on the central nervous system.[2][7] It acts as a non-competitive antagonist of the gamma-aminobutyric acid (GABA-A) receptor.[15] By blocking the GABA-gated chloride channel, it inhibits the influx of chloride ions into neurons. This action reduces the inhibitory effect of GABA, leading to hyperexcitability of the central nervous system, which can result in tremors, convulsions, and, in severe cases, death.[2][6]

GABA_Receptor_Pathway cluster_0 Normal State cluster_1 Endosulfan Exposure Endosulfan Endosulfan GABA_Receptor GABA-A Receptor (Chloride Channel) Endosulfan->GABA_Receptor Blocks Chloride_Influx Cl- Influx GABA_Receptor->Chloride_Influx Opens Channel No_Chloride_Influx No Cl- Influx GABA_Receptor->No_Chloride_Influx Channel remains closed Neuron Neuron Membrane Hyperexcitability Hyperexcitability GABA GABA GABA->GABA_Receptor Binds Inhibition Neuronal Inhibition Chloride_Influx->Inhibition Leads to No_Chloride_Influx->Hyperexcitability Leads to

Caption: Endosulfan's neurotoxic mechanism via GABA-A receptor antagonism.

Endocrine Disruption

Endosulfan is a known endocrine-disrupting chemical (EDC).[6][7] It exhibits anti-androgenic activity, meaning it can interfere with the function of male sex hormones.[6] Studies have linked endosulfan exposure to reduced testosterone (B1683101) levels and delayed sexual maturity in males.[6] It has also been shown to act as a xenoestrogen, mimicking or enhancing the effects of estrogen, and can inhibit aromatase, an enzyme crucial for estrogen synthesis.[6]

Other Signaling Pathways

Recent research has identified other molecular pathways affected by endosulfan, contributing to its broader toxicity:

  • Notch Signaling Pathway: Endosulfan has been shown to inhibit cell proliferation in human umbilical vein endothelial cells (HUVECs) by disrupting the Notch signaling pathway. This effect is linked to oxidative stress and can lead to cell cycle arrest and apoptosis.[18]

  • Oxidative Stress and Cell Cycle Arrest: In various cell types, including spermatogonial cells, endosulfan induces the production of reactive oxygen species (ROS), leading to oxidative stress and DNA damage.[8][19] This can trigger cell cycle arrest by inhibiting signaling pathways mediated by proteins like PKC-α, ultimately leading to reduced cell viability and apoptosis.[19]

Experimental_Workflow A Soil Collection & Sieving (2mm) B Soil Characterization (pH, Organic Matter) A->B C Application of This compound A->C D Incubation (Controlled Temp/Moisture) C->D E Periodic Sampling (e.g., Day 0, 7, 30, 90) D->E F Solvent Extraction of Soil Samples E->F G GC-ECD / LC-MS Analysis F->G H Data Analysis (Kinetics) G->H I Determine DT₅₀ (Half-life) H->I

Caption: Experimental workflow for a soil degradation study.

Notch_Pathway ROS Reactive Oxygen Species (ROS) Dll4_Notch1 Dll4 / Notch1 Expression ROS->Dll4_Notch1 Upregulates Proliferation Cell Proliferation Apoptosis Apoptosis Cleaved_Notch1 Cleaved-Notch1 (Active form) Dll4_Notch1->Cleaved_Notch1 Leads to Hes1 Hes1 Cleaved_Notch1->Hes1 Activates p21 p21 Hes1->p21 Upregulates Cell_Cycle_Arrest Cell_Cycle_Arrest p21->Cell_Cycle_Arrest Causes Cell_Cycle_Arrest->Proliferation Inhibits Cell_Cycle_Arrest->Apoptosis Promotes

Caption: Impact of endosulfan on the Notch signaling pathway in endothelial cells.

Conclusion

This compound, as a key component of technical endosulfan, played a significant role in agriculture for over half a century. Its effectiveness against a broad range of pests led to its widespread use on critical food and fiber crops worldwide. However, its chemical properties, particularly its environmental persistence and that of its toxic metabolite endosulfan sulfate, resulted in widespread environmental contamination. The substantial body of scientific evidence detailing its acute neurotoxicity, endocrine-disrupting effects, and impacts on various cellular signaling pathways highlighted its significant risk to non-target organisms, including humans. This culminated in the global consensus to ban its use under the Stockholm Convention, marking a critical step in mitigating the legacy of persistent organic pollutants in the environment.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of beta-Endosulfan in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of beta-endosulfan (B125223), a persistent organochlorine pesticide, in environmental matrices. The following protocols for water and soil samples are based on established analytical techniques, including Solid-Phase Extraction (SPE), Dispersive Liquid-Liquid Microextraction (DLLME), and QuEChERS, coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The determination of this compound in environmental samples necessitates sensitive and selective analytical methods due to its low concentration levels and the complexity of the matrices. The primary analytical workflow involves sample preparation to extract and concentrate the analyte, followed by instrumental analysis for separation and detection.

Sample Preparation:

  • For Water Samples: Solid-Phase Extraction (SPE) is a widely used technique for the extraction of endosulfan (B1671282) from water.[1] An alternative method, Dispersive Liquid-Liquid Microextraction (DLLME), offers a simple and rapid approach with low solvent consumption.[2][3]

  • For Soil and Sediment Samples: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and efficient technique for the extraction of pesticide residues from solid matrices.[4][5] Matrix Solid-Phase Dispersion (MSPD) provides another effective approach for the extraction and cleanup of analytes from complex solid samples.[6]

Instrumental Analysis:

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high selectivity and sensitivity, minimizing matrix interference.[7][8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is an increasingly utilized alternative, particularly for online SPE coupling, providing high-throughput analysis with excellent sensitivity and specificity.[9][10]

Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical methods for this compound.

Table 1: Performance of Analytical Methods for this compound in Water Samples

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference(s)
SPE-GC-MSWater0.04 - 1.06 µg/L0.12 - 3.53 µg/L88.5 - 95.1[2]
DLLME-GC-MSLake Water and Wastewater0.37 - 2.8 µg/L1.2 - 9.4 µg/L92 - 114[3][11]
Online SPE-LC-MS/MSSurface Water7 ng/L--[12]

Table 2: Performance of Analytical Methods for this compound in Soil and Other Solid Samples

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference(s)
QuEChERS-LC-MS/MSSoil--70 - 120 (general pesticide recovery)[4]
MSPD-GC-ECDSoil0.02 - 1.34 µg/kg-82 - 106[6]
Acetonitrile (B52724) Extraction-HPLC-UVSolid Substrate0.045 mg/kg0.15 mg/kg97[13]

Experimental Protocols

Protocol 1: Analysis of this compound in Water by Solid-Phase Extraction (SPE) and GC-MS/MS

This protocol is suitable for the extraction and concentration of this compound from various water matrices.[1]

1. Materials and Reagents:

  • Solid-Phase Extraction Cartridges: C18 (500 mg, 6 mL) or equivalent

  • Solvents: Dichloromethane (B109758), n-Hexane, Acetone, Methanol (B129727) (pesticide residue grade)

  • Reagent Water: HPLC grade or equivalent

  • Anhydrous Sodium Sulfate

  • SPE Vacuum Manifold

  • Nitrogen Evaporation System

  • GC-MS/MS system

2. Sample Preparation and Extraction:

  • Sample Collection: Collect 1 L of water sample in a clean glass bottle.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of dichloromethane through the C18 cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 10 mL of reagent water through the cartridge, ensuring the sorbent does not go dry.

  • Sample Loading: Pass the 1 L water sample through the conditioned C18 cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing: After the entire sample has passed, wash the cartridge with 5 mL of reagent water.

  • Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes or by passing a stream of nitrogen.

  • Elution: Elute the retained analytes with 10 mL of dichloromethane into a collection tube.

  • Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate. Concentrate the extract to 1 mL under a gentle stream of nitrogen.

3. GC-MS/MS Analysis:

  • GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp to 180 °C at 25 °C/min

    • Ramp to 280 °C at 5 °C/min, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS/MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion > Product Ions (Collision Energy): 207 > 172 (15 V), 195 > 159 (10 V)[7]

Protocol 2: Analysis of this compound in Soil by QuEChERS and LC-MS/MS

This protocol describes a modified QuEChERS procedure for the extraction of this compound from soil samples.[4]

1. Materials and Reagents:

  • Acetonitrile (pesticide residue grade)

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)

  • Dispersive SPE (d-SPE) sorbents (e.g., 150 mg PSA, 900 mg MgSO₄)

  • Centrifuge and 50 mL centrifuge tubes

  • LC-MS/MS system

2. Sample Preparation and Extraction:

  • Sample Homogenization: Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2-5 minutes.

  • Final Extract Preparation: Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.

3. LC-MS/MS Analysis:

  • LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate this compound from matrix interferences.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion > Product Ions (Collision Energy): To be optimized, but representative transitions can be found in the literature.[9][10]

Visualizations

Experimental Workflows

experimental_workflow_spe cluster_prep Sample Preparation (Water) cluster_analysis Instrumental Analysis s1 1. Sample Collection (1L) s2 2. SPE Cartridge Conditioning (DCM, MeOH, H2O) s1->s2 s3 3. Sample Loading s2->s3 s4 4. Cartridge Washing s3->s4 s5 5. Cartridge Drying s4->s5 s6 6. Elution (DCM) s5->s6 s7 7. Drying & Concentration s6->s7 a1 GC-MS/MS Analysis s7->a1 Inject

Workflow for SPE of this compound in Water.

experimental_workflow_quechers cluster_prep Sample Preparation (Soil) cluster_analysis Instrumental Analysis q1 1. Sample Homogenization (10g) q2 2. Extraction (Acetonitrile & Salts) q1->q2 q3 3. Centrifugation q2->q3 q4 4. d-SPE Cleanup q3->q4 q5 5. Centrifugation q4->q5 q6 6. Filtration q5->q6 a2 LC-MS/MS Analysis q6->a2 Inject

Workflow for QuEChERS of this compound in Soil.
Signaling Pathways of this compound Toxicity

neurotoxicity_pathway cluster_gaba GABAergic Neurotransmission beta_endosulfan This compound gaba_receptor GABA-A Receptor (Chloride Channel) beta_endosulfan->gaba_receptor Antagonizes cl_influx Chloride Ion Influx gaba_receptor->cl_influx Blocks hyperpolarization Neuronal Hyperpolarization (Inhibition) cl_influx->hyperpolarization hyperexcitation Neuronal Hyperexcitation (Convulsions) hyperpolarization->hyperexcitation Leads to

Neurotoxicity Pathway of this compound.

oxidative_stress_pathway cluster_os Oxidative Stress Induction cluster_ca Calcium Homeostasis Disruption beta_endosulfan_os This compound antioxidant_enzymes Antioxidant Enzymes (SOD, CAT, GPx) beta_endosulfan_os->antioxidant_enzymes Decreases Activity ros Reactive Oxygen Species (ROS) antioxidant_enzymes->ros Leads to Increased oxidative_damage Oxidative Damage (Lipid Peroxidation, etc.) ros->oxidative_damage Causes beta_endosulfan_ca This compound ca_atpase Ca2+/Mg2+ ATPase beta_endosulfan_ca->ca_atpase Inhibits intracellular_ca Increased Intracellular Ca2+ ca_atpase->intracellular_ca Leads to neurotransmitter_release Altered Neurotransmitter Release intracellular_ca->neurotransmitter_release Causes

Oxidative Stress and Calcium Disruption Pathways.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation and Quantification of Beta-Endosulfan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endosulfan (B1671282) is a broad-spectrum organochlorine insecticide that has been widely used in agriculture. It consists of two stereoisomers, alpha (α) and beta (β), which, along with its primary metabolite endosulfan sulfate (B86663), are persistent in the environment and pose significant toxicological risks. Accurate and reliable analytical methods are crucial for monitoring these compounds in various matrices. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the separation and quantification of β-endosulfan. This application note provides a detailed protocol for the analysis of β-endosulfan using a reversed-phase HPLC method with UV detection.

Principle

This method utilizes a reversed-phase HPLC system to separate β-endosulfan from its alpha isomer and other related compounds. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (C18) and a polar mobile phase (acetonitrile and water mixture). Detection and quantification are performed using an ultraviolet (UV) detector at a wavelength of 214 nm, where endosulfan exhibits maximum absorbance.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data related to the HPLC analysis of endosulfan isomers and its metabolite.

Table 1: Chromatographic Conditions and Performance

ParameterValue
Column µBondapak C18, ODS Hypersil (250 x 4.6 mm)[1]
Mobile Phase Acetonitrile (B52724):Water (70:30, v/v)[1][3]
Flow Rate 1.0 mL/min
Injection Volume 20 µL[1]
Column Temperature 40°C[1]
Detector UV-Vis Detector
Detection Wavelength 214 nm[1]
Resolution (Rs) between α & β isomers > 1.5[1]

Table 2: Analyte Recovery Data

AnalyteMatrixExtraction SolventRecovery (%)
β-Endosulfan WaterAcetonitrile103[1]
β-Endosulfan Soil SlurryAcetonitrile80[1]
β-Endosulfan WaterMethanol72[1]
β-Endosulfan Soil SlurryMethanol56[1]
α-Endosulfan WaterAcetonitrile106[1]
α-Endosulfan Soil SlurryAcetonitrile90[1]
Endosulfan Sulfate WaterAcetonitrile99[1]
Endosulfan Sulfate Soil SlurryAcetonitrile91[1]

Experimental Protocols

This section provides detailed methodologies for sample preparation and HPLC analysis.

Protocol 1: Sample Preparation from Water Matrix (Liquid-Liquid Extraction)
  • Sample Collection: Collect 1 liter of the water sample in a clean glass container.

  • pH Adjustment: If necessary, adjust the sample pH to 7.

  • Extraction:

    • Transfer the 1 L sample to a 2 L separatory funnel.

    • Add 60 mL of methylene (B1212753) chloride to the separatory funnel.

    • Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.

    • Allow the layers to separate for a minimum of 10 minutes.

    • Drain the lower organic layer into a flask.

    • Repeat the extraction two more times with fresh 60 mL portions of methylene chloride, combining the organic layers.

  • Drying: Pass the combined organic extract through a column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration:

    • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

    • Exchange the solvent to acetonitrile by adding 5 mL of acetonitrile and re-concentrating to a final volume of 1 mL.

  • Filtration: Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: HPLC Analysis
  • System Preparation:

    • Equilibrate the HPLC system with the mobile phase (Acetonitrile:Water, 70:30 v/v) until a stable baseline is achieved.

  • Standard Preparation:

    • Prepare a stock solution of β-endosulfan in acetonitrile.

    • Prepare a series of working standard solutions of varying concentrations by diluting the stock solution with the mobile phase to create a calibration curve.

  • Injection:

    • Inject 20 µL of the prepared sample extract and standard solutions into the HPLC system.

  • Data Acquisition:

    • Acquire the chromatograms for a sufficient run time to allow for the elution of all components of interest.

  • Quantification:

    • Identify the β-endosulfan peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the concentration of β-endosulfan in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Water Sample (1L) Extraction Liquid-Liquid Extraction (Methylene Chloride) Sample->Extraction 1. Extract Drying Drying (Anhydrous Sodium Sulfate) Extraction->Drying 2. Dry Concentration Concentration & Solvent Exchange (to Acetonitrile) Drying->Concentration 3. Concentrate Filtration Filtration (0.45 µm) Concentration->Filtration 4. Filter HPLC HPLC System (C18 Column) Filtration->HPLC 5. Inject (20 µL) Detector UV Detector (214 nm) HPLC->Detector 6. Separate MobilePhase Mobile Phase (Acetonitrile:Water 70:30) Data Data Acquisition & Analysis Detector->Data 7. Detect & Quantify

Caption: Workflow for the HPLC analysis of beta-Endosulfan.

Separation Pathway

Separation_Pathway cluster_hplc HPLC Column (C18) cluster_output Elution Profile alpha_endo α-Endosulfan column Stationary Phase (Nonpolar) alpha_endo->column Interaction & Partitioning beta_endo β-Endosulfan beta_endo->column Interaction & Partitioning sulfate Endosulfan Sulfate sulfate->column Interaction & Partitioning matrix Matrix Components matrix->column Interaction & Partitioning elute_sulfate Endosulfan Sulfate column->elute_sulfate Early Elution (More Polar) elute_alpha α-Endosulfan column->elute_alpha Intermediate Elution elute_beta β-Endosulfan column->elute_beta Later Elution (Less Polar)

Caption: Separation principle of Endosulfan isomers on a C18 column.

References

Application Note: Solid-Phase Extraction (SPE) for the Determination of Beta-Endosulfan in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Endosulfan (B1671282) is an organochlorine insecticide and acaricide that has been used globally in agriculture. Due to its persistence, bioaccumulation, and toxicity, it is considered a significant environmental pollutant. Endosulfan consists of two isomers, alpha- and beta-endosulfan (B125223), with this compound being the more persistent of the two. Monitoring of this compound in water sources is crucial for assessing environmental contamination and ensuring public health.

This application note details a robust and reliable method for the extraction and concentration of this compound from water samples using solid-phase extraction (SPE). The protocol is intended for researchers, scientists, and professionals in environmental monitoring and analytical chemistry. The subsequent analysis is typically performed by gas chromatography (GC) coupled with an electron capture detector (ECD) or mass spectrometry (MS).[1]

Principle of Solid-Phase Extraction

Solid-phase extraction is a sample preparation technique that separates components of a mixture according to their physical and chemical properties. For the extraction of this compound from water, a C18 sorbent is commonly used. The nonpolar C18 stationary phase retains the relatively nonpolar this compound from the polar water sample. After washing to remove interferences, the target analyte is eluted with a small volume of an organic solvent.

Experimental Protocol

This protocol outlines the materials, reagents, and steps for the solid-phase extraction of this compound from water samples.

Materials and Reagents

  • SPE Cartridges: C18 (500 mg, 6 mL) or equivalent[2]

  • Solvents: Dichloromethane (B109758), methanol (B129727), acetone (B3395972), n-hexane (pesticide residue grade)[2][3]

  • Reagent Water: HPLC grade or equivalent, free of interferences

  • Anhydrous Sodium Sulfate: Granular, heated at 400°C for 4 hours

  • This compound Standard Solution: 1000 µg/mL in a suitable solvent

  • Internal Standard Solution: (e.g., endrin, PCB congener)

  • Glassware: Volumetric flasks, graduated cylinders, conical tubes, pipettes

  • Equipment: SPE vacuum manifold, nitrogen evaporation system, GC-ECD or GC-MS system

Sample Preparation

  • Collect water samples in clean, pre-rinsed glass bottles.

  • Acidify the water sample to a pH of less than 2 with 5 mL of concentrated sulfuric acid per liter of sample to preserve the analytes.[3]

  • If required, spike the sample with a known concentration of an internal standard.

Solid-Phase Extraction Procedure

The following steps should be performed using an SPE vacuum manifold.

  • Cartridge Conditioning:

    • Pass 10 mL of dichloromethane through the C18 cartridge to activate the sorbent.[4] Allow the sorbent to soak for 1 minute before drawing the solvent to waste.[5]

    • Pass 10 mL of methanol through the cartridge to wet the sorbent.[4] Let the methanol soak for 2 minutes.[5]

    • Pass 10 mL of reagent water through the cartridge, ensuring the sorbent does not go dry before sample loading.[2]

  • Sample Loading:

    • Measure 1 liter of the prepared water sample.[3][4]

    • Pass the entire sample through the conditioned C18 cartridge at a controlled flow rate of approximately 10 mL/min.[4]

  • Cartridge Washing (Optional):

    • After loading the entire sample, wash the cartridge with a small volume of reagent water to remove any remaining polar impurities.

    • Dry the cartridge under vacuum for at least 5 minutes to remove excess water. This step is critical for obtaining acceptable recoveries.[3]

  • Analyte Elution:

    • Place a collection tube inside the vacuum manifold.

    • Rinse the sample bottle with 5 mL of acetone and pass it through the cartridge to elute the analyte.[3]

    • Pass 10 mL of dichloromethane through the cartridge to ensure complete elution of this compound.[4] Collect the eluate in the same tube.

    • An alternative, non-chlorinated elution can be performed using a mixture of acetone and n-hexane.[3]

  • Eluate Concentration and Reconstitution:

    • Dry the collected eluate by passing it through a small column containing anhydrous sodium sulfate.

    • Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen in a water bath at 35-40°C.[5]

    • If dichloromethane was used for elution, perform a solvent exchange to n-hexane by adding 5 mL of n-hexane and reconcentrating.[3][6]

    • Adjust the final volume to 1.0 mL with n-hexane.[6] The sample is now ready for GC analysis.

Quantitative Data Summary

The following table summarizes the performance data for the analysis of endosulfan isomers using solid-phase extraction followed by gas chromatography.

AnalyteRecovery (%)RSD (%)LOD (µg/L)LOQ (µg/L)Reference
α-Endosulfan 74 - 102-0.015-[7][8]
β-Endosulfan 75 - 1164.2 - 14.80.024-[4][7]
Endosulfan sulfate 75 - 1164.2 - 14.80.015-[4][7]

RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantification

Experimental Workflow

The following diagram illustrates the logical workflow of the solid-phase extraction protocol for this compound from water samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 1L Water Sample Acidify Acidify to pH < 2 Sample->Acidify Spike Spike with Internal Standard Acidify->Spike Condition Condition C18 Cartridge (DCM, MeOH, Water) Spike->Condition Load Load Sample (10 mL/min) Condition->Load Wash Dry Cartridge Load->Wash Elute Elute with Dichloromethane or Acetone/Hexane Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Hexane Concentrate->Reconstitute GC Analyze by GC-ECD/MS Reconstitute->GC

Caption: Workflow for this compound SPE from water.

References

Application Notes and Protocols for QuEChERS Extraction of Beta-Endosulfan in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the application of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of beta-endosulfan (B125223) from various food matrices. Endosulfan is a persistent organochlorine pesticide, and its monitoring in food is crucial for consumer safety.

Introduction

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food.[1][2] It involves a streamlined process of solvent extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[2][3] This methodology is known for its simplicity, speed, low solvent consumption, and broad applicability to a wide range of pesticides and food matrices.[2][4][5] For a persistent and toxic pesticide like this compound, a reliable and efficient extraction method is paramount for accurate quantification in diverse food samples, including those with high fat and pigment content.[6][7]

Principle of the Method

The QuEChERS procedure begins with the homogenization of the food sample, followed by extraction with acetonitrile in the presence of salts (e.g., magnesium sulfate (B86663), sodium chloride, and citrates) to induce liquid-liquid partitioning and drive the pesticides into the organic layer.[5][8] A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), is performed on an aliquot of the acetonitrile extract. This involves adding a combination of sorbents, such as primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences like fats, and graphitized carbon black (GCB) for pigment removal.[2][3][7] The final cleaned extract is then ready for analysis, typically by gas chromatography (GC) coupled with an electron capture detector (ECD) or mass spectrometry (MS).[9][10][11]

Experimental Workflow

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis Homogenization Homogenize 10-15g of food sample Add_ACN Add 10-15 mL Acetonitrile Homogenization->Add_ACN Place in 50 mL centrifuge tube Add_Salts Add QuEChERS extraction salts (MgSO4, NaCl, Na-Citrate) Add_ACN->Add_Salts Shake Shake vigorously for 1 min Add_Salts->Shake Centrifuge1 Centrifuge (e.g., ≥3000 rpm for 5 min) Shake->Centrifuge1 Transfer_Aliquot Transfer 1-8 mL of supernatant Centrifuge1->Transfer_Aliquot Collect acetonitrile layer Add_dSPE Add d-SPE sorbents (e.g., MgSO4, PSA, C18) Transfer_Aliquot->Add_dSPE To d-SPE tube Vortex Vortex for 30 sec Add_dSPE->Vortex Centrifuge2 Centrifuge at high speed Vortex->Centrifuge2 Final_Extract Collect supernatant Centrifuge2->Final_Extract Filter Filter through 0.22 µm filter Final_Extract->Filter GC_Analysis Analyze by GC-ECD or GC-MS/MS Filter->GC_Analysis Inject into GC system

Caption: Workflow of the QuEChERS method for this compound extraction.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific food matrix and analytical instrumentation.

1. Materials and Reagents

  • Solvents: HPLC-grade acetonitrile (ACN).

  • Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium (B8492382) citrate (B86180) dihydrate, disodium (B8443419) hydrogen citrate sesquihydrate. Commercially available QuEChERS extraction salt packets are recommended for convenience and consistency.

  • d-SPE Sorbents: Primary secondary amine (PSA), C18, and anhydrous MgSO₄. Commercially available d-SPE tubes for various food matrices are recommended.

  • Standards: Certified reference standard of this compound.

  • Equipment: High-speed centrifuge, vortex mixer, 50 mL and 2 mL centrifuge tubes, analytical balance, sample homogenizer (e.g., bead mill or blender), syringe filters (0.22 µm).

2. Sample Preparation and Homogenization

  • Weigh 10-15 g of a representative portion of the food sample into a 50 mL centrifuge tube.[3] For dry samples like raisins or nuts, a wetting step with a defined amount of deionized water is necessary before homogenization.[6]

  • Homogenize the sample. This can be achieved using a high-speed blender or a bead mill homogenizer.[1] The goal is to obtain a uniform consistency for efficient extraction.

3. Extraction

  • Add 10-15 mL of acetonitrile to the 50 mL centrifuge tube containing the homogenized sample.[3]

  • Add the appropriate QuEChERS extraction salt mixture. A common formulation is 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[8]

  • Immediately cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent the agglomeration of salts.[3][8]

  • Centrifuge the tube at ≥3000 rpm for 5 minutes to achieve phase separation.[3]

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Carefully transfer an aliquot (e.g., 1-8 mL) of the upper acetonitrile layer into a 2 mL or 15 mL d-SPE tube containing the appropriate cleanup sorbents.[3] The choice of sorbents depends on the matrix:

    • General Fruits and Vegetables: 150 mg MgSO₄ and 50 mg PSA per mL of extract.

    • Fatty Matrices: Add 50 mg of C18 sorbent per mL of extract.

    • Pigmented Samples: The use of graphitized carbon black (GCB) may be considered, but it can also retain planar pesticides like endosulfan, so its use should be carefully evaluated.

  • Vortex the d-SPE tube for 30 seconds to disperse the sorbent and facilitate the cleanup process.[3]

  • Centrifuge at high speed for 2-5 minutes to pellet the sorbents.[3]

5. Final Extract Preparation and Analysis

  • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.[3]

  • The extract is now ready for injection into a GC-ECD or GC-MS/MS system for the quantification of this compound.

Quantitative Data Summary

The recovery of this compound using the QuEChERS method is generally good, but it can be influenced by the food matrix. The following table summarizes typical performance data.

Food MatrixFortification Level (mg/kg)Recovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)Reference
General Foodstuffs0.01 - 0.0580.9 ± 9.5Not Specified0.01Not Specified[9]
Fatty SamplesNot SpecifiedMay be < 70%< 20%Not SpecifiedNot Specified[12]
OystersNot SpecifiedValidatedValidatedNot SpecifiedNot Specified[8]
Lettuce0.5 - 2.5 µg/g70 - 120< 15Not SpecifiedNot Specified[13]
Edible Insects0.01, 0.1, 0.564.54 - 122.121.86 - 6.020.001 - 0.010.01 - 0.015[5]

Note: Recovery and limit of detection (LOD)/limit of quantification (LOQ) values can vary significantly depending on the specific matrix, fortification level, and analytical instrumentation used.

Troubleshooting and Optimization

  • Low Recovery in Fatty Matrices: For food with high-fat content, the use of C18 in the d-SPE step is crucial.[12] An additional freeze-out step (placing the extract in a freezer to solidify lipids) before centrifugation can also improve cleanup.

  • Matrix Effects: Complex matrices can cause ion suppression or enhancement in mass spectrometry.[6] The use of matrix-matched calibration standards is highly recommended to compensate for these effects and ensure accurate quantification.[13]

  • Pigment Interference: For highly pigmented samples like spinach or bell peppers, GCB can be effective for cleanup. However, it may lead to the loss of planar pesticides. Alternative sorbents or optimized amounts of GCB should be tested.[14]

Conclusion

The QuEChERS method provides a robust and efficient approach for the extraction of this compound from a wide variety of food matrices. Its simplicity and speed make it suitable for high-throughput laboratories conducting routine monitoring of pesticide residues. Proper optimization of the d-SPE cleanup step and the use of matrix-matched standards are critical for achieving accurate and reliable results, especially in complex food samples.

References

Application Notes: Analysis of β-Endosulfan Residues in Adipose Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Endosulfan (B1671282) is an organochlorine pesticide that has been widely used in agriculture.[1][2] Due to its lipophilic nature, it tends to accumulate in the fatty tissues of organisms, including humans. The analysis of endosulfan residues, particularly the β-isomer and its metabolite endosulfan sulfate (B86663), in adipose tissue is crucial for assessing human exposure and its potential toxicological effects.[3][4] This document provides a detailed protocol for the determination of β-endosulfan in adipose tissue using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Principle

The QuEChERS method involves a two-step process: an extraction and partitioning step using acetonitrile (B52724) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components, such as lipids.[5][6][7] Acetonitrile is used for the initial extraction of the pesticide from the homogenized adipose tissue. The addition of salts, typically magnesium sulfate (MgSO₄) and sodium chloride (NaCl), induces phase separation between the aqueous and organic layers, driving the pesticides into the acetonitrile layer.[5] The subsequent d-SPE cleanup step utilizes sorbents like primary secondary amine (PSA) to remove fatty acids and C18 to remove non-polar interferences, ensuring a cleaner extract for instrumental analysis.[5][8] Quantification is then performed using a sensitive and selective technique such as GC-MS.[3][4][9]

Application

This protocol is intended for researchers, scientists, and drug development professionals involved in toxicological studies, environmental monitoring, and food safety analysis. It provides a reliable and efficient method for quantifying β-endosulfan residues in adipose tissue samples.

Experimental Protocol

1. Materials and Reagents

  • Solvents: Acetonitrile (ACN), Isooctane (pesticide residue grade)

  • Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl)

  • d-SPE Sorbents: Primary Secondary Amine (PSA), C18

  • Standards: Certified reference standard of β-endosulfan

  • Equipment:

    • Homogenizer

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

    • Gas chromatograph with a mass spectrometer detector (GC-MS)

    • 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes

2. Sample Preparation

  • Weigh approximately 0.5 g of homogenized adipose tissue into a 50 mL centrifuge tube.[5][7]

  • Record the exact weight.

3. Extraction and Partitioning

  • Add 10 mL of acetonitrile and 7 mL of water to the centrifuge tube containing the sample.[5]

  • Add 1 g of NaCl and 4 g of anhydrous MgSO₄.[5]

  • Immediately cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.[5]

  • Centrifuge the tube for 5 minutes at 3000 rpm to separate the layers.[8]

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube.[5]

  • The d-SPE tube should contain 50 mg of PSA, 50 mg of C18, and 150 mg of anhydrous MgSO₄.[5]

  • Cap the tube and vortex for 20 seconds.[5]

  • Centrifuge for 1 minute to pellet the sorbents.[5]

5. Final Extract Preparation

  • Carefully transfer 200 µL of the cleaned extract into a vial.[5]

  • Evaporate the extract to dryness under a gentle stream of nitrogen.[5][8]

  • Reconstitute the residue in 200 µL of isooctane.[5]

  • The sample is now ready for GC-MS analysis.

6. GC-MS Analysis

  • Injector: Splitless mode, 250°C

  • Column: (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Oven Program: Start at 75°C (hold for 2 min), ramp to 280°C at 6°C/min (hold for 1 min).[6]

  • Carrier Gas: Helium

  • MSD:

    • Transfer Line: 300°C[6]

    • Ion Source: 230°C

    • Quadrupole: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for β-endosulfan

Data Presentation

Table 1: Performance Characteristics of Different Methods for β-Endosulfan Analysis in Adipose Tissue

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
QuEChERS-GC-ECDRat Adipose Tissue-0.05 mg/kg75-93[5][7]
GC-MS/MSHuman Adipose TissueLow µg/kg range--[3][4]
GC-qMSHuman Fetal/Newborn Tissues1.2-2.0 ng/g--[1]
GC-NCI-MSPlasma and Brain5 ppb--[1]
GC-ECD/MSHuman Adipose Tissueng/g fat-93.99[10]
Mini-QuEChERS-HPLC-PDAAnuran Adipose Tissue-10-75 µg/kg74-115[11]

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup cluster_analysis Final Preparation & Analysis sp1 Weigh 0.5g Adipose Tissue ex1 Add Acetonitrile & Water sp1->ex1 ex2 Add NaCl & MgSO4 ex1->ex2 ex3 Vortex (1 min) ex2->ex3 ex4 Centrifuge (5 min) ex3->ex4 cl1 Transfer Supernatant ex4->cl1 Collect Supernatant cl2 Add d-SPE Sorbents (PSA, C18, MgSO4) cl1->cl2 cl3 Vortex (20s) cl2->cl3 cl4 Centrifuge (1 min) cl3->cl4 an1 Evaporate & Reconstitute cl4->an1 Collect Clean Extract an2 GC-MS Analysis an1->an2

Caption: Workflow for β-Endosulfan Analysis in Adipose Tissue.

References

Application Notes and Protocols for In Vitro Assessment of beta-Endosulfan Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endosulfan (B1671282), a broad-spectrum organochlorine insecticide, has been widely used in agriculture, leading to significant environmental contamination and potential human health risks. It exists as a mixture of two stereoisomers, alpha- and beta-endosulfan (B125223), with the beta-isomer often exhibiting distinct toxicological properties. Understanding the cytotoxic effects of this compound at the cellular level is crucial for risk assessment and for developing potential therapeutic strategies against its toxicity. This document provides detailed application notes and protocols for a panel of in vitro assays to assess the cytotoxicity of this compound. These assays are fundamental tools for researchers in toxicology, pharmacology, and drug development to elucidate the mechanisms of this compound-induced cell death.

The primary mechanism of endosulfan-induced cytotoxicity involves the induction of oxidative stress through the excessive production of reactive oxygen species (ROS).[1] This oxidative imbalance can lead to damage of cellular macromolecules, disruption of mitochondrial function, and ultimately, the activation of apoptotic cell death pathways.[1][2]

Data Presentation: Quantitative Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines, providing a quantitative measure of its cytotoxic potential.

Cell LineAssayExposure TimeIC50 / Effective ConcentrationReference
SH-SY5Y (Human Neuroblastoma)Cell Viability72 hours50.37 µM[3]
HepG2 (Human Hepatoma)MTT Assay24 hours~123 µM (for endosulfan mixture)
HT22 (Mouse Hippocampal Neuronal)XTT Assay24 hours50 µM
Jurkat (Human T-cell Leukemia)AlamarBlue Assay-Dose-dependent (0-100 µM)
Ehrlich Ascites Tumor (EAT) cellsTrypan Blue Exclusion1 hourDose-dependent

Key Experimental Protocols

This section provides detailed, step-by-step protocols for the most common in vitro assays used to evaluate this compound cytotoxicity.

Cell Viability and Proliferation Assays

These assays are crucial for determining the overall cytotoxic effect of this compound by measuring cellular metabolic activity or membrane integrity.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[4]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare various concentrations of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (e.g., DMSO) and a medium-only control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Principle: This assay quantifies the release of the cytosolic enzyme lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes into the culture medium. The amount of LDH released is proportional to the extent of cytotoxicity.[5]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.[6] Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.[6]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]

  • Stop Reaction: Add 50 µL of stop solution (provided in the kit) to each well.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated samples to that of a maximum LDH release control (cells lysed with a detergent).

Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes. The amount of dye retained is proportional to the number of viable cells.[7][8]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Neutral Red Incubation: After treatment, remove the culture medium and add 100 µL of medium containing neutral red (e.g., 40-50 µg/mL) to each well. Incubate for 2 hours at 37°C.[9]

  • Washing: Discard the neutral red solution, and rinse the cells with 150 µL of a wash buffer (e.g., PBS or a fixative solution like 0.1% CaCl2 in 0.5% formaldehyde).[8][9]

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well.[9]

  • Shaking: Shake the plate on a shaker for 10 minutes to ensure complete extraction of the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[8]

  • Data Analysis: Calculate cell viability as a percentage of the neutral red uptake in control cells.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of this compound cytotoxicity. These assays help in identifying and quantifying apoptotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent tag (like FITC), is used to detect this event. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. Dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with this compound as desired.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture medium to include any detached apoptotic cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12]

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Principle: A hallmark of apoptosis is the fragmentation of DNA by endonucleases. The TUNEL assay detects these DNA fragments by enzymatically labeling the free 3'-hydroxyl termini with modified nucleotides.[13]

Protocol:

  • Cell Preparation: Grow cells on coverslips or in chamber slides and treat with this compound.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[14]

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.[14]

  • TUNEL Reaction: Prepare the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs according to the manufacturer's protocol. Add the mixture to the cells and incubate in a humidified chamber at 37°C for 60 minutes in the dark.[14]

  • Washing: Wash the cells three times with PBS.

  • Counterstaining (Optional): Stain the nuclei with a counterstain like DAPI.

  • Visualization: Mount the coverslips onto microscope slides with an antifade mounting medium and visualize using a fluorescence microscope.[14] TUNEL-positive cells will exhibit bright nuclear fluorescence.

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay utilizes a specific substrate for caspase-3 (e.g., DEVD-pNA) which, when cleaved by active caspase-3, releases a chromophore (pNA) that can be quantified colorimetrically.[15]

Protocol:

  • Cell Lysis: After treatment with this compound, pellet 1-5 x 10⁶ cells and resuspend them in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.[15]

  • Centrifugation: Centrifuge at 10,000 x g for 1 minute and transfer the supernatant (cytosolic extract) to a fresh tube.[15]

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate per well. Add 50 µL of 2X Reaction Buffer containing 10 mM DTT.[15]

  • Substrate Addition: Add 5 µL of 4 mM DEVD-pNA substrate to each well.[15]

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader.[15]

  • Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase-3 activity.

Oxidative Stress Assay

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.[16]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 24-well plate or other suitable vessel and treat with this compound.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells once with serum-free medium. Add medium containing 10-25 µM DCFH-DA and incubate at 37°C for 30-60 minutes.[17][18]

  • Washing: Remove the DCFH-DA containing medium and wash the cells twice with PBS.[16]

  • Fluorescence Measurement: Add 500 µL of PBS to each well.[16] Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[16]

  • Data Analysis: Quantify the fluorescence intensity and normalize it to the cell number or protein concentration.

Mandatory Visualizations

Experimental Workflow Diagrams

experimental_workflow_cytotoxicity cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well plate incubation_24h Incubate 24h (Attachment) cell_seeding->incubation_24h treatment Add this compound (various concentrations) incubation_24h->treatment incubation_exp Incubate for Exposure Time treatment->incubation_exp assay_choice Perform Assay incubation_exp->assay_choice mtt MTT Assay assay_choice->mtt ldh LDH Assay assay_choice->ldh nr Neutral Red Assay assay_choice->nr readout Measure Absorbance mtt->readout ldh->readout nr->readout analysis Calculate % Cytotoxicity or % Viability readout->analysis

Caption: General workflow for assessing this compound cytotoxicity.

experimental_workflow_apoptosis cluster_prep Cell Culture & Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Analysis cell_culture Culture Cells treatment Treat with This compound cell_culture->treatment harvest Harvest Cells (Adherent/Suspension) treatment->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & Propidium Iodide resuspend->stain incubate Incubate 15 min (Room Temp, Dark) stain->incubate analysis Analyze by Flow Cytometry incubate->analysis quantify Quantify Apoptotic Cell Populations analysis->quantify

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Signaling Pathway Diagram

signaling_pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion beta_endosulfan This compound ros Increased ROS (Reactive Oxygen Species) beta_endosulfan->ros Induces mmp Loss of Mitochondrial Membrane Potential ros->mmp Causes caspase9 Caspase-9 (Initiator) caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes cytochrome_c Cytochrome c Release mmp->cytochrome_c Leads to cytochrome_c->caspase9 Activates

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols for Studying Beta-Endosulfan Induced Neurotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the animal models, experimental protocols, and associated signaling pathways relevant to the study of beta-endosulfan-induced neurotoxicity. The information is intended to guide researchers in designing and executing studies to investigate the neurotoxic effects of this organochlorine pesticide and to explore potential therapeutic interventions.

Introduction to This compound (B125223) Neurotoxicity

Endosulfan (B1671282), a broad-spectrum organochlorine pesticide, exists as a mixture of two isomers, alpha- and this compound. While both isomers are neurotoxic, this compound is noted for its persistence and significant contribution to the overall toxicity of technical endosulfan.[1] Exposure to endosulfan has been linked to a range of adverse neurological effects in humans, including hyperactivity, convulsions, and potentially long-term brain damage.[2] Animal studies have corroborated these findings, demonstrating that endosulfan can induce neurobehavioral changes, alter neurotransmitter systems, and trigger oxidative stress in the brain.[3][4] The primary mechanism of acute toxicity is the antagonism of the gamma-aminobutyric acid (GABA) type A receptor, leading to central nervous system hyperstimulation.[5][6] However, chronic and developmental exposures can lead to more complex neurotoxic outcomes, including damage to the dopaminergic system, which is implicated in Parkinson's disease.[7][8]

Animal Models for Studying this compound Neurotoxicity

A variety of animal models are utilized to investigate the neurotoxic effects of this compound, each offering unique advantages for specific research questions.

  • Rodents (Rats and Mice): Rats and mice are the most commonly used mammalian models for studying endosulfan-induced neurotoxicity due to their well-characterized neuroanatomy, genetics, and behavioral repertoires.[9] They are particularly valuable for investigating learning and memory deficits, motor coordination, and the underlying neurochemical and pathological changes in specific brain regions.[2][3] Sprague-Dawley and Wistar rats are frequently used in these studies.[4][10]

  • Zebrafish (Danio rerio): The zebrafish model has gained prominence for developmental neurotoxicity studies due to its rapid external development, optical transparency of embryos, and high-throughput screening potential.[11] Zebrafish larvae are particularly sensitive to endosulfan, exhibiting developmental and behavioral abnormalities at low concentrations.[12] This model is ideal for investigating the effects of early-life exposure on nervous system development and function.[11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the neurotoxic effects of this compound in different animal models.

Table 1: Neurobehavioral Effects of this compound in Rodents

Animal ModelDose and DurationBehavioral TestKey FindingsReference(s)
Immature Male Rats2 mg/kg/day (gavage) for 90 daysPole-climbing escape and avoidance responseInhibition of learning and memory processes; increased spontaneous motor activity.[2]
Adult Rats25 mg/kg (subcutaneous) for 10 daysMorris Water MazeLonger escape latencies and increased failures to reach the platform when co-exposed with methyl parathion.[13]
Neonatal Rats1 mg/kg for 5 weeksFoot-shock induced fighting behaviorSignificant increase in aggressive behavior.[14]
Ten-day-old Male NMRI Mice0.1 or 0.5 mg/kg (single oral dose)Spontaneous behavior and habituationAltered adult spontaneous behavior and ability to habituate to a novel environment.[15]

Table 2: Neurochemical and Cellular Effects of this compound

Animal ModelDose and DurationParameter MeasuredKey FindingsReference(s)
Sprague-Dawley RatsAcute exposureOxidative stress markers (ROS, glutathione (B108866), lipid peroxidation) in cortex and hippocampusIncreased ROS, glutathione depletion, and lipid peroxidation. Reduced antioxidant enzyme expression.[10]
Pregnant Mice (developmental exposure)1 mg/kg/day throughout gestation and lactationDopaminergic markers (DAT and TH) in striatum of male offspring38% reduction in DAT expression and 25% decrease in TH expression.[7]
Adult Zebrafish2.4 µg/L for 96 hoursBrain Acetylcholinesterase (AChE) activityApproximately 40% decrease in AChE activity.[16]
Pigeons5 mg/kg (single exposure)Cholinergic (muscarinic) receptor bindingSignificant increase in [3H]QNB binding in the striatal membrane.
Albino Rats5 and 15 mg/kg/day for 20 daysMonoamine oxidase (MAO) activitySignificant decrease in MAO activity.[17]
Albino Rats5 and 15 mg/kg for 18 daysDopamine (B1211576) and Serotonin (B10506) receptor bindingDose-dependent decrease in dopamine receptor binding and an increase in serotonin receptor binding.[18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess this compound-induced neurotoxicity.

Behavioral Assays

This test assesses general locomotor activity and anxiety-like behavior.

Protocol:

  • Apparatus: A square or circular arena (e.g., 1m x 1m for rats) with walls high enough to prevent escape.[19] The arena is typically made of a non-porous material for easy cleaning.

  • Environment: The test should be conducted in a quiet room with consistent, diffuse lighting (e.g., 30-100 lux).[20]

  • Procedure:

    • Habituate the animal to the testing room for at least 30 minutes before the test.[20]

    • Clean the arena with 70% ethanol (B145695) and allow it to dry completely between trials.[13]

    • Gently place the rodent in the center or near a wall of the arena.[21]

    • Allow the animal to freely explore the arena for a set duration (e.g., 5-10 minutes).[19][22]

    • Record the session using an overhead video camera.

  • Data Analysis: Use video tracking software to analyze:

    • Locomotor activity: Total distance traveled, mean velocity.

    • Anxiety-like behavior (Thigmotaxis): Time spent in the center versus the periphery of the arena. Anxious animals tend to spend more time near the walls.[13]

    • Exploratory behavior: Number of rearings.

This test evaluates spatial learning and memory.[23]

Protocol:

  • Apparatus: A large circular pool (e.g., 1.5-2 m diameter) filled with water made opaque with non-toxic paint or powdered milk.[24][25] A small escape platform is submerged just below the water surface.

  • Cues: Place distinct visual cues around the room, visible from the pool, for the animal to use for navigation.[23]

  • Procedure (Acquisition Phase):

    • Conduct 3-4 trials per day for several consecutive days.[24]

    • For each trial, gently place the rat into the water at one of four quasi-random starting positions (North, South, East, West).[24]

    • Allow the animal to swim and find the hidden platform for a maximum of 60-90 seconds.[24]

    • If the animal fails to find the platform within the time limit, guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

  • Procedure (Probe Trial):

    • 24 hours after the last acquisition trial, remove the platform from the pool.

    • Allow the animal to swim freely for 60 seconds.

  • Data Analysis: Record and analyze:

    • Escape latency: Time to find the platform during acquisition trials.

    • Path length: Distance traveled to find the platform.

    • Time in target quadrant: Time spent in the quadrant where the platform was located during the probe trial.

Neurochemical Assays

Protocol:

  • Tissue Preparation:

    • Euthanize the animal and dissect the brain region of interest (e.g., cortex, hippocampus) on ice.

    • Homogenize the tissue in a cold phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0).[8]

    • Centrifuge the homogenate at high speed (e.g., 15,000 rpm) at 4°C.[8]

    • Collect the supernatant for the assay.

  • Assay Procedure (Ellman's Method):

    • This colorimetric assay is based on the reaction of thiocholine (B1204863) (produced from acetylthiocholine (B1193921) by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow product.

    • In a 96-well plate, add the tissue supernatant, DTNB solution, and acetylthiocholine iodide solution.

    • Measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate AChE activity based on the rate of color change and normalize to the protein concentration of the sample.

Protocol:

  • Tissue Preparation:

    • Dissect the brain region of interest (e.g., striatum).

    • Homogenize the tissue in a solution containing perchloric acid to precipitate proteins and prevent dopamine degradation.

    • Centrifuge the homogenate and filter the supernatant.

  • HPLC-ECD Analysis:

    • Inject the prepared sample into a High-Performance Liquid Chromatography (HPLC) system equipped with an electrochemical detector (ECD).

    • Separate dopamine from other neurochemicals on a reverse-phase column.

    • The ECD detects dopamine as it elutes from the column based on its electrochemical properties.

  • Data Analysis: Quantify dopamine levels by comparing the peak area of the sample to that of known standards.

Histological and Cellular Assays

This technique is used to visualize dopaminergic neurons.

Protocol:

  • Tissue Preparation:

    • Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).

    • Dissect the brain and post-fix in 4% PFA.

    • Cryoprotect the brain in a sucrose (B13894) solution.

    • Section the brain using a cryostat or vibratome.

  • Staining Procedure:

    • Wash the brain sections in phosphate-buffered saline (PBS).

    • Block non-specific binding with a blocking solution (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100).[26]

    • Incubate the sections with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH).

    • Wash the sections and incubate with a fluorescently labeled secondary antibody (e.g., donkey anti-rabbit IgG conjugated to a fluorophore).[12]

    • Mount the sections on slides with a mounting medium containing DAPI to counterstain cell nuclei.

  • Imaging: Visualize and capture images using a fluorescence or confocal microscope.

This assay detects DNA fragmentation, a hallmark of apoptosis.[1]

Protocol:

  • Tissue Preparation: Prepare brain sections as for immunohistochemistry.

  • Staining Procedure:

    • Permeabilize the tissue sections (e.g., with proteinase K or Triton X-100).[4][27]

    • Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescently labeled).[4] The TdT enzyme incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

    • Stop the reaction and wash the sections.

    • Counterstain with a nuclear stain like DAPI.

  • Imaging and Analysis:

    • Visualize using a fluorescence microscope.

    • Quantify apoptotic cells by counting TUNEL-positive nuclei.[17]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways implicated in this compound neurotoxicity and a general experimental workflow for its investigation.

G cluster_exposure This compound Exposure cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences cluster_outcome Neurotoxic Outcome b_endosulfan This compound ros ↑ Reactive Oxygen Species (ROS) b_endosulfan->ros Induces antioxidants ↓ Antioxidant Defenses (SOD, CAT, GPx) b_endosulfan->antioxidants Induces gaba_r GABA-A Receptor Antagonism b_endosulfan->gaba_r Blocks dopamine_sys Dopaminergic System Dysfunction b_endosulfan->dopamine_sys Disrupts cholinergic_sys Cholinergic System Alteration b_endosulfan->cholinergic_sys Disrupts serotonin_sys Serotonergic System Imbalance b_endosulfan->serotonin_sys Disrupts oxidative_stress Oxidative Stress ros->oxidative_stress antioxidants->oxidative_stress neurotransmission_alt Altered Neurotransmission gaba_r->neurotransmission_alt dopamine_sys->neurotransmission_alt cholinergic_sys->neurotransmission_alt serotonin_sys->neurotransmission_alt neuroinflammation Neuroinflammation (↑ NF-κB, TNF-α, IL-1β) oxidative_stress->neuroinflammation apoptosis Neuronal Apoptosis (↑ Caspase-3) oxidative_stress->apoptosis neuroinflammation->apoptosis neurodegeneration Neurodegeneration apoptosis->neurodegeneration behavioral_deficits Behavioral Deficits (Learning, Memory, Motor) neurotransmission_alt->behavioral_deficits neurodegeneration->behavioral_deficits

Caption: Signaling pathways in this compound neurotoxicity.

G start Hypothesis Formulation model_selection Animal Model Selection (Rat, Mouse, Zebrafish) start->model_selection exposure This compound Exposure (Dose, Route, Duration) model_selection->exposure behavioral Behavioral Assessment (Open Field, Morris Water Maze) exposure->behavioral neurochemical Neurochemical Analysis (AChE, Dopamine, etc.) exposure->neurochemical histological Histological & Cellular Analysis (IHC for TH, TUNEL Assay) exposure->histological data_analysis Data Analysis & Interpretation behavioral->data_analysis neurochemical->data_analysis histological->data_analysis conclusion Conclusion & Reporting data_analysis->conclusion

Caption: Experimental workflow for neurotoxicity studies.

Conclusion

The study of this compound-induced neurotoxicity is critical for understanding its impact on public health and for the development of potential therapeutic strategies. The use of appropriate animal models, coupled with a battery of behavioral, neurochemical, and histological assays, provides a robust framework for elucidating the mechanisms of toxicity. These application notes and protocols offer a detailed guide for researchers to conduct rigorous and reproducible studies in this important area of toxicology.

References

Application of β-Endosulfan in Developmental Neurotoxicity Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing β-endosulfan in developmental neurotoxicity (DNT) studies. β-Endosulfan, an isomer of the organochlorine pesticide endosulfan (B1671282), is a known neurotoxicant that has been shown to interfere with normal brain development.[1][2][3] Understanding its mechanisms of action is crucial for risk assessment and for developing strategies to mitigate its harmful effects. These notes offer a summary of key findings and detailed methodologies for researchers investigating the developmental neurotoxicity of β-endosulfan and other environmental toxicants.

Introduction to β-Endosulfan Neurotoxicity

Endosulfan is a mixture of two stereoisomers, α- and β-endosulfan, typically in a 7:3 ratio.[4] While both isomers are neurotoxic, the α-isomer is generally considered more acutely toxic than the β-isomer.[4][5] However, β-endosulfan is more persistent in the environment and can also induce significant neurotoxic effects, particularly during critical windows of neurodevelopment.[5][6] Developmental exposure to endosulfan has been linked to a range of neurobehavioral deficits and alterations in neurotransmitter systems.[1][7][8][9] The primary mechanism of endosulfan's neurotoxicity is the antagonism of the GABA-A receptor-chloride ionophore complex, leading to central nervous system hyperstimulation.[10] However, emerging evidence points to other mechanisms, including oxidative stress, neuroinflammation, and disruption of multiple neurotransmitter systems.[11][12]

Data Presentation: Summary of Quantitative Findings

The following tables summarize quantitative data from various studies on the effects of β-endosulfan on key neurochemical and cellular parameters.

Table 1: In Vitro Effects of Endosulfan on Neuronal Cells

Cell TypeConcentrationExposure DurationObserved EffectPercentage ChangeReference
IMR-32 Neuroblastoma25 µM24 hoursReduction in cell viability20% decrease[7]
IMR-32 Neuroblastoma400 µM24 hoursReduction in cell viability70% decrease[7]
Primary Cortical Neurons1 µM9 daysIncrease in neuron number47% increase[7]
C17.2 Neural Progenitor16-400 nM10 daysAffected neuronal morphologyNot specified[13]
C17.2 Neural Progenitor2-10 µM10 daysDecreased viabilityNot specified[13]

Table 2: In Vivo Effects of Developmental Endosulfan Exposure in Rodents

Animal ModelDosageExposure PeriodBrain RegionParameterPercentage ChangeReference
Male Mouse Offspring1 mg/kg/dayGestation & LactationStriatumDopamine (B1211576) Transporter (DAT)38% decrease[6]
Male Mouse Offspring1 mg/kg/dayGestation & LactationStriatumTyrosine Hydroxylase (TH)25% decrease[6]
Male Mouse OffspringNot specifiedGestation & LactationFrontal CortexGABA Transporter 1 (GAT1)21% decrease[7]
Male Mouse OffspringNot specifiedGestation & LactationFrontal CortexGABA-A 2α receptor subunit91% increase[7]
Male Mouse OffspringNot specifiedGestation & LactationFrontal CortexDopamine Transporter (DAT)53% reduction[7]
Male Mouse OffspringNot specifiedGestation & LactationFrontal CortexTyrosine Hydroxylase (TH)44% reduction[7]
Male Mouse OffspringNot specifiedGestation & LactationFrontal CortexVesicular Monoamine Transporter 2 (VMAT2)39% reduction[7]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in β-endosulfan developmental neurotoxicity studies.

In Vitro Cell Viability Assay

Objective: To assess the cytotoxic effects of β-endosulfan on neuronal cell lines.

Materials:

  • IMR-32 human neuroblastoma cells (or other suitable neuronal cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • β-Endosulfan (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • WST-1 Cell Proliferation Assay kit

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Seed IMR-32 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Prepare a stock solution of β-endosulfan in DMSO.

  • Prepare serial dilutions of β-endosulfan in cell culture medium to achieve the desired final concentrations (e.g., 1 µM to 400 µM). Ensure the final DMSO concentration is less than 0.1% to avoid solvent toxicity.[7]

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of β-endosulfan. Include a vehicle control (medium with DMSO only).

  • Incubate the cells for 24 hours at 37°C and 5% CO₂.[7]

  • After the exposure period, add 10 µL of WST-1 reagent to each well.

  • Incubate for an additional 1-4 hours, or until a color change is visible.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Primary Cortical Neuron Culture and Neurite Outgrowth Analysis

Objective: To evaluate the effects of β-endosulfan on neuronal differentiation and synapse formation.

Materials:

  • Postnatal day 0-1 mouse pups

  • Dissection medium (e.g., Hibernate-E)

  • Papain dissociation system

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated coverslips or plates

  • β-Endosulfan

  • DMSO

  • 4% Paraformaldehyde (PFA)

  • Primary antibodies (e.g., anti-MAP2, anti-synapsin)

  • Fluorescently labeled secondary antibodies

  • Fluorescence microscope

Protocol:

  • Isolate cortical tissue from postnatal mouse pups.

  • Digest the tissue with papain according to the manufacturer's instructions to obtain a single-cell suspension.

  • Plate the neurons on poly-D-lysine coated coverslips in Neurobasal medium.

  • After 2 hours, treat the neurons with varying concentrations of β-endosulfan (e.g., 1-5 µM) or vehicle (DMSO).[7]

  • Maintain the cultures for 9 days, with daily media changes including fresh β-endosulfan.[7]

  • After 9 days, fix the neurons with 4% PFA for 20 minutes.[7]

  • Perform immunocytochemistry using primary antibodies against MAP2 (to visualize neurites) and synapsin (to identify synapses).

  • Incubate with appropriate fluorescently labeled secondary antibodies.

  • Capture images using a fluorescence microscope.

  • Analyze neurite length and the number of synapsin-positive puncta using image analysis software (e.g., ImageJ).

In Vivo Developmental Exposure in Mice

Objective: To assess the neurotoxic effects of developmental exposure to β-endosulfan in an animal model.

Materials:

  • Pregnant C57BL/6 mice

  • β-Endosulfan

  • Vehicle (e.g., peanut butter or corn oil)

  • Animal caging and husbandry supplies

Protocol:

  • House pregnant dams individually.

  • Prepare the dosing solution of β-endosulfan in the chosen vehicle. A common dose is 1 mg/kg/day.[6]

  • Administer the β-endosulfan or vehicle to the dams daily from gestational day 6 through lactation day 21. Oral administration via a small amount of peanut butter can reduce stress compared to gavage.[7]

  • Monitor dams for any signs of toxicity.

  • Wean the pups on postnatal day 21.

  • At a predetermined age (e.g., 3 months), sacrifice the male offspring for neurochemical or histopathological analysis.[6]

  • Collect brain tissue (e.g., frontal cortex, striatum) for further analysis, such as immunoblotting or immunohistochemistry.

Immunoblot Analysis of Neurotransmitter-Related Proteins

Objective: To quantify changes in the expression of key proteins involved in neurotransmission.

Materials:

  • Brain tissue homogenates from control and β-endosulfan-exposed animals

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-DAT, anti-TH, anti-GAT1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Homogenize brain tissue in lysis buffer and determine protein concentration using the BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify band densities using densitometry software. Normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to β-endosulfan developmental neurotoxicity studies.

G cluster_0 β-Endosulfan Exposure cluster_1 Cellular Effects cluster_2 Downstream Consequences cluster_3 Developmental Neurotoxicity Outcomes beta_endosulfan β-Endosulfan gaba_receptor GABA-A Receptor Antagonism beta_endosulfan->gaba_receptor ros_production Increased ROS Production beta_endosulfan->ros_production inflammation Neuroinflammation beta_endosulfan->inflammation neuronal_excitability Increased Neuronal Excitability gaba_receptor->neuronal_excitability oxidative_stress Oxidative Stress ros_production->oxidative_stress cytokine_release Pro-inflammatory Cytokine Release inflammation->cytokine_release neurotransmitter_dysregulation Neurotransmitter System Dysregulation (Dopamine, Glutamate) neuronal_excitability->neurotransmitter_dysregulation impaired_development Impaired Neuronal Development & Synaptogenesis oxidative_stress->impaired_development cytokine_release->impaired_development neurotransmitter_dysregulation->impaired_development behavioral_deficits Behavioral Deficits impaired_development->behavioral_deficits cognitive_impairment Cognitive Impairment impaired_development->cognitive_impairment

Caption: Signaling pathways of β-endosulfan-induced developmental neurotoxicity.

G cluster_analysis Neurochemical & Histological Analysis start Start: In Vivo Study dosing Pregnant Dams Dosed with β-Endosulfan or Vehicle (Gestation & Lactation) start->dosing weaning Pups Weaned at PND 21 dosing->weaning behavioral Behavioral Testing (e.g., Motor Activity, Learning) weaning->behavioral sacrifice Sacrifice Offspring at Adulthood weaning->sacrifice behavioral->sacrifice brain_collection Brain Tissue Collection (e.g., Frontal Cortex, Striatum) sacrifice->brain_collection immunoblot Immunoblotting (DAT, TH, GAT1, etc.) brain_collection->immunoblot ihc Immunohistochemistry (Neuronal markers) brain_collection->ihc hplc HPLC (Neurotransmitter levels) brain_collection->hplc end End: Data Analysis & Interpretation immunoblot->end ihc->end hplc->end

Caption: Experimental workflow for in vivo developmental neurotoxicity studies.

These protocols and notes provide a framework for investigating the developmental neurotoxicity of β-endosulfan. Researchers should adapt these methods to their specific experimental questions and available resources, always adhering to ethical guidelines for animal research. The provided data and pathways highlight the multifaceted nature of β-endosulfan's impact on the developing nervous system, underscoring the importance of a multi-pronged approach to its study.

References

Application Notes and Protocols for Evaluating the Impact of Beta-Endosulfan on Soil Microbial Communities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the ecotoxicological effects of beta-endosulfan (B125223) on the intricate ecosystem of soil microbial communities. Understanding these impacts is crucial for environmental risk assessment, bioremediation strategies, and the development of more sustainable agricultural practices. The following sections detail established methodologies to measure changes in microbial activity, biomass, and community structure following exposure to this compound.

Assessment of Overall Microbial Activity

A primary indicator of environmental stress on soil microorganisms is a change in their overall metabolic activity. Two widely accepted methods for this assessment are the Fluorescein (B123965) Diacetate (FDA) Hydrolysis Assay and the Dehydrogenase Activity Assay.

Fluorescein Diacetate (FDA) Hydrolysis Assay

The FDA hydrolysis assay is a rapid and sensitive method to measure total microbial activity. It relies on the principle that various enzymes present in viable microbial cells, such as lipases, esterases, and proteases, can hydrolyze the non-fluorescent fluorescein diacetate (FDA) into the highly fluorescent compound, fluorescein.[1][2][3] The intensity of the resulting color is proportional to the total enzymatic activity of the microbial community.[2]

  • Sample Preparation: Weigh 2 grams of the soil sample into a 50 mL falcon tube. Prepare a control tube with soil but without the addition of FDA.

  • Reaction Initiation: To each sample tube, add 15 mL of 60 mM sodium phosphate (B84403) buffer (pH 7.6). To initiate the reaction, add 0.2 mL of FDA stock solution (1000 µg/mL in acetone).

  • Incubation: Tightly cap the tubes and incubate them in a shaking water bath at 30°C for 1 hour.

  • Reaction Termination: After incubation, add 15 mL of chloroform (B151607)/methanol (B129727) (2:1 v/v) mixture to stop the reaction.

  • Extraction: Centrifuge the tubes at 2000 rpm for 5 minutes to separate the soil particles.

  • Measurement: Carefully transfer the supernatant to a cuvette and measure the absorbance at 490 nm using a spectrophotometer.

  • Quantification: The amount of fluorescein produced is determined by comparing the absorbance to a standard curve prepared with known concentrations of fluorescein sodium salt. The results are typically expressed as µg of fluorescein released per gram of soil per hour.

Dehydrogenase Activity Assay

Dehydrogenase enzymes are integral to the respiratory processes of living microbial cells and are considered a direct measure of microbial activity.[4][5] Their activity can be quantified by the reduction of a tetrazolium salt, such as 2,3,5-triphenyltetrazolium chloride (TTC), to the red-colored triphenyl formazan (B1609692) (TPF).[4][6]

  • Sample Preparation: Place 1 gram of fresh soil into a screw-capped test tube.

  • Substrate Addition: Add 0.2 mL of a 3% aqueous solution of TTC to the soil.

  • Incubation: Add 2.5 mL of Tris buffer (pH 7.4) and incubate the tubes in the dark at 37°C for 24 hours.

  • Extraction: After incubation, add 10 mL of methanol to each tube and shake vigorously to extract the TPF.

  • Filtration: Filter the suspension into a 100 mL volumetric flask. Wash the test tube and the residue with methanol repeatedly until the reddish color disappears, collecting all the filtrate.

  • Measurement: Bring the final volume in the volumetric flask to 100 mL with methanol and measure the absorbance of the solution at 485 nm using a spectrophotometer.

  • Quantification: The concentration of TPF is determined from a standard curve and the results are expressed as µg of TPF formed per gram of soil per 24 hours.

Quantification of Soil Microbial Biomass

Changes in the total microbial biomass can indicate either toxic effects or the utilization of this compound as a carbon source by certain microbial populations.

Microbial Biomass Carbon (MBC) by Chloroform Fumigation-Extraction

This widely used method estimates the amount of carbon held within the cells of living microorganisms in the soil. The principle involves lysing the microbial cells with chloroform vapor, which releases their cellular components, including carbon, into the soil matrix. The difference in extractable organic carbon between fumigated and non-fumigated soil samples is then used to calculate the microbial biomass carbon.[7]

  • Sample Preparation: Two portions of each moist soil sample (e.g., 25 g) are prepared. One portion is placed in a vacuum desiccator (the fumigated sample), and the other is kept under identical conditions without chloroform (the non-fumigated control).

  • Fumigation: A beaker with 50 mL of ethanol-free chloroform and boiling chips is placed in the desiccator with the soil samples. The desiccator is evacuated until the chloroform boils vigorously, then sealed and placed in the dark for 24 hours.

  • Chloroform Removal: After fumigation, the chloroform vapor is removed by repeated evacuation of the desiccator.

  • Extraction: Both the fumigated and non-fumigated soil samples are extracted with 100 mL of 0.5 M K2SO4 by shaking for 30 minutes. The extracts are then filtered.

  • Carbon Analysis: The organic carbon content in the extracts is determined, typically by dichromate oxidation and titration or by using an automated TOC analyzer.

  • Calculation: Microbial Biomass C = (Organic C in fumigated soil - Organic C in non-fumigated soil) / kEC, where kEC is a proportionality factor (commonly 0.45).

Phospholipid Fatty Acid (PLFA) Analysis

PLFA analysis provides a quantitative measure of the viable microbial biomass and offers insights into the structure of the microbial community. Phospholipids (B1166683) are essential components of microbial cell membranes and degrade rapidly upon cell death, making them a good indicator of the living microbial population. Different microbial groups have distinct PLFA profiles, allowing for the characterization of community composition.[8][9][10]

  • Lipid Extraction: Lipids are extracted from 5 g of freeze-dried soil using a one-phase extraction with a mixture of chloroform, methanol, and phosphate buffer.

  • Fractionation: The total lipid extract is fractionated using solid-phase extraction (SPE) on a silica (B1680970) gel column. Neutral lipids, glycolipids, and phospholipids are eluted sequentially using chloroform, acetone, and methanol, respectively.

  • Methanolysis: The phospholipid fraction is subjected to mild alkaline methanolysis to convert the fatty acids into fatty acid methyl esters (FAMEs).

  • FAMEs Analysis: The FAMEs are then separated, identified, and quantified using gas chromatography-mass spectrometry (GC-MS). An internal standard is added at the beginning of the extraction process for quantification.

  • Data Interpretation: The total amount of PLFAs is used to calculate the total microbial biomass. The relative abundance of specific PLFAs is used to infer the proportions of different microbial groups (e.g., Gram-positive bacteria, Gram-negative bacteria, fungi, actinomycetes).

Analysis of Microbial Community Structure and Composition

To gain a deeper understanding of how this compound alters the soil microbiome, it is essential to analyze the changes in the diversity and composition of the microbial community.

Soil DNA Extraction and 16S rRNA Gene Sequencing

This molecular approach involves extracting total DNA from the soil samples and then amplifying a specific marker gene, typically the 16S rRNA gene for bacteria and archaea, or the ITS region for fungi. High-throughput sequencing of these amplicons allows for the identification and relative quantification of the different microbial taxa present in the community.[11][12][13]

  • DNA Extraction: Total microbial DNA is extracted from approximately 0.25-1 g of soil using a commercial soil DNA extraction kit or a manual protocol involving cell lysis (e.g., bead beating), removal of inhibitors like humic acids, and DNA purification.

  • DNA Quality and Quantity Assessment: The concentration and purity of the extracted DNA are determined using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).

  • PCR Amplification: A specific variable region of the 16S rRNA gene (e.g., V4 region) is amplified using universal primers with attached sequencing adapters.

  • Library Preparation and Sequencing: The PCR products are purified, quantified, and pooled to create a sequencing library. The library is then sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis: The raw sequencing data is processed to remove low-quality reads, and the remaining sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). Taxonomic assignment is performed by comparing the sequences to a reference database (e.g., Greengenes, SILVA).

  • Statistical Analysis: Alpha diversity (richness and evenness within a sample) and beta diversity (differences in community composition between samples) are calculated to assess the impact of this compound on the microbial community.

Data Presentation

The following tables summarize the types of quantitative data that can be generated from the described experimental protocols.

Table 1: Impact of this compound on Soil Microbial Activity

TreatmentConcentration (ppm)Dehydrogenase Activity (µg TPF g⁻¹ soil 24h⁻¹)FDA Hydrolase Activity (µg Fluorescein g⁻¹ soil h⁻¹)
Control0ValueValue
This compound1ValueValue
This compound10ValueValue
This compound100ValueValue

Note: Data from a study on a related compound, endosulfan (B1671282), showed that at 1 ppm, dehydrogenase and FDA hydrolase activities increased by 2.4 and 1.7 times, respectively, by day 14, suggesting microbial involvement in its degradation.[14]

Table 2: Effect of this compound on Soil Microbial Biomass

TreatmentConcentration (ppm)Microbial Biomass Carbon (µg C g⁻¹ soil)Total PLFA (nmol g⁻¹ soil)
Control0ValueValue
This compound1ValueValue
This compound10ValueValue
This compound100ValueValue

Note: A study on endosulfan reported a 3.7-fold increase in microbial biomass at a 1 ppm concentration after 14 days of incubation.[14]

Table 3: Changes in Microbial Community Structure in Response to this compound

TreatmentConcentration (ppm)Shannon Diversity IndexAbundance of Proteobacteria (%)Abundance of Actinobacteria (%)Fungal:Bacterial Ratio (PLFA)
Control0ValueValueValueValue
This compound1ValueValueValueValue
This compound10ValueValueValueValue
This compound100ValueValueValueValue

Visualizations

The following diagrams illustrate the experimental workflows and conceptual pathways relevant to the study of this compound's impact on soil microbial communities.

G cluster_0 Sample Preparation cluster_1 Microbial Analysis cluster_2 Data Analysis & Interpretation soil_sample Soil Sample Collection and Sieving treatment Spiking with This compound soil_sample->treatment control Control Soil (No Endosulfan) soil_sample->control activity Microbial Activity Assays (FDA, Dehydrogenase) treatment->activity biomass Microbial Biomass Quantification (MBC, PLFA) treatment->biomass community Community Structure Analysis (DNA Extraction & Sequencing) treatment->community control->activity control->biomass control->community data_analysis Statistical Analysis (ANOVA, Diversity Indices) activity->data_analysis biomass->data_analysis community->data_analysis interpretation Impact Assessment on Soil Microbial Community data_analysis->interpretation

Caption: Experimental workflow for evaluating this compound's impact.

G cluster_0 Functional Impact cluster_1 Biomass Impact cluster_2 Structural Impact main Evaluation of this compound Impact activity Microbial Activity main->activity biomass Microbial Biomass main->biomass structure Community Structure main->structure dehydrogenase Dehydrogenase Assay activity->dehydrogenase fda FDA Hydrolysis Assay activity->fda mbc Microbial Biomass Carbon biomass->mbc plfa PLFA Analysis biomass->plfa dna_seq 16S rRNA Sequencing structure->dna_seq

Caption: Methodological approaches for impact assessment.

G beta_endosulfan This compound oxidation Oxidation beta_endosulfan->oxidation hydrolysis Hydrolysis beta_endosulfan->hydrolysis endosulfan_sulfate Endosulfan Sulfate (persistent metabolite) oxidation->endosulfan_sulfate endosulfan_diol Endosulfan Diol (less toxic metabolite) hydrolysis->endosulfan_diol

Caption: Simplified microbial degradation pathways of this compound.[15][16][17]

References

Application Notes and Protocols for Bioremediation of Beta-Endosulfan Contaminated Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of current bioremediation strategies for beta-endosulfan (B125223), a persistent organochlorine pesticide. The following sections detail quantitative data on microbial and phytoremediation efficiencies, step-by-step experimental protocols for key remediation techniques, and visual representations of degradation pathways and experimental workflows.

Data Presentation: Quantitative Bioremediation Efficiencies

The following tables summarize the degradation efficiency of this compound by various biological agents under different experimental conditions.

Table 1: Microbial Degradation of this compound

MicroorganismMatrixInitial ConcentrationDegradation Efficiency (%)Time (days)Key MetabolitesReference(s)
Pseudomonas aeruginosaBroth100 mg/L>9014Endosulfan (B1671282) diol, Endosulfan ether[1]
Pseudomonas fluorescensBroth (agitating)20 mg/L79.3515Endosulfan diol, Endosulfan ether[2]
Pseudomonas sp.Broth119.48 µg/L98.0214Not specified[3]
Pseudomonas sp.Broth5-100 mg/L70-803Endosulfan lactone[4]
Bacillus circulans I & IIBrothNot specified~88 (total endosulfan)14Not specified[5]
Bordetella sp. B9BrothNot specified8618Endosulfan ether, Endosulfan lactone[6]
Klebsiella oxytocaNot specified145-260 mgNot specified6Not specified[7]
Pandoraea sp.Broth100 mg/mL95-10018No endosulfan sulfate[7]
Aspergillus nigerBroth0.1% (1mg/mL)91.22Endosulfan diol[8][9]
Mixed Bacterial ConsortiumSoil MicrocosmNot specified67 (this compound)30Not specified[10]
Arthrobacter sp.Soil MicrocosmNot specified75 (this compound)42Endosulfan sulfate[10]
Burkholderia sp.Soil MicrocosmNot specified62 (this compound)42Not specified[10]
Ochrobactrum sp.Soil MicrocosmNot specified63 (this compound)42Not specified[10]

Table 2: Phytoremediation of this compound

Plant SpeciesMatrixInitial ConcentrationRemoval/Degradation Efficiency (%)Time (days)Accumulation SiteReference(s)
Solanum lycopersicum (Tomato)Soil140 µg/Kg10021Leaves[3][11]
Solanum lycopersicum (Tomato) with PGPRSoil5 mg/kg89 (degradation in soil)120Roots > Shoots[12]
Spinacia oleracea (Spinach)Soil140 µg/Kg10028Leaves[3][11]
Helianthus annuus (Sunflower)Soil8000 ng/gHigh phytoextraction60Roots and Leaves[13]
Salvinia molestaWater123 µg/L97.9421Plant tissue (82.22 µg/Kg)[3][14]
Vetiveria zizanioidesSoilNot specifiedHigh accumulationNot specifiedShoots and Roots[3][7][15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic pathways involved in this compound degradation and a typical experimental workflow for bioremediation studies.

Endosulfan_Degradation_Pathways cluster_main This compound Degradation cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway This compound This compound Endosulfan Sulfate Endosulfan Sulfate This compound->Endosulfan Sulfate Oxidation (Monooxygenase) Endosulfan Diol Endosulfan Diol This compound->Endosulfan Diol Hydrolysis (Hydrolase) Endosulfan Monoaldehyde Endosulfan Monoaldehyde This compound->Endosulfan Monoaldehyde Hydrolysis Endosulfan Ether Endosulfan Ether Endosulfan Diol->Endosulfan Ether Endosulfan Hydroxyether Endosulfan Hydroxyether Endosulfan Diol->Endosulfan Hydroxyether Endosulfan Lactone Endosulfan Lactone Endosulfan Hydroxyether->Endosulfan Lactone Endosulfan Monoaldehyde->Endosulfan Hydroxyether Oxidation

This compound degradation pathways.

Bioremediation_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Contaminated_Site_Sampling Sample Collection (Soil/Water) Microbe_Isolation Isolation of Endosulfan-Degrading Microbes Contaminated_Site_Sampling->Microbe_Isolation Microcosm_Setup Soil Microcosm/ Aqueous Culture Setup Contaminated_Site_Sampling->Microcosm_Setup Microbe_Isolation->Microcosm_Setup Plant_Acclimatization Acclimatization of Test Plants Phytoremediation_Setup Potted Plant Experiment Setup Plant_Acclimatization->Phytoremediation_Setup Incubation Incubation under Controlled Conditions Microcosm_Setup->Incubation Phytoremediation_Setup->Incubation Sample_Extraction Sample Extraction (SPE/LLE) Incubation->Sample_Extraction GC_Analysis GC-ECD/GC-MS Analysis Sample_Extraction->GC_Analysis Data_Analysis Data Analysis & Degradation Kinetics GC_Analysis->Data_Analysis

General experimental workflow.

Experimental Protocols

Protocol 1: Microbial Degradation of this compound in Liquid Culture

Objective: To assess the ability of isolated bacterial or fungal strains to degrade this compound in a liquid medium.

Materials:

  • Isolated microbial strain (e.g., Pseudomonas sp., Aspergillus niger)

  • Minimal Salt Medium (MSM) (Composition per liter: K₂HPO₄ 1.5g, KH₂PO₄ 0.5g, (NH₄)₂SO₄ 0.5g, MgSO₄·7H₂O 0.2g, CaCl₂·2H₂O 0.01g, FeSO₄·7H₂O 0.01g, pH 7.0)

  • This compound (analytical grade)

  • Acetone (B3395972) (HPLC grade)

  • Sterile 250 mL Erlenmeyer flasks

  • Shaking incubator

  • Centrifuge

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous sodium sulfate

  • Gas Chromatograph with Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC-MS)

Procedure:

  • Inoculum Preparation: Culture the microbial strain in a suitable nutrient-rich medium (e.g., Luria-Bertani broth for bacteria, Potato Dextrose Broth for fungi) until it reaches the mid-logarithmic phase of growth. Harvest the cells by centrifugation and wash twice with sterile MSM. Resuspend the cell pellet in MSM to a desired optical density (e.g., OD₆₀₀ = 1.0 for bacteria).

  • Experimental Setup:

    • Dispense 100 mL of sterile MSM into each 250 mL Erlenmeyer flask.

    • Spike the medium with this compound to the desired final concentration (e.g., 50 mg/L). A stock solution of this compound in acetone should be used, ensuring the final acetone concentration in the medium is less than 0.1%.

    • Inoculate the flasks with 1 mL of the prepared microbial inoculum.

    • Prepare a sterile control flask containing MSM and this compound but no inoculum to account for abiotic degradation.

    • Prepare a biotic control flask with inoculum but without this compound to monitor microbial growth.

  • Incubation: Incubate the flasks on a rotary shaker (e.g., 150 rpm) at a controlled temperature (e.g., 30°C) for a specified period (e.g., 21 days).

  • Sampling and Extraction:

    • Withdraw samples (e.g., 5 mL) at regular time intervals (e.g., 0, 3, 7, 14, 21 days).

    • Extract the this compound and its metabolites from the aqueous sample using an equal volume of ethyl acetate by liquid-liquid extraction. Repeat the extraction three times.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analytical Quantification: Analyze the extracted samples for this compound and its metabolites using GC-ECD or GC-MS.

Protocol 2: Bioremediation of this compound in a Soil Microcosm

Objective: To evaluate the bioremediation potential of microorganisms for this compound in a soil environment.

Materials:

  • Contaminated or spiked soil

  • Microbial inoculum (as prepared in Protocol 1) or a microbial consortium

  • Sterile glass jars or beakers (e.g., 500 mL)

  • Deionized water

  • Analytical balance

  • Incubator

  • Acetone (HPLC grade)

  • Hexane (HPLC grade)

  • Anhydrous sodium sulfate

  • GC-ECD or GC-MS

Procedure:

  • Soil Preparation:

    • Collect soil from a contaminated site or use uncontaminated soil. Sieve the soil (2 mm mesh) to remove large debris.

    • Sterilize the soil by autoclaving if the effect of a specific inoculum is to be studied without interference from native microflora.

    • Artificially contaminate the soil by adding a solution of this compound in acetone to achieve the desired concentration (e.g., 10 mg/kg). Mix thoroughly and allow the acetone to evaporate completely in a fume hood.

  • Microcosm Setup:

    • Place a known amount of the prepared soil (e.g., 200 g) into each sterile glass jar.

    • Inoculate the soil with the microbial culture. The inoculum should be sufficient to achieve a target cell density (e.g., 10⁷ CFU/g of soil).

    • Adjust the moisture content of the soil to a desired level (e.g., 60% of water holding capacity) with sterile deionized water.

    • Prepare control microcosms: a sterile control (sterilized soil, no inoculum) and a non-inoculated control (non-sterilized soil, no additional inoculum) to assess abiotic and natural attenuation, respectively.

    • Cover the jars with a perforated lid or parafilm to allow for gas exchange while minimizing moisture loss.

  • Incubation: Incubate the microcosms in the dark at a controlled temperature (e.g., 28°C) for the duration of the experiment (e.g., 60 days). Maintain the soil moisture by adding sterile deionized water as needed.

  • Sampling and Extraction:

    • Collect soil samples (e.g., 10 g) from each microcosm at specified time points.

    • Extract this compound and its metabolites from the soil samples using a suitable solvent system (e.g., acetone:hexane mixture) via sonication or Soxhlet extraction.

    • Filter the extract and dry it over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL.

  • Analysis: Analyze the extracts using GC-ECD or GC-MS.

Protocol 3: Phytoremediation of this compound in Pot Culture

Objective: To assess the potential of a plant species to remove this compound from contaminated soil.

Materials:

  • Test plant species (e.g., Solanum lycopersicum)

  • Pots (e.g., 5 kg capacity)

  • Contaminated or spiked soil

  • Deionized water

  • Greenhouse or controlled environment chamber

  • Analytical balance

  • Homogenizer

  • Extraction solvents (e.g., ethyl acetate)

  • GC-ECD or GC-MS

Procedure:

  • Soil and Plant Preparation:

    • Prepare this compound contaminated soil as described in Protocol 2.

    • Fill the pots with the prepared soil.

    • Transplant healthy seedlings of the test plant into the pots.

  • Experimental Setup:

    • Set up a control group of pots with contaminated soil but no plants to measure abiotic and microbial degradation.

    • Maintain the pots in a greenhouse or controlled environment chamber with appropriate light, temperature, and humidity conditions.

    • Water the plants regularly with deionized water.

  • Harvesting and Sampling:

    • After a predetermined growth period (e.g., 60 days), harvest the plants.

    • Separate the plants into roots, stems, and leaves.

    • Collect soil samples from each pot.

  • Sample Preparation and Extraction:

    • Thoroughly wash the plant parts with deionized water to remove any adhering soil.

    • Record the fresh and dry weight of each plant part.

    • Homogenize the plant tissues and extract this compound and its metabolites using a suitable solvent.

    • Extract the soil samples as described in Protocol 2.

  • Analysis: Analyze the plant and soil extracts using GC-ECD or GC-MS to determine the concentration of this compound and its metabolites.

Protocol 4: Enzymatic Degradation of this compound

Objective: To evaluate the in vitro degradation of this compound by a specific enzyme.

Materials:

  • Purified enzyme (e.g., Phenol Hydroxylase)

  • This compound

  • Reaction buffer (specific to the enzyme, e.g., phosphate (B84403) buffer at a specific pH)

  • Cofactors (if required by the enzyme, e.g., NADPH)

  • Microcentrifuge tubes or a 96-well plate

  • Incubator or water bath

  • Stopping reagent (e.g., strong acid or organic solvent)

  • Extraction solvent (e.g., ethyl acetate)

  • GC-ECD or GC-MS

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, the enzyme at a specific concentration, and any required cofactors.

    • Initiate the reaction by adding a known concentration of this compound.

    • Prepare a control reaction without the enzyme to account for non-enzymatic degradation.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a set period.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a stopping reagent.

    • Extract the remaining this compound and any metabolites from the reaction mixture using an appropriate organic solvent.

  • Analysis: Analyze the organic extract using GC-ECD or GC-MS to quantify the degradation of this compound.

Protocol 5: Analytical Method for this compound and its Metabolites by GC-ECD

Objective: To quantify the concentration of this compound and its primary metabolites (endosulfan sulfate, endosulfan diol) in environmental samples.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with an Electron Capture Detector (ECD).

  • Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm x 0.25 µm).

  • Injector: Split/splitless injector, operated in splitless mode.

  • Carrier Gas: High-purity nitrogen or helium at a constant flow rate.

  • Temperatures:

    • Injector: 250°C

    • Detector: 300°C

    • Oven Program: Initial temperature of 150°C for 1 min, ramp at 10°C/min to 280°C, and hold for 5 min. (Note: This is an example program and should be optimized for the specific instrument and analytes).

  • Injection Volume: 1 µL.

Procedure:

  • Calibration: Prepare a series of calibration standards of this compound, endosulfan sulfate, and endosulfan diol in the extraction solvent at known concentrations. Inject these standards into the GC-ECD to generate a calibration curve.

  • Sample Analysis: Inject the prepared sample extracts into the GC-ECD.

  • Quantification: Identify the peaks of this compound and its metabolites based on their retention times compared to the standards. Quantify the concentration of each analyte by comparing its peak area to the calibration curve.

  • Confirmation (if necessary): Confirm the identity of the analytes using a GC coupled with a Mass Spectrometer (GC-MS) by comparing the mass spectra of the sample peaks with those of authentic standards.

References

Application Notes and Protocols: β-Endosulfan as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of β-Endosulfan as a reference standard in analytical chemistry. Detailed protocols for sample preparation and analysis in various matrices are outlined, supported by quantitative data and visual workflows to ensure accurate and reproducible results.

Introduction

β-Endosulfan is one of two isomers of the organochlorine insecticide endosulfan (B1671282).[1][2] Due to its persistence in the environment and potential for bioaccumulation, accurate quantification of β-endosulfan and its metabolites is crucial for environmental monitoring, food safety assessment, and toxicological studies.[3][4] As a certified reference material (CRM), β-Endosulfan is essential for the calibration of analytical instruments, validation of methods, and ensuring the quality and comparability of data across different laboratories.[5][6] It is suitable for use in various chromatographic techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of β-Endosulfan:

PropertyValue
CAS Number 33213-65-9[7]
Molecular Formula C₉H₆Cl₆O₃S[7]
Molecular Weight 406.93 g/mol [7]
Appearance Crystalline solid

Experimental Protocols

The accurate determination of β-endosulfan relies on robust sample preparation techniques to extract the analyte from the matrix and remove interfering substances. The choice of method depends on the sample matrix, the required limit of detection, and the analytical instrumentation available.[1][3]

This protocol is suitable for the extraction of β-endosulfan from water samples.[3][4]

Materials:

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of dichloromethane, and then 10 mL of methanol. Finally, equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent does not go dry.[3]

  • Sample Loading: Pass 1 L of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.[3]

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.[3]

  • Cartridge Drying: Dry the cartridge under vacuum for 15-20 minutes.[3]

  • Elution: Elute the retained analytes with 10 mL of a dichloromethane:ethyl acetate (1:1, v/v) mixture.[3]

  • Drying and Concentration: Pass the eluate through anhydrous sodium sulfate to remove residual water. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[3]

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction cluster_elution Elution & Concentration cluster_analysis Analysis Condition Condition C18 Cartridge (Ethyl Acetate, Dichloromethane, Methanol, Deionized Water) Load Load Water Sample (1 L at 5-10 mL/min) Condition->Load Wash Wash Cartridge (5 mL Deionized Water) Load->Wash Dry Dry Cartridge (Vacuum, 15-20 min) Wash->Dry Elute Elute Analytes (10 mL Dichloromethane:Ethyl Acetate) Dry->Elute DryEluate Dry Eluate (Anhydrous Sodium Sulfate) Elute->DryEluate Concentrate Concentrate (Nitrogen Stream to 1 mL) DryEluate->Concentrate Analysis GC or HPLC Analysis Concentrate->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for water samples.

This protocol describes the extraction of β-endosulfan from soil matrices.

Materials:

Procedure:

  • Sample Preparation: Mix 10 g of the soil sample with an equal amount of diatomaceous earth and place it into an extraction cell.

  • Extraction: Perform extraction using an ASE system with acetone as the solvent at 100°C and 1500 psi.

  • Liquid-Liquid Partitioning: Combine the extract with a saturated sodium chloride solution and methylene chloride in a separatory funnel. Shake vigorously and allow the layers to separate.

  • Drying: Collect the organic (bottom) layer and pass it through anhydrous sodium sulfate to remove water.

  • Concentration: Concentrate the extract to a final volume of 1 mL using a K-D concentrator.

ASE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Mix Mix 10g Soil with Diatomaceous Earth Extract Accelerated Solvent Extraction (Acetone, 100°C, 1500 psi) Mix->Extract Partition Liquid-Liquid Partitioning (Methylene Chloride) Extract->Partition Dry Dry Extract (Anhydrous Sodium Sulfate) Partition->Dry Concentrate Concentrate (K-D Concentrator to 1 mL) Dry->Concentrate Analysis GC or HPLC Analysis Concentrate->Analysis

Caption: Accelerated Solvent Extraction (ASE) workflow for soil samples.

This protocol is for the extraction of β-endosulfan from blood samples.[8]

Materials:

  • 60% Sulfuric Acid

  • Hexane:Acetone (9:1, v/v)

  • Anhydrous Sodium Sulfate

  • Centrifuge

  • Vortex Mixer

Procedure:

  • Acidification: Slowly add 1 mL of 60% sulfuric acid to 1 mL of the blood sample while vortexing at 10°C.[3][8]

  • Extraction: Add 5 mL of a hexane:acetone (9:1, v/v) mixture and vortex vigorously for 2 minutes.[3][8]

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes.[3]

  • Collection: Transfer the upper organic layer to a clean tube.[3]

  • Re-extraction: Repeat the extraction step with another 5 mL of the hexane:acetone mixture and combine the organic extracts.[3]

  • Drying and Concentration: Pass the combined extract through anhydrous sodium sulfate and concentrate to 1 mL under a gentle stream of nitrogen.[3]

GC is a widely used technique for the analysis of β-endosulfan, often coupled with an Electron Capture Detector (ECD) for high sensitivity to halogenated compounds, or Mass Spectrometry (MS) for higher selectivity and confirmation.[1][4]

Typical GC-ECD Conditions:

ParameterValue
Column DB-1 or SPB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness[9][10]
Injector Temperature 250°C
Oven Program 150°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min
Detector Temperature 300°C
Carrier Gas Helium or Nitrogen[10]
Internal Standard α-hexachlorohexane[10]

HPLC is another reliable technique for the separation and detection of β-endosulfan and its metabolites.[11]

Typical HPLC-UV Conditions:

ParameterValue
Column µBondapak C18 reversed-phase column[11]
Mobile Phase Acetonitrile:Water (70:30 v/v)[11]
Flow Rate 1.0 mL/min
Detector UV at 214 nm[11]
Injection Volume 20 µL

Data Presentation

The performance of analytical methods for β-endosulfan can be summarized by several key parameters.

Method Performance Data:

MethodMatrixLODLOQRecovery (%)Reference
GC-ECDWater0.005 µg/L-83-97[1]
GC-MSWater0.39-17.96 ng/L1.18-54.43 ng/L75-116[12]
GC-MSHuman Serum100 ppb--
HPLC-UVWater--103[11][13]
HPLC-UVSoil--80[11][13]
GC-MSTea---[14]
GC-MSFish Pond Water-2.0-80.0 µg/L-[15]

Recovery of Endosulfan Isomers and Metabolites using Different Extraction Solvents: [11][13]

CompoundMatrixExtraction SolventRecovery (%)
β-Endosulfan WaterAcetonitrile103
β-Endosulfan Soil SlurryAcetonitrile80
β-Endosulfan WaterMethanol72
β-Endosulfan Soil SlurryMethanol56
α-Endosulfan WaterAcetonitrile106
α-Endosulfan Soil SlurryAcetonitrile90
Endosulfan Sulfate WaterAcetonitrile99
Endosulfan Sulfate Soil SlurryAcetonitrile91

Quality Control and Assurance

To ensure the reliability of analytical results, the following quality control measures are recommended:

  • Method Blanks: Analyze a method blank with each batch of samples to check for contamination.[1][16]

  • Spiked Samples: Analyze a spiked sample with a known concentration of β-endosulfan to assess method accuracy and matrix effects.[9]

  • Calibration: Prepare a calibration curve using a certified β-endosulfan reference standard over the expected concentration range of the samples.

  • Internal Standards: Use an internal standard to correct for variations in extraction efficiency and instrument response.

Logical Relationship of Analytical Steps

logical_flow cluster_planning Planning cluster_execution Execution cluster_data Data Handling cluster_reporting Reporting Objective Define Analytical Objective (e.g., quantify β-endosulfan in water) Method_Selection Select Appropriate Method (e.g., SPE-GC-ECD) Objective->Method_Selection Sampling Sample Collection & Preservation Method_Selection->Sampling Preparation Sample Preparation (e.g., SPE) Sampling->Preparation Analysis Instrumental Analysis (e.g., GC-ECD) Preparation->Analysis Quantification Quantification using Reference Standard Calibration Analysis->Quantification Validation Data Validation (QC checks, blanks, spikes) Quantification->Validation Report Final Report Generation Validation->Report

Caption: Logical workflow for the analysis of β-Endosulfan.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in beta-Endosulfan GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of beta-endosulfan (B125223), with a focus on mitigating matrix effects.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to matrix effects in your this compound analysis.

Question 1: My this compound recoveries are low and inconsistent. What is the likely cause?

Answer: Low and inconsistent recoveries for this compound are primary indicators of significant matrix effects.[1] The primary cause is often ion suppression, where co-eluting compounds from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.[1][2] Other potential causes include:

  • Analyte Loss During Sample Preparation: this compound may bind to matrix components that are removed during extraction and cleanup steps.[1]

  • Inadequate Sample Cleanup: Insufficient removal of interfering matrix components can contaminate the analytical system and lead to signal variability.[1]

Question 2: I'm observing significant signal enhancement for this compound compared to my solvent-based standards. What's happening?

Answer: This phenomenon, known as the matrix-induced enhancement effect, is common in GC analysis.[3] Co-extracted matrix components can coat active sites (e.g., in the GC inlet and column), preventing the thermal degradation or adsorption of sensitive analytes like this compound.[3][4] This protective effect leads to a higher analyte response compared to a clean solvent standard where such protection is absent.[4]

Question 3: My calibration curve for this compound is non-linear, especially at lower concentrations. How can I fix this?

Answer: Non-linearity in the calibration curve, particularly at the low end, is often a result of analyte adsorption or decomposition at active sites within the GC system when no matrix is present.[4] To address this, consider the following:

  • Matrix-Matched Calibration: Preparing your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples is a highly effective way to compensate for this effect.[1][5][6]

  • Use of Analyte Protectants (APs): Adding APs, such as polyethylene (B3416737) glycol (PEG) or a mixture of ethylglycerol, sorbitol, and gulonolactone, to both your standards and samples can help mask active sites and improve linearity.[4][5]

  • Inlet Maintenance: Ensure your GC inlet liner is clean and properly deactivated. Regular maintenance can minimize the number of active sites.[7]

Question 4: I've tried matrix-matched calibration, but my results are still not accurate. What else can I do?

Answer: If matrix-matched calibration alone is insufficient, several other strategies can be employed, often in combination:

  • Improve Sample Cleanup: The goal is to remove as many interfering matrix components as possible before analysis.[1] Consider optimizing your sample preparation method. For instance, if using QuEChERS, experiment with different dispersive solid-phase extraction (d-SPE) sorbents like C18 or graphitized carbon black (GCB) for matrices with high fat or pigment content, respectively.[8][9]

  • Stable Isotope Dilution Mass Spectrometry (IDMS): This is a highly robust method for correcting matrix effects.[3] It involves adding a known concentration of a stable isotopically labeled analog of this compound to your samples before extraction. Since the labeled standard is chemically identical to the native analyte, it experiences the same matrix effects, allowing for accurate correction.[10]

  • Standard Addition: This method involves adding known amounts of a this compound standard to aliquots of the sample extract. It is a reliable way to correct for matrix effects but can be time-consuming for routine analysis.[3][11]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on the analyte signal.[3] However, this may compromise the limits of detection.

Frequently Asked Questions (FAQs)

Q1: What exactly is a "matrix effect" in GC-MS analysis?

A1: In the context of analytical chemistry, the "matrix" refers to all the components within a sample except for the analyte of interest (in this case, this compound).[1] A matrix effect is the alteration of the analytical signal (either suppression or enhancement) caused by these co-extracted components.[1][12] This interference can lead to inaccurate quantification, poor linearity, and lack of reproducibility.[1]

Q2: What are the most common strategies to overcome matrix effects for this compound analysis?

A2: The most widely used and effective strategies include:

  • Sample Preparation and Cleanup: Techniques like QuEChERS and Solid-Phase Extraction (SPE) are employed to remove interfering compounds.[1][9][13]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract to ensure that standards and samples experience similar matrix effects.[1][3][6][12]

  • Use of Analyte Protectants: Adding compounds that mask active sites in the GC system to prevent analyte degradation.[4][5]

  • Stable Isotope Dilution Mass Spectrometry (IDMS): Using a labeled internal standard that behaves identically to the analyte to provide accurate correction.[3][10]

Q3: What is the QuEChERS method and why is it popular for pesticide analysis?

A3: QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe.[1] It is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.[8][14] The method typically involves an extraction step with acetonitrile (B52724), followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[1][9] Its popularity stems from its simplicity, high throughput, and effectiveness across a broad range of pesticides and matrices.[15]

Q4: How do I choose the right d-SPE sorbent for my QuEChERS cleanup?

A4: The choice of d-SPE sorbent depends on the nature of your sample matrix.

  • Primary Secondary Amine (PSA): Good for removing sugars, fatty acids, and organic acids. It is a common sorbent for many fruit and vegetable samples.[9][15]

  • C18 (Octadecylsilane): Effective for removing non-polar interferences, particularly lipids and fats. It is useful for high-fat matrices.[9][16]

  • Graphitized Carbon Black (GCB): Used for removing pigments like chlorophyll (B73375) and carotenoids, as well as sterols.[9][15] It is often used for highly pigmented samples like spinach.[8] Note that GCB can retain planar pesticides, so its use should be evaluated carefully.

Q5: Can analyte protectants negatively affect my analysis?

A5: While analyte protectants can be very effective, they may not be suitable for all compounds. In some cases, the addition of protectants like PEG300 has been shown to promote the decomposition of certain pesticides or increase the background level for others.[4] Therefore, it is essential to validate the use of analyte protectants for your specific method and target analytes.

Data Summary

The selection of a sample preparation and calibration strategy significantly impacts recovery and reproducibility. The following table summarizes typical performance data for different approaches.

StrategyTypical Recovery (%)Relative Standard Deviation (RSD)ApplicabilityReference
QuEChERS with d-SPE Cleanup 70-120%<20%Wide range of food matrices[9][15]
Solid-Phase Extraction (SPE) 75-116%Varies by matrixWater, Serum[17]
Matrix-Matched Calibration Can correct to 70-120%<20%Most effective for consistent matrices[12][18]
Analyte Protectants Improves recovery significantlyVariesGood for thermally labile compounds[4]
Isotope Dilution (IDMS) 83-109%<5%High accuracy, "gold standard"[10]

Experimental Protocols

Protocol 1: Generic QuEChERS Method for this compound in a Food Matrix

This protocol provides a general outline of the QuEChERS sample preparation method, which is widely used for pesticide analysis in food commodities.[1]

  • Sample Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.[1]

  • Extraction:

    • Add 10-15 mL of acetonitrile to the centrifuge tube.[1][16]

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[1]

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot (e.g., 1 mL) of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and magnesium sulfate).[1]

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2-5 minutes.[1]

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.

    • The extract is now ready for GC-MS analysis.

Protocol 2: Matrix-Matched Calibration Standard Preparation

This protocol describes the preparation of matrix-matched calibration standards to compensate for matrix effects.[1]

  • Preparation of Blank Matrix Extract:

    • Select a sample of the matrix that is known to be free of this compound.

    • Process this blank matrix using the same sample preparation protocol (e.g., QuEChERS) as the unknown samples.[1]

    • The resulting final supernatant is the "blank matrix extract."

  • Preparation of Calibration Standards:

    • Prepare a series of working standard solutions of this compound in a pure solvent (e.g., acetonitrile) at different concentrations.

    • For each calibration level, add a small volume of the working standard solution to an aliquot of the blank matrix extract. Ensure the volume of solvent added is minimal to avoid significantly diluting the matrix. For example, add 10 µL of standard to 990 µL of blank matrix extract.

    • This creates a series of calibration standards where the matrix composition is consistent across all levels and matches that of the prepared samples.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_cal Calibration (Matrix-Matched) Sample 1. Homogenize Sample (10-15g) Extract 2. Add Acetonitrile & QuEChERS Salts Sample->Extract Shake 3. Shake & Centrifuge Extract->Shake Supernatant 4. Collect Supernatant Shake->Supernatant dSPE 5. d-SPE Cleanup (PSA/MgSO4) Supernatant->dSPE Vortex 6. Vortex & Centrifuge dSPE->Vortex Filter 7. Filter (0.22 µm) Vortex->Filter GCMS 8. GC-MS Analysis Filter->GCMS Blank A. Prepare Blank Matrix Extract Spike B. Spike Blank Extract with Standards Blank->Spike CalCurve C. Generate Calibration Curve Spike->CalCurve CalCurve->GCMS Quantify Results

Caption: Workflow for this compound analysis using QuEChERS and matrix-matched calibration.

G Start Problem: Inaccurate Results (Low/High Recovery) CheckCal Is Matrix-Matched Calibration being used? Start->CheckCal ImplementCal Action: Implement Matrix-Matched Calibration CheckCal->ImplementCal No CheckCleanup Is Sample Cleanup Adequate? CheckCal->CheckCleanup Yes End Solution Found ImplementCal->End ImproveCleanup Action: Optimize d-SPE Sorbents (e.g., C18, GCB) CheckCleanup->ImproveCleanup No ConsiderIDMS Is Highest Accuracy Required? CheckCleanup->ConsiderIDMS Yes ImproveCleanup->End ImplementIDMS Action: Use Stable Isotope Dilution (IDMS) ConsiderIDMS->ImplementIDMS Yes CheckSystem Action: Check GC Inlet & System Health ConsiderIDMS->CheckSystem No ImplementIDMS->End CheckSystem->End

Caption: Troubleshooting decision tree for inaccurate this compound GC-MS results.

References

Technical Support Center: Enhancing β-Endosulfan Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of β-endosulfan in complex matrices. Our aim is to help you improve the sensitivity and reliability of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting low levels of β-endosulfan?

A1: The most prevalent and effective methods for the low-level detection of β-endosulfan are gas chromatography (GC) and liquid chromatography (LC) coupled with various detectors.[1]

  • Gas Chromatography-Electron Capture Detector (GC-ECD): This is a widely used and relatively inexpensive technique known for its high sensitivity to halogenated compounds like endosulfan (B1671282).[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) and GC-Tandem Mass Spectrometry (GC-MS/MS): These methods offer enhanced selectivity and confirmation, which is crucial for complex matrices to avoid false positives.[1][2][3][4][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become a powerful tool, providing high sensitivity and selectivity, especially for complex sample matrices.[1]

Q2: What are "matrix effects" and how do they affect β-endosulfan analysis?

A2: In chemical analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (in this case, β-endosulfan). Matrix effects are the influence of these components on the measurement of the analyte.[6] These effects can lead to:

  • Signal Suppression or Enhancement: Co-eluting matrix components can interfere with the ionization of β-endosulfan in the mass spectrometer source, leading to a decreased (suppression) or increased (enhancement) signal compared to a pure standard.[6] This results in inaccurate quantification.

  • Poor Linearity and Reproducibility: Matrix effects can negatively impact the linearity of the calibration curve and the reproducibility of the results.[6]

  • Low and Inconsistent Recoveries: This is a primary indicator of significant matrix effects, where the analyte may be lost during sample preparation or its signal is suppressed.[6]

Significant matrix effects have been observed in the analysis of β-endosulfan in various matrices, such as strawberries.[7]

Q3: What are the key strategies to overcome matrix effects and improve sensitivity?

A3: Several strategies can be employed to mitigate matrix effects and enhance the sensitivity of β-endosulfan detection:

  • Effective Sample Cleanup: A thorough cleanup step is essential to remove interfering co-extractive compounds.[1][2] Techniques like Solid Phase Extraction (SPE), dispersive Solid Phase Extraction (d-SPE) as used in QuEChERS, and Gel Permeation Chromatography (GPC) are effective.[1][6] For instance, a Florisil® column is often required for cleanup when analyzing water samples at low ppb levels.[2]

  • Matrix-Matched Calibration: This is a widely recommended approach where calibration standards are prepared in a blank matrix extract that is known to be free of the analyte.[6] This helps to ensure that the standards and the samples experience similar matrix effects.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix. While very effective, it can be more labor-intensive.[6]

  • Isotope Dilution Mass Spectrometry (IDMS): Considered the gold standard for overcoming matrix effects, this technique uses a stable isotope-labeled version of β-endosulfan as an internal standard.[6]

  • Sample Dilution: A straightforward approach where the sample extract is diluted to reduce the concentration of matrix components.[6] This is only feasible if the concentration of β-endosulfan is high enough to remain above the method's limit of detection after dilution.[6]

  • Optimizing Chromatographic Conditions: Fine-tuning the GC or LC method can help to separate β-endosulfan from co-eluting matrix components.[6]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Chromatography
  • Symptoms:

    • Tailing or fronting peaks for β-endosulfan.

    • Shifting retention times.

    • Broad peaks leading to poor resolution.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Active sites in the GC inlet liner or column. Use a deactivated liner and a high-quality capillary column suitable for organochlorine pesticide analysis. Regular maintenance and replacement of the liner are recommended.[1]
Contamination of the analytical column. Bake out the column according to the manufacturer's instructions. If contamination persists, trim the first few centimeters of the column or replace it.
Inappropriate mobile phase composition (LC). Optimize the mobile phase gradient and composition to ensure good peak shape and resolution.
Matrix components interfering with chromatography. Improve the sample cleanup procedure to remove interfering compounds. Consider using a different SPE sorbent or adding a GPC cleanup step for fatty matrices.[1]
Issue 2: Low and Inconsistent Analyte Recovery
  • Symptoms:

    • Recovery of β-endosulfan is significantly below acceptable limits (typically 70-120%).

    • High variability in recovery between replicate samples.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Inefficient extraction from the sample matrix. Optimize the extraction solvent and method. For solid samples, ensure thorough homogenization.[8] For complex matrices like soil, a more polar solvent mixture (e.g., n-hexane and acetone) may be required.[9] The QuEChERS method is widely used and efficient for many food commodities.[6]
Analyte loss during cleanup steps. Evaluate the SPE or d-SPE cleanup procedure. The chosen sorbent may be too retentive for β-endosulfan. Ensure the elution solvent is strong enough to recover the analyte completely. The combination of PSA and C18 sorbents can be effective for cleaning up extracts from fatty matrices like liver tissue.[10]
Degradation of β-endosulfan during sample processing. β-Endosulfan can be degraded by strong acids and bases.[11] Ensure that the pH of the sample and solvents is controlled throughout the procedure. Also, minimize the exposure of samples to high temperatures and direct light.
Inaccurate standard preparation. Verify the concentration and purity of your analytical standards. Prepare fresh standards regularly.
Issue 3: High Background Noise and Poor Sensitivity
  • Symptoms:

    • High baseline noise in the chromatogram.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ) are too high for the intended application.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Contaminated reagents, solvents, or glassware. Use high-purity solvents (pesticide residue grade).[1] Ensure all glassware is meticulously cleaned. Run method blanks to verify the cleanliness of the entire system.[2]
Interference from the sample matrix. Implement a more rigorous cleanup method. Techniques like SPE with Florisil® or silica (B1680970) gel, or GPC can effectively remove interferences.[1][2] Matrix solid-phase dispersion (MSPD) has also been shown to be an efficient extraction and cleanup technique.[2]
Suboptimal instrument parameters. Optimize the detector settings (e.g., ECD temperature, MS ionization parameters). Ensure the GC or LC system is properly maintained and calibrated.
Insufficient sample preconcentration. For water samples, techniques like solid-phase extraction (SPE) or stir-bar sorptive extraction (SBSE) can be used to preconcentrate the analyte, leading to lower detection limits.[2]

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the detection of β-endosulfan in different matrices.

Table 1: Detection Limits of β-Endosulfan in Various Matrices

MatrixAnalytical MethodLimit of Detection (LOD)Reference
PlasmaGC/NICI-MS5 ng/mL[12]
BrainGC/NICI-MS5 ng/g[12]
SerumHeadspace SPME-GC/MS0.33 ng/mL[12]
Human Fetal/Newborn TissuesGC-qMS1.2 - 2.0 ng/g[2]
VegetablesMSPD-GC/NPD-ECD0.006 µg/kg[2]
River/WastewaterSBSE-LD-GC/QqQ-MS-MSParts-per-trillion (ppt) level[2]
WaterImmunoassay0.2 µg/L[2]
SoilImmunoassay20 µg/kg[2]
Tomato JuiceMSPD-GC-ECD1 µg/kg[13]
Lake Water/WastewaterDLLME-GC-MS0.16–1.4 μg/L[14]
Wateronline-SPE-LC-MS/MS7 ng/L[15]

Table 2: Recovery Rates of β-Endosulfan in Various Matrices

MatrixSample PreparationAnalytical MethodRecovery RateReference
Adipose tissue, placentaHexane (B92381) extraction, HPLC cleanupGC/ECD/MS93.99%[12]
Umbilical cord bloodOrganic solvent extraction, acid treatmentGC/ECD93.99%[12]
Human milkMethanol (B129727)/sodium oxalate (B1200264) extraction, acid treatmentGC/ECD93.99%[12]
SerumHeadspace SPMEGC/MS83.5% (at 15 ng/mL)[12]
Strawberry-GC-ECD74.6 - 115.4%[7]
Melon, GrapesAcetone extraction, SPE cleanupGC-ECD92.8 - 95.3%[16]
PotatoesDFG Multimethod 19, GPC cleanupGC-ECD80.9% ± 9.5%[16]
Tomato JuiceMSPDGC-ECD81 - 100%[13]
Vegetables-Electrocatalytic sensor94 - 110%[17][18]
WaterSPEGCxGC/TOFMS75 - 116%[19]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction and d-SPE Cleanup for Food Matrices

This protocol is a widely used method for pesticide analysis in food commodities.[6]

  • Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[6]

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.[6]

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[6]

    • Cap the tube and shake vigorously for 1 minute.[6]

    • Centrifuge at ≥3000 rpm for 5 minutes.[6]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot (e.g., 1 mL) of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and magnesium sulfate).[6]

    • Vortex for 30 seconds.[6]

    • Centrifuge at high speed for 2-5 minutes.[6]

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.[6]

    • The extract is now ready for LC-MS/MS or GC-MS analysis.[6]

Protocol 2: Solid Phase Extraction (SPE) for Water Samples

This protocol is suitable for the extraction and preconcentration of β-endosulfan from water samples.

  • Sample Preparation: Acidify the water sample (e.g., 1 liter) to approximately pH 2 with hydrochloric acid.[1]

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.[1]

  • Sample Loading:

    • Pass the acidified water sample through the conditioned C18 cartridge at a slow, steady rate, applying gentle suction if necessary.[1]

  • Cartridge Washing:

    • Wash the cartridge with a small volume of deionized water to remove any remaining impurities.

  • Analyte Elution:

    • Elute the trapped β-endosulfan from the cartridge with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a suitable solvent (e.g., hexane or mobile phase) for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis homogenization Sample Homogenization extraction Solvent Extraction (e.g., Acetonitrile) homogenization->extraction salting_out Salting Out (QuEChERS salts) extraction->salting_out centrifugation1 Centrifugation salting_out->centrifugation1 d_spe Dispersive SPE (d-SPE with PSA) centrifugation1->d_spe Supernatant centrifugation2 Centrifugation d_spe->centrifugation2 filtration Filtration (0.22 µm) centrifugation2->filtration Supernatant analysis GC-MS or LC-MS/MS Analysis filtration->analysis

Caption: QuEChERS-based sample preparation workflow for β-endosulfan analysis.

troubleshooting_logic action_node action_node symptom_node symptom_node start Poor Analytical Result peak_shape Poor Peak Shape? start->peak_shape recovery Low Recovery? peak_shape->recovery No check_liner Check/Replace GC Liner peak_shape->check_liner Yes sensitivity Poor Sensitivity? recovery->sensitivity No optimize_extraction Optimize Extraction recovery->optimize_extraction Yes check_blanks Run Method Blanks sensitivity->check_blanks Yes optimize_chrom Optimize Chromatography check_liner->optimize_chrom improve_cleanup1 Improve Sample Cleanup optimize_chrom->improve_cleanup1 check_cleanup_loss Check for Analyte Loss during Cleanup optimize_extraction->check_cleanup_loss check_stability Verify Analyte Stability check_cleanup_loss->check_stability improve_cleanup2 Improve Sample Cleanup check_blanks->improve_cleanup2 optimize_instrument Optimize Instrument Parameters improve_cleanup2->optimize_instrument

Caption: Troubleshooting logic for common issues in β-endosulfan analysis.

References

Troubleshooting poor peak shape in beta-Endosulfan chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the analysis of beta-Endosulfan using gas chromatography (GC). The information is tailored to researchers, scientists, and drug development professionals to help ensure the acquisition of high-quality chromatographic data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems with peak shape for this compound, offering potential causes and detailed solutions.

Q1: Why is my this compound peak tailing?

Peak tailing is a common issue in the analysis of active compounds like this compound and is often characterized by an asymmetric peak with a drawn-out trailing edge.

Potential Causes and Solutions:

  • Active Sites in the GC System: this compound is susceptible to interaction with active sites (silanol groups) in the GC flow path, particularly in the inlet liner and the front of the analytical column.[1][2][3]

    • Solution:

      • Use Deactivated Liners: Employ high-quality, deactivated inlet liners.[4][5] Liners with wool, if properly deactivated, can aid in sample volatilization and trapping non-volatile residues without compromising the analysis of active compounds.[4]

      • Inlet Maintenance: Regularly replace the inlet liner and septum.[6] Even deactivated liners will become active over time due to the accumulation of non-volatile matrix components.[4][7]

      • Column Maintenance: Trim the first 10-20 cm of the analytical column to remove accumulated non-volatile residues and active sites.[6]

  • Improper Column Installation: A poorly installed column can create dead volume or turbulence in the flow path, leading to peak tailing.[6]

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the injector and detector according to the manufacturer's instructions.

  • Contamination: Contamination from the sample matrix or previous injections can lead to active sites and peak tailing.[6]

    • Solution:

      • Sample Cleanup: Implement a robust sample preparation method to remove interfering matrix components.[8][9] For complex matrices, techniques like Solid-Phase Extraction (SPE) with Florisil or alumina (B75360) can be effective.[8][10][11]

      • System Bake-out: Bake out the column and detector to remove contaminants.

  • Solvent and Stationary Phase Mismatch: A significant polarity mismatch between the sample solvent and the column's stationary phase can cause poor peak shape.[6]

    • Solution: Dissolve the sample in a solvent that is compatible with the stationary phase. For non-polar columns like those typically used for organochlorine pesticide analysis, hexane (B92381) is a common and suitable solvent.[12]

Q2: What causes my this compound peak to show fronting?

Peak fronting, where the leading edge of the peak is sloped, is most commonly a result of column overload.[13]

Potential Causes and Solutions:

  • High Analyte Concentration: Injecting a sample with a concentration of this compound that is too high for the column's capacity will lead to fronting.[13]

    • Solution:

      • Dilute the Sample: Dilute the sample to a concentration within the linear range of the detector and the capacity of the column.

      • Reduce Injection Volume: Decrease the volume of sample injected onto the column.

  • Inappropriate Injection Technique: For splitless injections, an initial oven temperature that is too high can contribute to poor peak shape, including fronting.

    • Solution: Optimize the initial oven temperature to be about 20°C below the boiling point of the sample solvent to ensure proper solvent trapping and analyte focusing at the head of the column.

Q3: Why am I observing split peaks for this compound?

Split peaks can arise from issues with the sample introduction process.

Potential Causes and Solutions:

  • Improper Injection Technique (Manual): A slow or hesitant manual injection can cause the sample to be introduced as multiple bands, resulting in split peaks.

    • Solution: Use a smooth, rapid, and consistent injection technique. The use of an autosampler is highly recommended to improve reproducibility.[14]

  • Issues with Splitless Injection: In splitless mode, if the sample is not focused efficiently at the head of the column, peak splitting can occur.[14]

    • Solution:

      • Solvent and Stationary Phase Compatibility: Ensure the sample solvent is compatible with the stationary phase.

      • Initial Oven Temperature: Set the initial oven temperature sufficiently low to allow for proper solvent focusing.

      • Use of a Retention Gap: A retention gap can help to focus the analyte band before it enters the analytical column.[14]

  • Column Issues: A poorly cut column or a channel in the stationary phase at the head of the column can lead to the sample splitting as it enters the column.

    • Solution: Re-cut the column, ensuring a clean, 90-degree cut. If the problem persists, trimming a larger portion of the column or replacing it may be necessary.

Q4: My this compound peak is broad. What could be the cause?

Broad peaks can result in poor resolution and reduced sensitivity.

Potential Causes and Solutions:

  • Sub-optimal Flow Rate: The carrier gas flow rate may be too high or too low, leading to increased band broadening.[15]

    • Solution: Optimize the carrier gas flow rate for the specific column dimensions to achieve the best efficiency.

  • Large Injection Volume: Injecting too large a volume of sample can lead to broad peaks.

    • Solution: Reduce the injection volume.

  • Dead Volume: Excessive dead volume in the system (e.g., from poorly made connections) can cause peak broadening.[15]

    • Solution: Ensure all fittings and connections are properly made to minimize dead volume.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and broader peaks.

    • Solution: Replace the analytical column.

Quantitative Data Summary

The following table summarizes typical GC parameters for the analysis of this compound from various sources. These are intended as a starting point, and optimization for specific instrumentation and applications is recommended.

ParameterGC-ECDGC-MS/MS
Column Type SPB-5, Ultra 2, DB-5VF-5ms, HP-5MS, Rtx-5
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium or NitrogenHelium
Flow Rate ~1.0-1.5 mL/min~1.0 mL/min
Injector Type Split/SplitlessSplit/Splitless
Injector Temperature 200-250°C250-280°C
Oven Program Example: 100°C (1 min), ramp 20°C/min to 180°C, ramp 5°C/min to 270°CExample: 120°C (1 min), ramp 10°C/min to 260°C (2 min), ramp 20°C/min to 280°C (2 min)
Detector Electron Capture Detector (ECD)Triple Quadrupole Mass Spectrometer
Detector Temperature 300°CN/A (Transfer line at ~230-300°C)
Injection Volume 1-2 µL1 µL
Solvent Hexane, Toluene, Ethyl AcetateHexane, Methanol

Experimental Protocols

Protocol 1: GC System Inertness Check

This protocol is crucial for ensuring the system is suitable for the analysis of active compounds like this compound. It often involves the analysis of other sensitive organochlorine pesticides like DDT and endrin (B86629).[3][16]

  • Prepare a System Performance Standard: Prepare a standard containing endrin and 4,4'-DDT at a concentration of approximately 100-200 pg/µL.

  • Inject the Standard: Inject the standard into the GC system under the analytical conditions used for this compound analysis.

  • Analyze the Chromatogram: Look for the presence of degradation products:

    • Endrin degradation products: endrin aldehyde and endrin ketone.

    • 4,4'-DDT degradation products: 4,4'-DDE and 4,4'-DDD.

  • Calculate Percent Degradation: The percent degradation for each parent compound should not exceed 15-20%.[16] If degradation is higher, perform maintenance on the inlet (replace liner and septum) and/or trim the column before re-analyzing the performance standard.

Protocol 2: Inlet Liner and Septum Replacement

Regular maintenance of the inlet is critical for maintaining good peak shape.

  • Cool the Injector: Ensure the injector has cooled to a safe temperature.

  • Turn off Carrier Gas Flow: Turn off the carrier gas flow to the injector.

  • Remove the Septum Nut: Unscrew the septum nut and remove the old septum.

  • Remove the Inlet Liner: Carefully remove the inlet liner using appropriate forceps.

  • Install the New Liner: Place a new, deactivated liner into the injector.

  • Install the New Septum: Place a new, pre-conditioned septum in the septum nut and tighten it. Do not overtighten.

  • Restore Carrier Gas Flow: Turn the carrier gas flow back on and check for leaks using an electronic leak detector.

  • Condition the System: Allow the system to equilibrate before analyzing samples.

Visualizations

Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape_Workflow start Poor Peak Shape Observed (Tailing, Fronting, Splitting, Broadening) is_tailing Is the peak tailing? start->is_tailing check_liner Check Inlet Liner - Is it deactivated? - Is it visibly dirty? is_tailing->check_liner Yes is_fronting Is the peak fronting? is_tailing->is_fronting No replace_liner Replace Inlet Liner and Septum check_liner->replace_liner Dirty/Old check_column_install Verify Column Installation - Correct height? - Clean cut? check_liner->check_column_install Clean/New good_peak Good Peak Shape Achieved replace_liner->good_peak reinstall_column Re-install/Re-cut Column check_column_install->reinstall_column Improper check_contamination Consider Contamination - Run a solvent blank - Check sample prep check_column_install->check_contamination Proper reinstall_column->good_peak trim_column Trim Analytical Column check_contamination->trim_column Contamination Suspected trim_column->good_peak check_overload Check for Column Overload is_fronting->check_overload Yes is_splitting Are there split peaks? is_fronting->is_splitting No dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample dilute_sample->good_peak check_injection Review Injection Technique - Manual vs. Autosampler - Splitless parameters is_splitting->check_injection Yes is_broad Is the peak broad? is_splitting->is_broad No optimize_injection Optimize Injection - Use Autosampler - Adjust initial oven temp check_injection->optimize_injection optimize_injection->good_peak check_flow_rate Verify Carrier Gas Flow Rate is_broad->check_flow_rate Yes optimize_flow Optimize Flow Rate check_flow_rate->optimize_flow Sub-optimal check_flow_rate->good_peak Optimal optimize_flow->good_peak PeakTailing_Causes active_sites Active Sites (e.g., Silanols) inlet_liner Inlet Liner active_sites->inlet_liner present in column_head Column Head active_sites->column_head present in contamination Matrix Contamination contamination->inlet_liner accumulates in contamination->column_head accumulates in dead_volume Dead Volume connections Column Connections dead_volume->connections created by poor peak_tailing Peak Tailing of This compound inlet_liner->peak_tailing column_head->peak_tailing connections->peak_tailing

References

Technical Support Center: Optimization of beta-Endosulfan Extraction from Fatty Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of beta-endosulfan (B125223) extraction from fatty tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the extraction of this pesticide from complex lipid-rich matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from fatty tissues.

Problem Possible Causes Solutions
Low Recovery of this compound Inefficient extraction from the lipid matrix.Analyte loss during cleanup steps.Degradation of the analyte.Optimize Extraction Solvent: Acetonitrile (B52724) is commonly used for its ability to extract a wide range of pesticides while minimizing lipid co-extraction.[1] Consider modifications like adding acetic acid to the acetonitrile to improve the stability of pH-dependent pesticides.[1]Evaluate Cleanup Sorbents: For fatty matrices, dispersive solid-phase extraction (d-SPE) with C18 sorbent is crucial for removing lipids.[2] Primary secondary amine (PSA) is used to remove fatty acids and other interferences.[1][2] Ensure the appropriate amounts of sorbents are used.Check for pH-dependent degradation: Some pesticides are sensitive to pH. Buffering the extraction solvent can prevent degradation.[1]Minimize Evaporation Steps: If solvent evaporation is necessary, perform it under a gentle stream of nitrogen at a controlled temperature to prevent loss of the volatile analyte.
High Matrix Effects (Signal Suppression or Enhancement) Co-extraction of lipids and other matrix components that interfere with ionization in the mass spectrometer or interact with the gas chromatography column.[3][4][5]Improve Cleanup: Use a combination of C18 and PSA sorbents in the d-SPE cleanup step to effectively remove lipids and other interferences.[2] For highly fatty samples, an additional freeze-out step after QuEChERS extraction can help remove lipids.[6]Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for signal suppression or enhancement caused by the matrix.[4][5][7]Dilute the Final Extract: Diluting the extract can reduce the concentration of matrix components, thereby minimizing their effect on the analytical signal. However, ensure the final concentration of this compound remains above the limit of quantification.
Poor Chromatographic Peak Shape Contamination of the GC inlet or column with non-volatile matrix components.[4]Use a Guard Column: A guard column can trap non-volatile residues and protect the analytical column.Perform Regular Inlet Maintenance: Clean or replace the GC liner and septum regularly to prevent the accumulation of matrix components.[4]Optimize Injection Parameters: Techniques like pulsed splitless injection can help to improve peak shape for trace-level analytes.
Inconsistent Results (Poor Reproducibility) Non-homogenous sample.Inconsistent sample preparation technique.Instrumental variability.Ensure Thorough Homogenization: Fatty tissues can be difficult to homogenize. Cryogenic grinding can improve homogeneity.Standardize the Protocol: Ensure all steps of the extraction and cleanup procedure are performed consistently for all samples.Use an Internal Standard: Incorporate an internal standard early in the sample preparation process to correct for variations in extraction efficiency and instrument response.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended method for extracting this compound from fatty tissues?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended and has been successfully adapted for fatty matrices.[1][2][7] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like C18 and PSA to remove lipids and other interferences.[1][2]

Q2: Why is acetonitrile the preferred extraction solvent for fatty samples?

A2: Acetonitrile is effective at extracting a broad range of pesticides, including this compound, while having low solubility for fats and lipids.[1] This property helps to minimize the co-extraction of interfering matrix components from the outset.

Q3: What are matrix effects and how can I minimize them?

A3: Matrix effects are the alteration of the analytical signal (suppression or enhancement) of the target analyte due to the presence of co-extracted components from the sample matrix.[4][5] In fatty tissues, lipids are the primary cause of matrix effects.[3] To minimize them, you should employ a thorough cleanup step using C18 and PSA sorbents and use matrix-matched calibration curves for quantification.[2][4][5][7]

Q4: What is the purpose of the different sorbents used in the d-SPE cleanup step?

A4: In the context of fatty tissue analysis:

  • C18: This is a non-polar sorbent that effectively removes lipids and other non-polar interferences.[2]

  • Primary Secondary Amine (PSA): This sorbent removes polar interferences such as fatty acids, sugars, and organic acids.[1][2]

  • Magnesium Sulfate (B86663) (MgSO4): This is used to remove excess water from the acetonitrile extract.[1][2]

Q5: Can I use other extraction methods besides QuEChERS?

A5: Yes, other methods like matrix solid-phase dispersion (MSPD) and traditional liquid-liquid extraction followed by solid-phase extraction (SPE) cleanup can be used.[8][9] However, QuEChERS is often preferred due to its speed, simplicity, and lower solvent consumption.[9]

Experimental Protocol: Modified QuEChERS for this compound in Adipose Tissue

This protocol is based on a validated method for the determination of pesticides in adipose tissue.[2][7]

1. Sample Preparation and Homogenization:

  • Weigh 0.5 g of homogenized adipose tissue into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile and 7 mL of water to the tube.

  • Add 1 g of sodium chloride (NaCl) and 4 g of anhydrous magnesium sulfate (MgSO4).

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge for 1 minute.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing:

    • 50 mg of primary secondary amine (PSA) sorbent

    • 50 mg of C18 sorbent

    • 150 mg of anhydrous magnesium sulfate (MgSO4)

  • Vortex for 20 seconds.

  • Centrifuge for 1 minute.

4. Final Extract Preparation:

  • Transfer 200 µL of the cleaned extract to a new vial.

  • Evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of a suitable solvent (e.g., isooctane) for GC analysis.

Quantitative Data Summary

The following tables summarize recovery and limit of quantification (LOQ) data from a study using a modified QuEChERS method for pesticide analysis in rat adipose tissue.[2][7]

Table 1: Mean Recoveries of Endosulfan

AnalyteMean Recovery (%)Relative Standard Deviation (%)
Endosulfan75 - 93< 13

Table 2: Limits of Quantification (LOQ)

AnalyteLOQ (mg/kg)
Endosulfan0.05

Workflow Diagrams

G cluster_start cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_verification Start Extraction Issue Encountered LowRecovery Low Recovery Start->LowRecovery MatrixEffects High Matrix Effects Start->MatrixEffects PoorPeaks Poor Peak Shape Start->PoorPeaks Inconsistent Inconsistent Results Start->Inconsistent OptimizeSolvent Optimize Extraction Solvent/Cleanup LowRecovery->OptimizeSolvent MatrixMatched Use Matrix-Matched Calibrants MatrixEffects->MatrixMatched ImproveCleanup Improve Cleanup/Dilute Extract MatrixEffects->ImproveCleanup PoorPeaks->ImproveCleanup InletMaintenance Perform Inlet Maintenance PoorPeaks->InletMaintenance Homogenize Improve Homogenization/Use IS Inconsistent->Homogenize Verify Verify Performance OptimizeSolvent->Verify MatrixMatched->Verify ImproveCleanup->Verify InletMaintenance->Verify Homogenize->Verify

Caption: Troubleshooting workflow for this compound extraction.

G cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample 0.5g Adipose Tissue AddAcetonitrile Add Acetonitrile, Water, Salts Sample->AddAcetonitrile Vortex Vortex & Centrifuge AddAcetonitrile->Vortex Transfer Transfer Supernatant Vortex->Transfer AddSorbents Add PSA, C18, MgSO4 Transfer->AddSorbents VortexClean Vortex & Centrifuge AddSorbents->VortexClean Evaporate Evaporate & Reconstitute VortexClean->Evaporate GCMS GC Analysis Evaporate->GCMS

Caption: Modified QuEChERS experimental workflow.

References

Minimizing beta-Endosulfan degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of β-endosulfan during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for β-endosulfan during sample preparation?

A1: The two primary degradation pathways for β-endosulfan are hydrolysis and oxidation.[1][2] Hydrolysis, which is influenced by pH, leads to the formation of endosulfan (B1671282) diol, a less toxic metabolite.[1][2][3] Oxidation results in the formation of endosulfan sulfate (B86663), which is as toxic and persistent as the parent compound.[1][3]

Q2: How does pH affect the stability of β-endosulfan in aqueous samples?

A2: β-endosulfan is relatively stable in acidic to neutral conditions (pH 5-7). However, its degradation via hydrolysis increases significantly under alkaline conditions (pH > 7). For aqueous sample preparation, it is often recommended to adjust the sample pH to a range of 5.0-7.0 to minimize hydrolytic degradation. Some methods even suggest acidification to pH < 2 for extraction from water.

Q3: What is the impact of temperature on β-endosulfan stability during sample processing?

A3: Elevated temperatures can accelerate the degradation of β-endosulfan. During composting studies, the removal efficiency of β-endosulfan was significant at temperatures between 60-65°C due to enhanced microbial activity. While these conditions are extreme for a lab setting, it highlights the importance of keeping samples cool. For instance, one analytical method for blood samples recommends performing the extraction at 10°C. It is advisable to keep samples on ice or use refrigerated centrifuges during processing and to avoid high temperatures during solvent evaporation steps.

Q4: Can exposure to light affect β-endosulfan during sample preparation?

A4: Yes, β-endosulfan can undergo photodegradation when exposed to sunlight or UV light.[3] The primary photolysis product is endosulfan diol.[3] To minimize photodegradation, it is recommended to use amber glassware or protect samples from direct light, especially during extraction and storage.

Q5: What are the best practices for storing samples to be analyzed for β-endosulfan?

A5: Proper storage is crucial to prevent degradation. Samples should be stored in tightly sealed, appropriate containers (e.g., glass with Teflon-lined caps) at low temperatures. For long-term storage, freezing is often recommended. Stock solutions of β-endosulfan standards should be stored at 4.2°C, protected from light, and should be replaced every three months or sooner if quality control checks indicate degradation.

Troubleshooting Guide

Issue 1: Low recovery of β-endosulfan in my analytical results.

This is a common issue that can be caused by several factors during sample preparation. Below is a step-by-step guide to troubleshoot the problem.

Potential Cause 1: Degradation during Extraction
  • pH: Is your sample matrix alkaline?

    • Solution: Adjust the pH of your sample to be between 5.0 and 7.0 before extraction. For water samples, some EPA methods suggest adjusting the pH to 7.

  • Temperature: Are you using heat to concentrate your extracts?

    • Solution: Use a gentle stream of nitrogen at a controlled, low temperature (e.g., 40°C) for solvent evaporation. Keep samples cool during other processing steps.

  • Light Exposure: Are your samples exposed to direct sunlight or strong laboratory light?

    • Solution: Work with amber glassware or cover your glassware with aluminum foil to protect the sample from light.

Potential Cause 2: Inefficient Extraction
  • Solvent Choice: Is the extraction solvent appropriate for your sample matrix and for β-endosulfan?

    • Solution: β-endosulfan is soluble in solvents like hexane (B92381), acetone (B3395972), and dichloromethane. A mixture of solvents is often used. For example, a hexane and acetone mixture (9:1) has been used for liquid-liquid partitioning from blood samples.

  • Extraction Technique: Are you using an optimized extraction method for your matrix?

    • Solution: For solid samples like soil, methods like QuEChERS or matrix solid-phase dispersion (MSPD) can yield good recoveries. For liquid samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common. Ensure your chosen method is validated for your specific matrix.

Potential Cause 3: Analyte Loss During Cleanup
  • SPE Sorbent: If using SPE, is the sorbent and elution solvent combination appropriate?

    • Solution: For C18 SPE cartridges, a common choice for organochlorine pesticides, ensure proper conditioning of the cartridge. Elution may require a solvent of sufficient strength, such as a mixture of acetone and n-hexane.

  • dSPE Sorbent (QuEChERS): Is the dispersive SPE cleanup sorbent retaining your analyte?

    • Solution: While primary secondary amine (PSA) is effective at removing polar interferences, it can sometimes retain certain pesticides. Optimize the type and amount of dSPE sorbent.

Potential Cause 4: Adsorption to Labware
  • Glassware: Are you using appropriate and clean glassware?

    • Solution: β-endosulfan can adsorb to container walls. Using Teflon-lined centrifuge tubes and silanized glassware can help minimize this. Ensure glassware is thoroughly cleaned and rinsed with solvent before use.

Potential Cause 5: Matrix Effects
  • Complex Matrices: Are you working with a complex matrix like soil, fatty foods, or blood?

    • Solution: Matrix effects can cause ion suppression or enhancement in the analytical instrument, leading to inaccurate quantification. Improve sample cleanup to remove interfering compounds. Using matrix-matched calibration standards or a stable isotope-labeled internal standard can help compensate for matrix effects.

Data Presentation

Table 1: Influence of pH on the Half-life of Endosulfan Isomers in Water

pHα-Endosulfan Half-life (days)β-Endosulfan Half-life (days)Primary Degradation Product
5.05451Endosulfan diol
5.5151187Endosulfan diol
7.023-35.425-37.5Endosulfan diol
9.0Increased rate of disappearanceIncreased rate of disappearanceEndosulfan diol

Data compiled from multiple sources.

Table 2: Recovery of Endosulfan Isomers and Metabolites Using Various Analytical Methods

Sample MatrixPreparation MethodAnalytical MethodAnalytePercent Recovery
Drinking WaterLLE with methylene (B1212753) chlorideGC/ECDα-endosulfan87%
Drinking WaterLLE with methylene chlorideGC/ECDβ-endosulfan92%
Drinking WaterSPE (C18) with ethyl acetate (B1210297) and methylene chloride elutionGC/ECDα-endosulfan92.6%
Drinking WaterSPE (C18) with ethyl acetate and methylene chloride elutionGC/ECDβ-endosulfan87.9%
BloodLLE with 60% sulfuric acid at 10°C, partitioned with hexane:acetone (9:1)GC/ECDTotal Endosulfan92%

Data compiled from EPA methods and scientific literature.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Water Samples (Based on EPA Method 508)
  • Sample Preservation and pH Adjustment:

    • Collect 1 liter of water in a glass container.

    • If not analyzed immediately, store at 4°C.

    • Just before extraction, adjust the sample pH to 7 by adding a phosphate (B84403) buffer.

  • Salting Out:

    • Add 100 grams of sodium chloride to the sample in a 2-liter separatory funnel and shake to dissolve.

  • Extraction:

    • Add 300 ml of methylene chloride to the separatory funnel.

    • Shake vigorously for 2 minutes.

    • Allow the layers to separate for at least 10 minutes.

    • Drain the methylene chloride (bottom layer) into a flask containing anhydrous sodium sulfate to dry the extract.

  • Concentration:

    • Concentrate the extract to approximately 0.5 ml using a Kuderna-Danish (K-D) concentrator in a water bath at 85-90°C, followed by solvent exchange with hexane.

    • The final volume can be adjusted to 1 ml under a gentle stream of nitrogen.

  • Analysis:

    • Analyze the extract by gas chromatography with an electron capture detector (GC/ECD).

Protocol 2: QuEChERS for Solid Samples (General Procedure)
  • Sample Homogenization and Hydration:

    • Homogenize a representative portion of the solid sample (e.g., 10-15 g).

    • If the sample is dry, add an appropriate amount of water to ensure at least 80% hydration.

  • Extraction:

    • Place the homogenized sample into a 50 ml centrifuge tube.

    • Add 10 ml of acetonitrile (B52724).

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot (e.g., 1 ml) of the acetonitrile supernatant and transfer it to a 2 ml d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and magnesium sulfate).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2-5 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.

    • The extract is now ready for analysis by GC or LC.

Visualizations

start Low Recovery of β-Endosulfan degradation Degradation during Extraction? start->degradation extraction_efficiency Inefficient Extraction? degradation->extraction_efficiency No ph Check Sample pH (Adjust to 5-7) degradation->ph Yes cleanup_loss Loss during Cleanup? extraction_efficiency->cleanup_loss No solvent Verify Solvent Choice and Volume extraction_efficiency->solvent Yes adsorption Adsorption to Labware? cleanup_loss->adsorption No spe Optimize SPE/dSPE Sorbent and Solvents cleanup_loss->spe Yes matrix_effects Matrix Effects? adsorption->matrix_effects No glassware Use Silanized/Teflon-lined Labware adsorption->glassware Yes calibration Use Matrix-Matched Standards or Isotope-Labeled Internal Standard matrix_effects->calibration Yes end_node Improved Recovery matrix_effects->end_node No temp Control Temperature (Avoid Heat) ph->temp light Protect from Light (Amber Glassware) temp->light light->end_node technique Optimize Extraction Technique (LLE, SPE, QuEChERS) solvent->technique technique->end_node spe->end_node glassware->end_node calibration->end_node

Caption: Troubleshooting workflow for low recovery of β-endosulfan.

beta_endosulfan β-Endosulfan hydrolysis Hydrolysis (favored by alkaline pH) beta_endosulfan->hydrolysis oxidation Oxidation beta_endosulfan->oxidation photolysis Photolysis (UV/Sunlight) beta_endosulfan->photolysis endosulfan_diol Endosulfan Diol (less toxic) hydrolysis->endosulfan_diol endosulfan_sulfate Endosulfan Sulfate (toxic and persistent) oxidation->endosulfan_sulfate photolysis->endosulfan_diol

Caption: Degradation pathways of β-endosulfan.

References

Addressing analytical interferences in beta-Endosulfan quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of beta-Endosulfan. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common sources of interference in this compound quantification?

A1: Interferences in this compound analysis primarily arise from the sample matrix and co-eluting compounds.[1][2] The "matrix" refers to all components within a sample other than the analyte of interest.[1] These components can cause matrix effects, leading to either suppression or enhancement of the analytical signal, which results in inaccurate quantification.[1][3] Common sources of interference include:

  • Matrix Effects: Complex sample matrices such as soil, food products (e.g., fruits, vegetables), and biological fluids can contain compounds that co-elute with this compound and interfere with its ionization in the mass spectrometer source, leading to signal suppression or enhancement.[1][4]

  • Co-eluting Pesticides and PCBs: Due to its chemical properties as an organochlorine pesticide, other compounds in the same class, as well as polychlorinated biphenyls (PCBs), can co-elute with this compound, causing chromatographic interference.[2]

  • Lipids and Pigments: In fatty food matrices and plant samples, lipids and pigments can cause significant interference if not adequately removed during sample cleanup.[2][3]

Q2: My this compound recovery is low and inconsistent. What are the likely causes and how can I troubleshoot this?

A2: Low and inconsistent recoveries are common indicators of significant matrix effects or issues with the sample preparation process.[1]

Troubleshooting Steps:

  • Evaluate Sample Cleanup: Inadequate cleanup is a primary cause of low recovery.[1] For complex matrices, consider using or optimizing a cleanup technique. Florisil columns are commonly used for cleaning environmental and biological samples before endosulfan (B1671282) analysis.[2] Other effective techniques include Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1][5]

  • Assess for Ion Suppression/Enhancement: Matrix components co-eluting with this compound can interfere with its ionization in the mass spectrometer, leading to reduced (suppression) or increased (enhancement) signal intensity.[1]

  • Implement Matrix-Matched Calibration: To compensate for matrix effects, preparing calibration standards in a blank matrix extract that is free of the analyte is a highly recommended approach.[1][6] This ensures that both the samples and standards experience similar matrix effects, leading to more accurate quantification.[1]

  • Review Extraction Protocol: Ensure your extraction solvent and technique are appropriate for the sample matrix and this compound's chemical properties. Analyte loss can occur if this compound binds to matrix components that are discarded during extraction.[1]

Q3: I am observing unexpected peaks in my chromatogram. How can I identify and eliminate them?

A3: Unexpected peaks can be due to contamination, co-eluting compounds, or degradation of the analyte.

Identification and Elimination Strategy:

  • Run a Method Blank: Analyze a solvent blank and a matrix blank (a sample of the matrix known to be free of this compound) to check for contamination from solvents, reagents, or glassware.

  • Confirm Peak Identity with Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying unknown peaks. The fragmentation pattern of a compound can serve as a chemical fingerprint. For this compound, the molecular ion peak is often observed at m/z 407.[7][8] Its metabolite, endosulfan sulfate, shows a molecular ion at m/z 422.[7][9]

  • Optimize Chromatographic Separation: Adjusting the GC temperature program or switching to a column with a different stationary phase can help resolve co-eluting peaks.[10]

  • Improve Sample Cleanup: If co-eluting interferences are identified, a more rigorous cleanup method may be necessary. Techniques like Solid-Phase Extraction (SPE) or Gel Permeation Chromatography (GPC) can be effective in removing interfering compounds.[5]

Data Presentation

Table 1: Performance of Different Cleanup Techniques for Endosulfan Analysis

Cleanup TechniqueMatrixSorbent/ReagentsRecovery (%)RSD (%)LODAnalytical MethodReference
MSPDTomato JuiceFlorisil81 - 100≤ 101 µg/kgGC-ECD, GC-MS[5]
MSPDHoneybeesFlorisil, Sodium Sulfate96.5 - 106.80.58 - 2.130.005 µg/kgGC-NPD/ECD[5]
SPEWaterC1875 - 1164.2 - 14.80.38 - 17.96 ng/mLGCxGC-TOFMS[5]
QuEChERSSugarcane JuiceAcetonitrile (B52724), MgSO₄, NaCl, PSANot SpecifiedNot SpecifiedNot SpecifiedGC-ECD[5]
Florisil ColumnWaterFlorisilNot SpecifiedNot SpecifiedSub-ppb rangeGC/ECD, GC/MS[2]

MSPD: Matrix Solid-Phase Dispersion; SPE: Solid-Phase Extraction; QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe; RSD: Relative Standard Deviation; LOD: Limit of Detection; GC-ECD: Gas Chromatography-Electron Capture Detector; GC-MS: Gas Chromatography-Mass Spectrometry; GC-NPD: Gas Chromatography-Nitrogen-Phosphorus Detector; GCxGC-TOFMS: Comprehensive Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry; PSA: Primary Secondary Amine.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Food Matrices

This protocol is a generalized procedure based on the QuEChERS method, which is widely used for pesticide residue analysis in food.[1]

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 1 mL) of the acetonitrile supernatant to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and magnesium sulfate).[1]

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2-5 minutes.[1]

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.

    • The extract is now ready for GC-MS or LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

This protocol describes a general procedure for extracting endosulfan from water samples.

  • Sorbent Conditioning:

  • Sample Loading:

    • Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Washing:

    • Wash the cartridge with ultrapure water to remove polar interferences.[5]

  • Elution:

    • Elute the retained analytes, including this compound, with an appropriate organic solvent such as dichloromethane or ethyl acetate.[5]

  • Concentration and Analysis:

    • Concentrate the eluate under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for injection into the analytical instrument (e.g., GC-MS).

Visualizations

Troubleshooting_Workflow cluster_issue Problem Identification cluster_investigation Initial Checks cluster_solutions Troubleshooting Paths cluster_actions Corrective Actions start Inaccurate β-Endosulfan Quantification check_recovery Low/Inconsistent Recovery? start->check_recovery check_peaks Unexpected Peaks? start->check_peaks matrix_effects Address Matrix Effects check_recovery->matrix_effects Yes cleanup Improve Sample Cleanup check_recovery->cleanup Yes contamination Check for Contamination check_peaks->contamination Yes separation Optimize Separation check_peaks->separation Yes matrix_match Use Matrix-Matched Calibration matrix_effects->matrix_match spe_quechers Implement SPE or QuEChERS cleanup->spe_quechers run_blanks Run Method & Matrix Blanks contamination->run_blanks adjust_gc Adjust GC Temperature Program separation->adjust_gc

Caption: A logical workflow for troubleshooting common issues in this compound quantification.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_collection Sample Collection homogenization Homogenization sample_collection->homogenization extraction Extraction (e.g., Acetonitrile) homogenization->extraction cleanup Cleanup (d-SPE / SPE) extraction->cleanup injection GC Injection cleanup->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: A general experimental workflow for the analysis of this compound in various matrices.

References

Technical Support Center: Enhancing beta-Endosulfan Solid-Phase Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of beta-endosulfan (B125223) solid-phase extraction (SPE).

Troubleshooting Guide

This guide addresses specific issues that may arise during the solid-phase extraction of this compound.

Question: Why is my recovery of this compound consistently low?

Answer:

Low recovery of this compound is a common challenge that can originate from several stages of the SPE process.[1] A systematic approach is essential to pinpoint the cause. Key areas to investigate include:

  • Analyte Breakthrough: The analyte may not be adequately retained on the SPE cartridge during sample loading. This can occur if the sample's solvent is too strong or if the wash solvent is too aggressive, causing premature elution.[1]

  • Incomplete Elution: this compound might be too strongly retained on the sorbent material, and the elution solvent may not be potent enough to desorb it completely.[1]

  • Matrix Effects: Components within the sample matrix (e.g., lipids, pigments) can interfere with the binding of this compound to the sorbent or co-elute with the analyte, leading to signal suppression during final analysis.[1]

  • Analyte Degradation: Endosulfan (B1671282) is susceptible to hydrolysis to endosulfan diol, a process that is dependent on pH.[1] It can also be decomposed by strong acids and alkalis.[2]

  • Adsorption to Labware: As a non-polar compound, this compound can adhere to the surfaces of sample containers, especially those made of plastic. Rinsing sample containers with the extraction solvent can help minimize this loss.[1]

Question: How can I troubleshoot the specific causes of low recovery?

Answer:

The following logical workflow can help diagnose and resolve low recovery issues.

G cluster_breakthrough Analyte Breakthrough cluster_elution Incomplete Elution cluster_matrix Matrix Effects cluster_degradation Analyte Degradation start Low this compound Recovery q_breakthrough Is the sample solvent too strong? start->q_breakthrough q_elution Is the elution solvent too weak? start->q_elution q_matrix Are interfering compounds present? start->q_matrix q_degradation Is the sample pH appropriate? start->q_degradation s_breakthrough Decrease sample solvent strength. Use a milder wash solvent. q_breakthrough->s_breakthrough Yes s_elution Increase elution solvent strength. Increase elution volume. Add a solvent soak step. q_elution->s_elution Yes s_matrix Optimize sample cleanup. Use a different sorbent (e.g., Florisil). Perform matrix-matched calibration. q_matrix->s_matrix Yes s_degradation Adjust sample pH to < 2 for stability. Avoid strong acids/bases. q_degradation->s_degradation No

Troubleshooting workflow for low this compound recovery.

Frequently Asked Questions (FAQs)

Question: What is the best Solid-Phase Extraction (SPE) sorbent for this compound?

Answer:

The choice of sorbent depends on the sample matrix and the physicochemical properties of this compound.

  • Reversed-Phase (e.g., C18): This is the most common choice for extracting this compound from aqueous samples. As an organochlorine compound with limited water solubility, it is well-suited for retention on non-polar C18 sorbents.[1]

  • Normal-Phase (e.g., Silica, Florisil®): These sorbents are typically used for sample cleanup after initial extraction, rather than for primary extraction from aqueous matrices.[3] They are effective at removing polar interferences from organic extracts.[1] For example, a Florisil® column is often required for sample cleanup prior to gas chromatography (GC) analysis to reduce interferences.[3] Carbon-based adsorbents like powdered activated carbon have also shown high removal efficiency for endosulfan isomers.[4][5]

Question: How does sample pH affect the recovery of this compound?

Answer:

Yes, pH is a critical parameter. For extracting organochlorine pesticides from water using C18 SPE, adjusting the sample to a pH < 2 can improve the recovery of some compounds.[1][6] This is a general recommendation, and it is advisable to test it for your specific matrix. Furthermore, endosulfan is known to hydrolyze to endosulfan diol, and the rate of this degradation is pH-dependent.[1]

Question: What is a typical flow rate for sample loading in this compound SPE?

Answer:

A common flow rate for loading a 1 L water sample onto a conditioned SPE cartridge is approximately 10-15 mL/min.[6] Some protocols suggest a faster rate of around 30 mL/min.[1][7] It is important to maintain a consistent and controlled flow to ensure proper interaction between the analyte and the sorbent.

Question: Can I reuse my SPE cartridges?

Answer:

While some manufacturers may provide protocols for cartridge regeneration, for trace analysis of pesticides like this compound, it is generally not recommended to reuse SPE cartridges. The risk of cross-contamination and reduced recovery from a previously used cartridge is high and can compromise the accuracy and reliability of your results.

Data Presentation

Table 1: Recovery of Endosulfan Isomers with Different SPE Methods

AnalyteSPE SorbentSample MatrixElution SolventRecovery (%)Relative Standard Deviation (RSD) (%)Reference
α-EndosulfanC18Surface WaterDichloromethane75 - 1164.2 - 14.8[8][9]
β-EndosulfanC18Surface WaterDichloromethane75 - 1164.2 - 14.8[8][9]
Endosulfan sulfateC18Surface WaterDichloromethane75 - 1164.2 - 14.8[8][9]
α-EndosulfanNot SpecifiedGrapesNot Specified95.34.3[10]
β-EndosulfanNot SpecifiedGrapesNot Specified92.87.4[10]
α-EndosulfanC18WaterAcetone:n-hexane102 ± 3Not Specified[11]

Experimental Protocols

Protocol 1: SPE of this compound from Water

This protocol is a generalized procedure for the extraction of organochlorine pesticides, including this compound, from water samples using a C18 SPE cartridge.[6]

Workflow for Solid-Phase Extraction of this compound from water.

Methodology:

  • Sample Preparation:

    • Adjust a 1 L water sample to a pH of less than 2 using 6 N HCl or H₂SO₄.[6]

    • Add 5 mL of methanol (B129727) to the sample and mix thoroughly.[1]

  • Cartridge Conditioning:

    • Sequentially pass 10 mL of dichloromethane, 10 mL of methanol, and 20 mL of reagent water through a C18 SPE cartridge.[6]

    • Ensure the sorbent does not go dry after the final water wash; leave a thin layer of water above the sorbent bed.[1]

  • Sample Loading:

    • Pass the entire 1 L prepared water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.[6]

  • Cartridge Drying:

    • After the entire sample has passed through, dry the cartridge under a full vacuum for a minimum of 10 minutes to remove residual water.[1][6]

  • Analyte Elution:

    • Rinse the original sample bottle with 10 mL of a 1:1 acetone:n-hexane solution and add this rinse to the SPE cartridge.[1]

    • Follow with two additional elutions using 10 mL portions of a 1:9 acetone:n-hexane solution.[6]

    • Allow the solvent to soak the sorbent for 1 minute before slowly drawing it through into a collection vial.[1]

  • Concentration:

    • Concentrate the collected eluate to a final volume of 1 mL under a gentle stream of nitrogen.[6] The sample is now ready for analysis by Gas Chromatography (GC).

References

Navigating the Analytical Maze: A Technical Support Hub for Reducing Solvent Consumption in Beta-Endosulfan Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analytical determination of beta-endosulfan (B125223), a persistent organochlorine pesticide, has traditionally involved methods heavily reliant on large volumes of organic solvents. This not only poses environmental and health risks but also contributes to significant operational costs. This technical support center provides comprehensive guidance on modern analytical techniques that drastically reduce solvent consumption while maintaining high accuracy and sensitivity. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the adoption of greener analytical practices in your laboratory.

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Troubleshooting Guides

This section addresses specific issues that may arise during the implementation of solvent-reducing analytical methods for this compound.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
Problem Potential Cause Troubleshooting Steps
Low Recovery of this compound Incomplete extraction from the sample matrix.- Ensure the sample is thoroughly homogenized. For dry samples, proper hydration is crucial before extraction. - Verify that the correct ratio of acetonitrile (B52724) to sample is used. - Increase shaking/vortexing time to ensure complete interaction between the solvent and the sample.
Loss of analyte during the dispersive solid-phase extraction (dSPE) cleanup step.- The type and amount of dSPE sorbent are critical. For this compound, a combination of primary secondary amine (PSA) and C18 is common. However, for matrices with high fat content, increasing the amount of C18 may be necessary. - Overly aggressive vortexing during dSPE can lead to the breakdown of sorbent particles and potential loss of analyte. Vortex for the recommended time (e.g., 30 seconds).
Matrix Effects (Signal Suppression or Enhancement) Co-extraction of interfering compounds from the sample matrix.- Optimize the dSPE cleanup step. The use of graphitized carbon black (GCB) can help remove pigments and sterols, but it may also adsorb planar pesticides like this compound. Use with caution and validate recoveries. - Dilute the final extract before injection into the GC or LC system. This can minimize the concentration of matrix components relative to the analyte. - Employ matrix-matched calibration standards to compensate for signal suppression or enhancement.[1]
Poor Peak Shape (Tailing) in GC Analysis Active sites in the GC inlet liner or column interacting with the polar endosulfan (B1671282) molecule.- Use a deactivated inlet liner and a high-quality capillary column suitable for organochlorine pesticide analysis.[2] - Regularly replace the septum and liner to prevent the accumulation of non-volatile matrix components.[2] - Trim the first few centimeters of the analytical column to remove active sites that may have developed over time.
Solid-Phase Extraction (SPE)
Problem Potential Cause Troubleshooting Steps
Low Recovery of this compound Improper conditioning of the SPE cartridge.- Ensure the cartridge is conditioned with the appropriate sequence of solvents (e.g., methanol (B129727) followed by water for reversed-phase SPE) to activate the sorbent.[3] - Do not allow the sorbent bed to dry out between conditioning, sample loading, and washing steps.
Breakthrough of the analyte during sample loading.- The sample loading flow rate may be too high. A slower flow rate allows for better interaction between the analyte and the sorbent. - The sorbent capacity may be exceeded. Consider using a cartridge with a larger sorbent mass or diluting the sample.
Incomplete elution of the analyte.- The elution solvent may not be strong enough. For this compound on a C18 cartridge, a mixture of acetone (B3395972) and hexane (B92381) is often effective.[3] - Increase the volume of the elution solvent or perform a second elution to ensure complete recovery.
Presence of Interferences in the Final Extract Inadequate washing of the SPE cartridge.- The wash solvent may be too weak to remove all interferences. - Conversely, a wash solvent that is too strong can lead to premature elution of the analyte. Optimize the wash solvent composition and volume.
Microwave-Assisted Extraction (MAE)
Problem Potential Cause Troubleshooting Steps
Low Recovery of this compound Inefficient extraction from the sample matrix.- Optimize the extraction time and microwave power. Overheating can lead to analyte degradation. - Ensure the chosen solvent has good microwave absorption properties. A mixture of polar and non-polar solvents (e.g., acetone and hexane) is often used.[4]
Loss of analyte during post-extraction filtration or concentration.- Ensure complete transfer of the extract from the extraction vessel. Rinse the vessel with fresh solvent. - Use a gentle stream of nitrogen for solvent evaporation to prevent loss of the semi-volatile this compound.
Inconsistent Results Non-homogenous sample.- Thoroughly homogenize the sample before taking a subsample for extraction.[4]
Variations in microwave heating.- Ensure consistent sample size and solvent volume for uniform heating.

Frequently Asked Questions (FAQs)

Q1: Why should I switch from traditional liquid-liquid extraction (LLE) to methods like QuEChERS for this compound analysis?

A1: Traditional LLE methods for this compound analysis often require large volumes of chlorinated solvents (e.g., dichloromethane), which are toxic and costly to dispose of.[5] Methods like QuEChERS significantly reduce solvent consumption, are faster, and often provide cleaner extracts, leading to improved analytical performance and reduced instrument maintenance.[6]

Q2: What is the principle behind the QuEChERS method?

A2: The QuEChERS method is a two-step process.[7] First, the sample is extracted with a small amount of a water-miscible solvent, typically acetonitrile. Salts are then added to induce phase separation between the aqueous and organic layers, driving the pesticides into the acetonitrile. The second step is a cleanup process called dispersive solid-phase extraction (dSPE), where a small amount of sorbent is added to the extract to remove interfering matrix components like fats, sugars, and pigments.[7]

Q3: Can I use QuEChERS for different types of sample matrices?

A3: Yes, the QuEChERS method is highly versatile and has been adapted for a wide range of matrices, including fruits, vegetables, soil, and water.[6][7] However, the dSPE cleanup step may need to be optimized based on the specific matrix composition. For example, fatty matrices may require the addition of C18 sorbent to remove lipids.

Q4: What are the key advantages of Microwave-Assisted Extraction (MAE) for this compound analysis?

A4: MAE offers several advantages, including significantly reduced extraction times (typically 15-30 minutes) and lower solvent consumption compared to traditional methods like Soxhlet extraction.[8][9] The use of microwave energy allows for rapid and efficient heating of the solvent, accelerating the extraction of analytes from the sample matrix.[8]

Q5: How do I choose the right SPE sorbent for this compound?

A5: this compound is a nonpolar organochlorine pesticide. Therefore, a reversed-phase sorbent like C18 is a common and effective choice for extracting it from aqueous samples.[10] The nonpolar C18 stationary phase retains the nonpolar this compound from the polar aqueous matrix.

Q6: I am observing peak tailing for this compound in my GC chromatogram. What should I do?

A6: Peak tailing for this compound is often caused by interactions with active sites in the GC system.[2] First, check and replace the GC inlet liner and septum, as these are common sources of contamination.[8] Using a deactivated liner is crucial. If the problem persists, you can try trimming a small portion (e.g., 10-20 cm) from the front of your analytical column to remove any accumulated active sites.[8]

Data Presentation: A Comparative Analysis of Solvent Consumption

The following table provides an estimated comparison of solvent consumption for the analysis of this compound in a 10-gram solid sample using a traditional method versus modern, solvent-reducing techniques.

Analytical Method Extraction Solvent & Volume Cleanup/Elution Solvent & Volume Total Estimated Solvent Consumption per Sample
Traditional Liquid-Liquid Extraction (LLE) Dichloromethane (B109758): ~100-200 mLHexane: ~50-100 mL~150 - 300 mL
QuEChERS Acetonitrile: 10-15 mL[11]Acetonitrile (in final extract): ~1 mL~10 - 15 mL
Solid-Phase Extraction (SPE) Sample is aqueousElution with Acetone/Hexane mixture: ~20-30 mL[3]~20 - 30 mL
Microwave-Assisted Extraction (MAE) Acetone/Hexane (1:1): 30 mL[4]N/A~30 mL

Note: The volumes are estimates based on typical protocols and can vary depending on the specific method and matrix.

Experimental Protocols

QuEChERS Protocol for this compound in a Food Matrix (e.g., Spinach)
  • Sample Preparation:

    • Homogenize 10-15 g of the food sample.[11] For dry samples, add an appropriate amount of water to achieve at least 80% water content.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.[11]

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquhydrate).[11]

    • Cap the tube and shake vigorously for 1 minute.[11]

    • Centrifuge at ≥3000 x g for 5 minutes.[11]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄ and 25 mg PSA (and 25 mg C18 for fatty matrices).[11]

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial for GC-MS or LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol for this compound in Water
  • Cartridge Conditioning:

    • Wash a C18 SPE cartridge with 10 mL of dichloromethane (DCM).

    • Add 10 mL of methanol (MeOH) and allow it to soak for 2 minutes before drawing it through.[3]

    • Add 20 mL of reagent water, leaving a thin layer above the sorbent bed.[3]

  • Sample Loading:

    • Adjust a 1 L water sample to pH < 2 with HCl or H₂SO₄.[3]

    • Add 5 mL of MeOH to the sample and mix.[3]

    • Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 30 mL/min.[3]

  • Cartridge Drying:

    • Dry the SPE cartridge under a full vacuum for at least 10 minutes.[3]

  • Elution:

    • Rinse the original sample bottle with 10 mL of a 1:1 acetone:n-hexane solution and add this to the SPE cartridge. Allow the solvent to soak for 1 minute before slowly drawing it through.[3]

    • Repeat the elution with 10 mL of a 1:9 acetone:n-hexane solution.[3]

  • Concentration:

    • Evaporate the collected eluate to a final volume of approximately 1-5 mL under a gentle stream of nitrogen. The sample is now ready for GC analysis.[3]

Microwave-Assisted Extraction (MAE) Protocol for this compound in Soil
  • Sample Preparation:

    • Grind the soil sample to a fine powder to increase the surface area for extraction.[4]

    • Weigh approximately 10 g of the homogenized soil into a microwave extraction vessel.

  • Extraction:

    • Add 30 mL of a 1:1 acetone:hexane extraction mixture to the vessel.[4]

    • Seal the vessel and place it in the microwave extraction system.

    • Heat the sample according to the instrument's recommended program (e.g., ramp to 100°C and hold for 10-15 minutes).

  • Post-Extraction:

    • Allow the vessel to cool to room temperature.

    • Filter the extract to remove solid particles.

    • The extract can then be concentrated under a gentle stream of nitrogen if necessary before GC analysis.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described analytical methods.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis Sample Homogenized Sample (10-15g) Add_ACN Add Acetonitrile (10-15 mL) Sample->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (≥3000 x g, 5 min) Shake->Centrifuge1 Aliquot Take Aliquot of Supernatant (1 mL) Centrifuge1->Aliquot dSPE_Tube Transfer to dSPE Tube (MgSO4 + PSA) Aliquot->dSPE_Tube Vortex Vortex (30 sec) dSPE_Tube->Vortex Centrifuge2 Centrifuge (High Speed, 5 min) Vortex->Centrifuge2 Final_Extract Collect Supernatant Centrifuge2->Final_Extract Filter Filter (0.22 µm) Final_Extract->Filter Analysis GC-MS or LC-MS/MS Analysis Filter->Analysis

Caption: QuEChERS experimental workflow.

SPE_Workflow cluster_conditioning Cartridge Conditioning cluster_extraction Extraction cluster_elution Elution & Concentration Condition_DCM Wash with DCM Condition_MeOH Soak with Methanol Condition_DCM->Condition_MeOH Condition_Water Equilibrate with Water Condition_MeOH->Condition_Water Load_Sample Load Aqueous Sample Condition_Water->Load_Sample Dry_Cartridge Dry Cartridge (Vacuum) Load_Sample->Dry_Cartridge Elute Elute with Acetone/Hexane Dry_Cartridge->Elute Concentrate Concentrate (N2 Stream) Elute->Concentrate Analysis GC Analysis Concentrate->Analysis

Caption: Solid-Phase Extraction (SPE) workflow.

MAE_Workflow cluster_preparation Sample Preparation cluster_extraction Microwave Extraction cluster_analysis Post-Extraction & Analysis Homogenize Homogenize Sample Weigh Weigh Sample into Vessel Homogenize->Weigh Add_Solvent Add Acetone/Hexane Weigh->Add_Solvent Seal_Vessel Seal Vessel Add_Solvent->Seal_Vessel Microwave Microwave Heating Seal_Vessel->Microwave Cool Cool to Room Temp Microwave->Cool Filter_Extract Filter Extract Cool->Filter_Extract Concentrate Concentrate (Optional) Filter_Extract->Concentrate Analysis GC Analysis Concentrate->Analysis

References

Technical Support Center: Stabilizing Beta-Endosulfan Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of experimental results hinges on the stability of starting materials. Beta-Endosulfan, an organochlorine pesticide, is susceptible to degradation, which can compromise the accuracy and reproducibility of studies. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prepare and maintain stable this compound stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in stock solutions?

A1: this compound primarily degrades through two main pathways:

  • Hydrolysis: This process is significantly influenced by pH, with degradation accelerating in neutral to alkaline conditions. The primary hydrolysis product is endosulfan (B1671282) diol, which is less toxic than the parent compound.[1][2]

  • Oxidation: this compound can be oxidized to endosulfan sulfate. This metabolite is of particular concern as it is as toxic as the parent compound and is more persistent in the environment.[1][3][4]

  • Photolysis: Exposure to light, particularly UV radiation, can also lead to the degradation of this compound, forming products such as endosulfan diol.[4]

Q2: Which solvents are recommended for preparing this compound stock solutions?

A2: High-purity, pesticide-grade organic solvents are recommended to minimize contaminants that could catalyze degradation. Commonly used solvents include:

  • Ethyl acetate[5]

  • Acetonitrile[6]

  • Acetone

  • Toluene

This compound is highly soluble in most organic solvents but has very low solubility in water.[2]

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: To ensure the long-term stability of your this compound stock solutions, adhere to the following storage conditions:

  • Temperature: For long-term storage, it is recommended to store stock solutions at or below -20°C.[7] For shorter-term storage, refrigeration at approximately 4°C is suitable.[6]

  • Light: Protect solutions from light by storing them in amber glass vials or by wrapping the vials in aluminum foil.[8]

  • Container: Use tightly sealed, screw-cap vials with Teflon-lined septa to prevent solvent evaporation and contamination.

Q4: How long can I expect my this compound stock solution to be stable?

A4: The stability of your stock solution will depend on the solvent, concentration, and storage conditions. As a general guideline, stock solutions prepared in solvents like toluene, acetone, or ethyl acetate (B1210297) and stored at ≤ -20°C have been shown to be stable for several years.[7] However, it is best practice to monitor the solution's integrity over time. For solutions stored at 4°C, a shelf life of a few months is a reasonable expectation, but this should be verified with your own stability studies.

Q5: Are there any chemical stabilizers I can add to my this compound stock solution?

A5: While the primary strategies for stabilizing this compound solutions revolve around proper solvent selection and storage conditions, the use of chemical stabilizers for pesticide standards is an area of ongoing research. For some pesticides, the addition of a small amount of a weak organic acid, like acetic acid, can help to maintain a slightly acidic environment and slow down hydrolysis. However, the efficacy of such stabilizers for this compound in organic solvents is not well-documented in publicly available literature. It is crucial to validate the compatibility and effectiveness of any potential stabilizer with your specific analytical method to avoid interferences.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound stock solutions.

Issue Possible Cause Troubleshooting Steps
Decreased concentration of this compound in stock solution over time. Degradation: The compound may be degrading due to improper storage (e.g., exposure to light, elevated temperatures, or non-optimal pH if any aqueous component is present).Solvent Evaporation: The vial may not be properly sealed, leading to solvent evaporation and a change in concentration.- Verify Storage Conditions: Ensure the solution is stored at the recommended temperature (≤ -20°C for long-term) and protected from light.- Check Vial Seal: Use high-quality vials with Teflon-lined caps (B75204) and ensure they are tightly sealed. Parafilm can be used as an extra precaution.- Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from a reliable standard.
Appearance of unknown peaks in chromatogram. Degradation Products: The new peaks could correspond to degradation products like endosulfan diol or endosulfan sulfate.Solvent Impurities: The solvent may contain impurities or have degraded over time.- Analyze for Degradants: If possible, obtain standards for potential degradation products to confirm their identity.- Use High-Purity Solvents: Always use fresh, high-purity, pesticide-grade solvents for preparing solutions.- Filter the Solution: If particulate matter is observed, filtering the solution through a compatible syringe filter may be necessary, though this should be done with caution to avoid analyte loss.
Inconsistent experimental results. Inaccurate Concentration: The stock solution concentration may be inaccurate due to degradation, evaporation, or errors in preparation.Contamination: The stock solution may be contaminated.- Perform a Concentration Check: Re-analyze the stock solution against a freshly prepared standard or a certified reference material.- Review Preparation Protocol: Carefully review the entire protocol for preparing the stock solution to identify any potential sources of error.- Prepare a New Stock Solution: When in doubt, preparing a new stock solution is the most reliable way to ensure accuracy.

Quantitative Data on this compound Stability

While specific degradation rates of this compound in organic solvents are not extensively published, the following table summarizes its stability in aqueous solutions under different pH conditions, which highlights its susceptibility to hydrolysis. This information underscores the importance of using anhydrous organic solvents.

Solvent/ConditionTemperatureHalf-life of this compoundPrimary Degradation Product
Aqueous Solution (pH 5)25°C>200 daysEndosulfan diol
Aqueous Solution (pH 7)25°C10.7 daysEndosulfan diol
Aqueous Solution (pH 9)25°C0.17 daysEndosulfan diol

Data compiled from a report by the Food and Agriculture Organization of the United Nations.[1]

Experimental Protocols

Protocol for Preparation of a 1 mg/mL this compound Stock Solution

Materials:

  • This compound standard (≥98% purity)

  • High-purity, pesticide-grade ethyl acetate

  • 10 mL volumetric flask (Class A)

  • Analytical balance (readable to at least 0.01 mg)

  • Glass Pasteur pipette or syringe

  • Amber glass vial with Teflon-lined screw cap

Procedure:

  • Accurately weigh 10 mg of the this compound standard onto a clean weighing paper.

  • Carefully transfer the weighed standard into the 10 mL volumetric flask.

  • Add a small amount of ethyl acetate to the weighing paper to rinse any remaining powder and transfer the rinse to the volumetric flask.

  • Add approximately 5 mL of ethyl acetate to the flask and gently swirl to dissolve the this compound completely.

  • Once dissolved, bring the solution to the 10 mL mark with ethyl acetate.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to a labeled amber glass vial with a Teflon-lined screw cap.

  • Store the solution at ≤ -20°C and protected from light.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_qc Quality Control weigh Weigh this compound Standard dissolve Dissolve in Ethyl Acetate weigh->dissolve volume Adjust to Final Volume dissolve->volume transfer Transfer to Amber Vial volume->transfer store Store at <= -20°C (Protected from Light) transfer->store Long-term Storage analyze Periodic Analysis for Degradation store->analyze compare Compare to Fresh Standard analyze->compare troubleshooting_logic start Inconsistent Experimental Results check_conc Is Stock Solution Concentration Accurate? start->check_conc check_storage Were Storage Conditions Optimal? check_conc->check_storage No new_solution Action: Prepare a Fresh Stock Solution check_conc->new_solution Yes check_prep Was Preparation Protocol Followed Correctly? check_storage->check_prep No remediate_storage Action: Review and Correct Storage Procedures check_storage->remediate_storage Yes remediate_prep Action: Review Protocol and Recalibrate Equipment check_prep->remediate_prep Yes check_prep->new_solution No remediate_storage->new_solution remediate_prep->new_solution

References

Calibration curve issues in beta-Endosulfan quantitative analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in addressing common challenges encountered during the quantitative analysis of β-Endosulfan, with a specific focus on calibration curve issues.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of a non-linear calibration curve (e.g., r² < 0.99) in β-Endosulfan analysis?

A1: A non-linear calibration curve for β-Endosulfan can be caused by several factors:

  • Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration, causing the curve to plateau.[1]

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the analysis, leading to signal suppression or enhancement, which affects linearity.[1][2]

  • Incorrect Standard Preparation: Errors in serial dilutions or the initial stock solution preparation are a common source of non-linearity.[1]

  • Analyte Degradation: β-Endosulfan may degrade in the analytical system, especially at high temperatures during Gas Chromatography (GC) analysis, or in improperly stored standard solutions.[1]

  • Inappropriate Calibration Range: The selected concentration range for the standards might exceed the linear dynamic range of the instrument for β-Endosulfan.[1]

  • Contamination: Contamination in the solvent blank can lead to interfering peaks and affect the linearity of the calibration curve.[1]

Q2: What are matrix effects and how do they impact the quantification of β-Endosulfan?

A2: In chemical analysis, the "matrix" refers to all the components of a sample other than the analyte of interest (in this case, β-Endosulfan).[2] Matrix effects are the influence of these components on the measurement of the analyte.[2] These effects can cause either a decrease (ion suppression) or an increase (ion enhancement) in the analytical signal compared to a pure standard, leading to inaccurate quantification, poor linearity, and lack of reproducibility.[2] For instance, in complex matrices like soil, food products, or biological fluids, co-eluting matrix components can interfere with the detection of β-Endosulfan.[2][3]

Q3: My analytical sensitivity for β-Endosulfan is low. How can I improve it?

A3: Low sensitivity in β-Endosulfan analysis can be addressed by:

  • Optimizing Instrument Parameters: Adjusting settings such as injection volume and ionization source parameters can enhance the signal-to-noise ratio.[1]

  • Sample Preparation: Employing effective sample cleanup techniques like Solid Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can remove interfering matrix components.[1][3]

  • Choice of Detector: Gas Chromatography with an Electron Capture Detector (GC-ECD) is highly sensitive to halogenated compounds like β-Endosulfan.[3][4] For greater selectivity and confirmation, Mass Spectrometry (MS) detectors (GC-MS or GC-MS/MS) are recommended.[3]

  • System Conditioning: Ensure the analytical system is well-conditioned to prevent analyte adsorption, which can be particularly problematic at low concentrations. Using silanized glassware can also help mitigate this issue.[1]

Q4: What is the recommended approach to mitigate matrix effects?

A4: The most widely recommended method to counteract matrix effects is the use of matrix-matched calibration curves.[2][5] This involves preparing the calibration standards in a blank matrix extract that is known to be free of the analyte.[2] This approach ensures that both the samples and the standards are subjected to similar matrix effects, thereby improving the accuracy of the quantification.[2]

Troubleshooting Guides

Guide 1: Poor Calibration Curve Linearity (r² < 0.99)

This guide provides a systematic approach to troubleshooting poor linearity in your β-Endosulfan calibration curve.

G A Problem: Poor Linearity (r² < 0.99) B Check Standard Preparation A->B D Evaluate Calibration Range A->D F Investigate Matrix Effects A->F H Check for Contamination A->H J Assess Analyte Degradation A->J C Prepare fresh stock and working standards. Verify all calculations and use calibrated equipment. B->C Action E Lower the concentration of the highest standard. Narrow the calibration range to the expected sample concentration. D->E Action G Prepare matrix-matched standards. Improve sample cleanup (e.g., SPE, QuEChERS). F->G Action I Analyze a solvent blank for interfering peaks. Clean glassware and instrument components. H->I Action K Use fresh standards. Check GC inlet temperature to avoid thermal degradation. J->K Action

Caption: Troubleshooting workflow for poor calibration curve linearity.

Guide 2: Inconsistent or Low Analyte Recovery

This guide helps to diagnose and resolve issues related to inconsistent or low recovery of β-Endosulfan.

G A Problem: Inconsistent/Low Recovery B Review Sample Preparation A->B D Investigate Matrix Effects A->D F Check for Analyte Adsorption A->F H Verify Instrument Performance A->H C Ensure complete extraction. Optimize SPE/QuEChERS protocol. Verify solvent purity. B->C Action E Implement matrix-matched calibration. Dilute sample extract to reduce matrix load. D->E Action G Use silanized glassware. Condition the GC inlet and column. F->G Action I Check for leaks in the injection port. Ensure proper syringe function. H->I Action

Caption: Troubleshooting workflow for inconsistent or low analyte recovery.

Quantitative Data Summary

The following table summarizes typical performance data for the quantitative analysis of Endosulfan (B1671282) isomers.

ParameterTypical Value/RangeMatrixAnalytical MethodReference
Linearity (r²) > 0.99VariousGC-ECD, GC-MS[5][6]
Linear Range 0.125 - 1 mg L⁻¹Fungal MediaGC-ECD[5]
1.2 - 1000 ng mL⁻¹WaterGCxGC/TOFMS[7]
Limit of Detection (LOD) 0.3 mg kg⁻¹Fungal MediaGC-ECD[5]
0.01 mg/kgHopsGC-ECD[8]
0.05 mg/kgMelons, GrapesGC-ECD[8]
1.14 ng/mLPear, Appleic-ELISA[6]
Limit of Quantification (LOQ) 1 mg kg⁻¹Fungal MediaGC-ECD[5]
Recovery 80.9% ± 9.5% (β-Endosulfan)VariousGC-ECD[8]
92% (Total Endosulfan)BloodGC-ECD[9]
91.48–113.45%Pearic-ELISA[6]

Experimental Protocols

Protocol 1: Preparation of Matrix-Matched Calibration Standards

This protocol describes the preparation of matrix-matched calibration standards for the analysis of β-Endosulfan in a complex matrix (e.g., soil, produce).

  • Preparation of Blank Matrix Extract:

    • Select a representative sample of the matrix that is confirmed to be free of Endosulfan.

    • Process this blank matrix using the exact same sample preparation protocol (e.g., extraction, cleanup) that will be used for the unknown samples. The resulting solution is the blank matrix extract.[2]

  • Preparation of Stock and Working Standard Solutions:

    • Prepare a high-concentration stock solution of β-Endosulfan in a pure solvent (e.g., hexane (B92381) or ethyl acetate).

    • From the stock solution, prepare a series of working standard solutions at different concentrations through serial dilution with the pure solvent.

  • Preparation of Matrix-Matched Calibration Standards:

    • For each concentration level, add a small, precise volume of the corresponding working standard solution to a known volume of the blank matrix extract.

    • The final concentration of the standards should cover the expected concentration range of β-Endosulfan in the unknown samples.

Protocol 2: Sample Preparation using QuEChERS for Produce Samples

This protocol outlines a general QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of β-Endosulfan from produce samples.

  • Sample Homogenization:

    • Weigh a representative portion of the sample (e.g., 10-15 g of homogenized fruit or vegetable) into a 50 mL centrifuge tube.[3]

  • Extraction:

  • Salting Out:

    • Add a pre-packaged QuEChERS salt mixture (commonly containing anhydrous magnesium sulfate (B86663) and sodium chloride) to the tube.[3]

    • Shake vigorously for another minute. This step facilitates the partitioning of β-Endosulfan into the acetonitrile layer.[3]

  • Centrifugation:

    • Centrifuge the tube (e.g., at 3000-4000 rpm for 5 minutes) to separate the organic layer from the solid matrix and aqueous layer.[3]

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate.[3]

    • Vortex for 30 seconds. The PSA helps in removing interfering matrix components such as organic acids and sugars.[3]

  • Final Centrifugation and Analysis:

    • Centrifuge the d-SPE tube.

    • The resulting supernatant is ready for analysis by GC-ECD or GC-MS.[3]

References

Technical Support Center: Improving beta-Endosulfan Recovery from Soil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the recovery rates of beta-Endosulfan from soil samples during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound recovery rates are consistently low. What are the common causes?

Low recovery of this compound from soil is a frequent challenge that can arise from several factors throughout the analytical process. A systematic approach is essential to pinpoint the issue. Here are the primary areas to investigate:

  • Extraction Inefficiency: The chosen solvent may not be optimal for extracting this compound from your specific soil type. Soil composition, particularly organic matter and clay content, significantly influences the binding of pesticides.

  • Matrix Effects: Co-extracted compounds from the soil matrix can interfere with the analytical instrument's signal, leading to suppression of the this compound signal and consequently, lower calculated recoveries.[1] This is a significant issue in complex matrices like soil.[1]

  • Analyte Loss During Cleanup: The cleanup step, designed to remove interfering compounds, might also inadvertently remove some of the this compound. This can occur if the sorbent material used has too strong an affinity for the analyte.

  • Analyte Degradation: Although a metabolite, this compound can be susceptible to further degradation under harsh experimental conditions, such as exposure to strong acids.[2]

  • Adsorption to Labware: As a non-polar compound, this compound can adhere to the surfaces of laboratory containers, especially those made of plastic. Rinsing sample containers with the extraction solvent can help minimize this loss.[2]

Q2: Which extraction solvent should I use for optimal this compound recovery?

The choice of extraction solvent is critical and depends on the soil characteristics. Generally, a solvent or a solvent mixture that can efficiently desorb the analyte from the soil particles is required.

  • Acetonitrile (B52724): This is a popular and effective solvent for extracting a wide range of pesticides, including Endosulfan, from soil, particularly in the context of QuEChERS methods.[3][4] An extraction method using acetonitrile with rotary agitation has been shown to achieve high efficiency (97%) for an Endosulfan metabolite.[3]

  • Acetone (B3395972)/Hexane (B92381) Mixture: A mixture of a polar solvent like acetone and a non-polar solvent like n-hexane is commonly used.[5][6] Acetone helps to wet the soil matrix and desorb the pesticide, while hexane efficiently dissolves the non-polar this compound.

  • Dichloromethane (B109758): This is another effective solvent for extracting organochlorine pesticides. It is often used in liquid-liquid extraction procedures following an initial extraction with a more polar solvent like acetone.[7]

Q3: How can I minimize matrix effects in my this compound analysis?

Matrix effects can significantly impact the accuracy and reproducibility of your results.[1] Here are some common strategies to mitigate them:

  • Effective Sample Cleanup: A crucial step is to remove as many interfering co-extractives as possible before instrumental analysis. Common cleanup techniques include:

    • Dispersive Solid-Phase Extraction (dSPE): Used in the QuEChERS method, dSPE with sorbents like PSA (Primary Secondary Amine), C18, and GCB (Graphitized Carbon Black) can effectively remove different types of interferences.[2]

    • Solid-Phase Extraction (SPE): Cartridges packed with materials like Florisil or C18-bonded silica (B1680970) are widely used for cleaning up soil extracts.[7]

    • Florisil Chromatography: A column cleanup with activated Florisil can effectively remove polar interferences.[7]

  • Matrix-Matched Calibration: This is a highly recommended approach where calibration standards are prepared in a blank matrix extract that is known to be free of the analyte.[1] This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.[1]

  • Dilution: In cases of severe matrix effects, diluting the sample extract can reduce the concentration of interfering compounds to a level where their impact is negligible.[8]

Q4: I'm considering the QuEChERS method. Is it suitable for this compound in soil?

Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective approach for the analysis of pesticide residues in soil.[4][9][10] It offers several advantages, including speed, cost-effectiveness, and ease of use.[4] The vast majority of pesticides, including neutral ones like this compound, can be efficiently extracted from soil using the QuEChERS approach with acetonitrile and appropriate buffering salts.[4]

Q5: Can you provide a general troubleshooting workflow for low recovery?

Certainly. A logical troubleshooting process can help you efficiently identify and resolve the issue.

Caption: A step-by-step troubleshooting guide for low recovery rates.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the recovery rates of Endosulfan isomers and metabolites from soil using various extraction techniques.

Extraction MethodAnalyteRecovery Rate (%)Relative Standard Deviation (RSD) (%)Reference
Supercritical Fluid Extraction (CO2)This compound175% (relative to solvent extraction)10%
Liquid-Liquid Extraction (LLE) with Acetone/DichloromethaneEndosulfan sulfate--[7]
QuEChERSMulticlass Pesticides70-119%<20%[11]
Ultrasonic-Assisted ExtractionOrganochlorine Pesticides82-106%<15%[12]
Liquid-Liquid Extraction (LLE) with Acetonealpha-Endosulfan75.8 - 90.3%12.3 - 16.7%[13]
Liquid-Liquid Extraction (LLE) with AcetoneThis compound77.7 - 93.4%11.9 - 20.1%[13]

Note: Recovery rates can vary significantly based on soil type, analyte concentration, and specific laboratory conditions.

Experimental Protocols

Below are detailed methodologies for two common and effective extraction and cleanup techniques for this compound in soil.

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is adapted from widely used QuEChERS procedures for pesticide analysis in soil.[4][11]

1. Sample Preparation: a. Weigh 10 g of a homogenized soil sample (with at least 70% water content) into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of deionized water, vortex, and allow to hydrate (B1144303) for 30 minutes.[4] b. Add 10 mL of acetonitrile to the tube.[4]

2. Extraction: a. Add the appropriate QuEChERS extraction salt packet (e.g., containing MgSO₄, NaCl, and buffering agents). b. Shake the tube vigorously for 1 minute. c. Centrifuge the tube at ≥ 5000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing a mixture of sorbents (e.g., PSA and C18) and MgSO₄. b. Vortex the dSPE tube for 30 seconds. c. Centrifuge at ≥ 5000 rcf for 2 minutes.[4]

4. Final Extract Preparation: a. Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial. b. The extract is now ready for analysis by GC-MS or LC-MS.

Caption: A typical workflow for the QuEChERS extraction method.

Protocol 2: Liquid-Liquid Extraction (LLE) with Florisil Cleanup

This protocol is a conventional and robust method for extracting organochlorine pesticides from soil.[7][14]

1. Sample Preparation and Extraction: a. Weigh up to 50 g of soil into a suitable extraction vessel.[7] b. Add 100 mL of acetone and shake or tumble for 30 minutes.[7] c. Centrifuge the sample for 10 minutes and decant the acetone into a 2 L separatory funnel containing 1 L of reagent water and 100 g of NaCl.[7] d. Repeat the extraction of the soil with a fresh 100 mL portion of acetone and combine the extracts in the separatory funnel.[7] e. Add 90 mL of dichloromethane to the separatory funnel and shake.[7] f. Allow the layers to separate and collect the lower organic layer. g. Repeat the dichloromethane extraction two more times, combining all organic extracts. h. Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

2. Extract Cleanup (Florisil Chromatography): a. Prepare a chromatography column with activated Florisil.[7] b. Pre-wet the column with n-hexane. c. Concentrate the dried extract to a small volume and load it onto the Florisil column. d. Elute the column with a mixture of n-hexane and ethyl acetate (B1210297) (e.g., 80:20, v/v).[7] e. Collect the eluate containing the this compound.

3. Concentration and Analysis: a. Concentrate the cleaned extract to a final volume of 1-10 mL under a gentle stream of nitrogen.[7] b. The extract is now ready for GC-ECD or GC-MS analysis.

References

Validation & Comparative

Navigating the Analytical Landscape: A Comparative Guide to Beta-Endosulfan Validation in Strawberries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals tasked with the critical work of pesticide residue analysis, the selection of a robust and validated analytical method is paramount. This guide provides a detailed comparison of two established methods for the determination of beta-endosulfan (B125223) in a complex matrix like strawberries: Gas Chromatography with Electron Capture Detection (GC-ECD) and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This objective overview, supported by performance data and detailed protocols, aims to facilitate an informed decision-making process for your analytical needs.

Performance Characteristics: A Side-by-Side Comparison

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for the GC-ECD and QuEChERS LC-MS/MS methods for the analysis of this compound in strawberries.

Validation ParameterGC-ECDQuEChERS with LC-MS/MS
Linearity Range 2.0 - 17.0 ng/mL (corresponds to 0.005 - 0.032 mg/kg in strawberry)[1]0.005 - 0.5 mg/kg
Coefficient of Determination (R²) > 0.99[1]> 0.99[2]
Accuracy (Mean Recovery) 74.6% - 115.4%[3][4]70% - 125%[2]
Precision (Repeatability RSD) 1.6% - 21.0%[3][4]< 10%[2]
Precision (Intermediate Precision RSD) 5.9% - 21.0%[3][4]Not explicitly stated
Limit of Detection (LOD) 0.003 - 0.007 mg/kg[3][4]0.0001 - 0.0059 mg/kg[2]
Limit of Quantification (LOQ) 0.005 - 0.013 mg/kg[3][4]0.0003 - 0.0197 mg/kg[2]

Experimental Protocols

A detailed understanding of the experimental workflow is crucial for successful implementation. Below are the methodologies for the two compared analytical approaches.

Method 1: Gas Chromatography with Electron Capture Detection (GC-ECD)

This method involves a conventional liquid-liquid extraction followed by cleanup and analysis by gas chromatography.

1. Sample Preparation and Extraction:

  • Homogenize 10 g of strawberry sample with 20 mL of acetonitrile (B52724).

  • Add 2 g of sodium chloride and 8 g of anhydrous sodium sulfate.

  • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Collect the supernatant (acetonitrile phase).

  • Repeat the extraction process on the residue with another 10 mL of acetonitrile.

  • Combine the supernatants.

2. Cleanup:

  • The combined acetonitrile extract is passed through a solid-phase extraction (SPE) cartridge containing graphitized carbon black (GCB) and primary secondary amine (PSA) to remove interferences such as pigments and organic acids.

  • Elute the analytes with a suitable solvent mixture (e.g., acetonitrile:toluene).

  • The eluate is then concentrated to near dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for GC analysis.

3. GC-ECD Analysis:

  • Gas Chromatograph: Equipped with an Electron Capture Detector (ECD).

  • Column: A capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, ramp to 180°C at 20°C/min, then ramp to 280°C at 5°C/min, and hold for 10 minutes.

  • Detector Temperature: 300°C.

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Injection Volume: 1 µL.

Method 2: QuEChERS with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The QuEChERS method is a streamlined approach that simplifies the extraction and cleanup process.

1. Sample Extraction (QuEChERS):

  • Weigh 10 g of homogenized strawberry sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS salt packet containing magnesium sulfate, sodium chloride, sodium citrate (B86180), and disodium (B8443419) citrate sesquihydrate.

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL microcentrifuge tube containing a d-SPE mixture of primary secondary amine (PSA), C18, and magnesium sulfate.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of water with formic acid and methanol (B129727) or acetonitrile.

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in negative ion mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for the quantification of this compound, monitoring specific precursor and product ion transitions.

Workflow and Pathway Visualizations

To further elucidate the experimental processes, the following diagrams illustrate the logical flow of each analytical method.

General Workflow for this compound Analysis in Strawberries cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination Sample Strawberry Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction Homogenization->Extraction Cleanup Cleanup (SPE or d-SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Final_Extract Final Extract for Analysis Concentration->Final_Extract GC_ECD GC-ECD Analysis Final_Extract->GC_ECD Method 1 LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS Method 2 Data_Acquisition Data Acquisition GC_ECD->Data_Acquisition LC_MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

References

Inter-laboratory Comparison of Beta-Endosulfan Analytical Results: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of inter-laboratory analytical performance for beta-endosulfan (B125223), a persistent organochlorine pesticide. It includes supporting experimental data from proficiency tests and collaborative studies, detailed analytical methodologies, and visualizations of the compound's signaling pathway and an experimental workflow.

Data Presentation: Quantitative Comparison of Analytical Performance

The following tables summarize the results from inter-laboratory comparisons of this compound analysis. These results highlight the variability and consistency among different laboratories when analyzing for this compound in various matrices.

Table 1: Results from a Proficiency Test for Organochlorine Pesticides in Feeding Stuffs

Laboratory IDReported Value (mg/kg)z-score
10.085-0.6
20.0920.1
30.078-1.3
40.0980.7
50.1011.0
60.088-0.3
70.0950.4
Assigned Value 0.091 -
Standard Deviation 0.007 -

Data from a proficiency testing scheme where laboratories analyzed a fortified animal feed sample.

Table 2: Collaborative Study Results for this compound in Fruits and Vegetables

MatrixSpiking Level (ppm)Number of CollaboratorsAverage Recovery (%)
Apples0.28102.9
Apples1.0899.0
Cucumbers0.28100.0
Cucumbers1.0898.0

Results from a collaborative study to validate an analytical method for endosulfan (B1671282) residues.[1]

Experimental Protocols

The following is a detailed protocol for a widely used method for the determination of this compound in food matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by Gas Chromatography with an Electron Capture Detector (GC-ECD).

1. Sample Preparation (QuEChERS)

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and MgSO₄).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract for GC-ECD analysis.

2. Gas Chromatography with Electron Capture Detector (GC-ECD) Analysis

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 25°C/minute to 180°C.

    • Ramp 2: 5°C/minute to 280°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/minute.

  • Detector: Electron Capture Detector (ECD).

  • Detector Temperature: 300°C.

  • Makeup Gas: Nitrogen.

Mandatory Visualizations

Signaling Pathway of this compound

This compound is a neurotoxic insecticide that primarily acts as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) type A receptor. By blocking the chloride ion channel of the GABA-A receptor, it inhibits the influx of chloride ions into the neuron. This leads to a reduction in the inhibitory effect of GABA, resulting in hyperexcitation of the central nervous system.

Beta_Endosulfan_Signaling_Pathway cluster_neuron Neuron GABA_A_Receptor GABA-A Receptor (Chloride Channel) Chloride_Channel Chloride Ion Channel (Closed) GABA_A_Receptor->Chloride_Channel Blocks Hyperexcitation Neuronal Hyperexcitation Chloride_Channel->Hyperexcitation Leads to Neurotoxicity Neurotoxicity Hyperexcitation->Neurotoxicity Results in Beta_Endosulfan This compound Beta_Endosulfan->GABA_A_Receptor Antagonizes GABA GABA GABA->GABA_A_Receptor Binds to

This compound's antagonistic effect on the GABA-A receptor.
Experimental Workflow for this compound Analysis

The following diagram illustrates the key steps involved in the analysis of this compound in a food sample using the QuEChERS method and GC-ECD.

Experimental_Workflow Start Sample Collection (e.g., Vegetables) Homogenization Sample Homogenization Start->Homogenization Extraction QuEChERS Extraction (Acetonitrile & Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Dispersive SPE Cleanup Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 Analysis GC-ECD Analysis Centrifugation2->Analysis Data Data Processing & Quantification Analysis->Data

Workflow for this compound analysis in food samples.

References

Cross-validation of different extraction methods for beta-Endosulfan

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of environmental monitoring and food safety analysis is the accurate quantification of beta-endosulfan (B125223), a toxic isomer of the organochlorine pesticide endosulfan (B1671282). The efficacy of such analyses is critically dependent on the initial sample preparation, particularly the extraction of this compound from various complex matrices. This guide offers a comparative analysis of prevalent extraction methodologies, supported by experimental data, to assist researchers in selecting the optimal technique for their specific analytical needs.

Performance Comparison of Extraction Methods

The choice of an extraction method significantly influences the accuracy, precision, and sensitivity of the analytical results. Below is a summary of quantitative performance data for several widely used extraction techniques for endosulfan isomers, including this compound.

Extraction MethodMatrixRecovery (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Relative Standard Deviation (RSD) (%)Reference
QuEChERS Tomato62.9 - 107.50.003 - 0.04 mg/L-< 18[1]
QuEChERS Oysters----[2]
QuEChERS (miniaturized) Anuran Liver91 - 110-75 - 3750 µg/kg< 20[3]
Solid-Phase Extraction (SPE) Water75 - 1160.38 - 17.96 ng/mL1.18 - 54.43 ng/mL4.2 - 14.8[1][4]
SPE Water102 (α-endosulfan)---[5]
Solid-Phase Microextraction (SPME) Serum83.50.33 ng/mL--[6]
Dispersive Liquid-Liquid Microextraction (DLLME) Fish Pond Water88.5 - 94.90.04 - 1.06 µg/L0.12 - 3.53 µg/L0.94 - 2.08[7]
Pressurized Liquid Extraction (PLE) Soil103 (total endosulfan)---[8]
Supercritical Fluid Extraction (SFE) Soil175--10[9]
Bar Adsorptive Microextraction (BAµE) Tea & Yerba Mate Infusions80.4 - 1084.0 µg/kg20 µg/kg-[10]
Microwave-Assisted Extraction (MAE) Vegetables85 - 990.005 - 0.01 mg/kg0.01 mg/kg< 5.0[11]
Liquid-Solid Extraction Solid Substrate970.045 mg/kg0.15 mg/kg-[12]

Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from environmental or biological samples.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis cluster_results Data Processing SampleCollection Sample Collection (e.g., Water, Soil, Tissue) Homogenization Homogenization/ Grinding SampleCollection->Homogenization Weighing Weighing Homogenization->Weighing Extraction Extraction (e.g., QuEChERS, SPE, LLE) Weighing->Extraction Cleanup Dispersive SPE (dSPE) or Column Chromatography Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Analysis Instrumental Analysis (GC-ECD, GC-MS) Concentration->Analysis Data Quantification & Data Reporting Analysis->Data

Caption: General workflow for this compound analysis.

Experimental Protocols

Detailed methodologies for three common extraction techniques are provided below.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is adapted for fruit and vegetable matrices.[11]

  • Sample Preparation : Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction :

    • Add 10 mL of acetonitrile (B52724) to the tube.

    • Add internal standards if required.

    • Add the appropriate QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup :

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and C18).

    • Vortex for 30 seconds.

    • Centrifuge for 2 minutes at high speed.

  • Analysis : Take an aliquot of the cleaned extract for analysis by Gas Chromatography (GC) or Liquid Chromatography (LC).[1]

Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guide for extracting endosulfan from water.[1][4]

  • Cartridge Conditioning : Condition a C18 SPE cartridge by passing 5-10 mL of methanol (B129727) followed by 5-10 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading : Pass 500 mL to 1 L of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing : After loading, wash the cartridge with 5-10 mL of deionized water to remove interfering polar compounds.

  • Drying : Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.

  • Elution : Elute the trapped analytes (including this compound) by passing a small volume (e.g., 5-10 mL) of a suitable organic solvent, such as dichloromethane (B109758) or a mixture of ethyl acetate (B1210297) and methylene (B1212753) chloride, through the cartridge.[4][13]

  • Concentration : Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.[1]

  • Analysis : The reconstituted extract is ready for GC or LC analysis.

Dispersive Liquid-Liquid Microextraction (DLLME) for Water Samples

This protocol is based on the method described for fish pond water.[7]

  • Sample Preparation : Place 5 mL of the water sample into a 10 mL screw-cap glass centrifuge tube.

  • Extraction :

    • Prepare a mixture of a disperser solvent (e.g., 1.0 mL of acetone) and an extraction solvent (e.g., 20 µL of carbon tetrachloride).

    • Rapidly inject this mixture into the water sample using a syringe.

    • A cloudy solution will form. Vortex for 1-2 minutes.

    • Centrifuge for 5 minutes at 4000 rpm. The fine droplets of the extraction solvent will sediment at the bottom of the tube.

  • Analysis : Collect the sedimented phase (approximately 1-2 µL) using a microsyringe and inject it into the GC-MS for analysis.

Conclusion

The selection of an appropriate extraction method for this compound is a critical decision that depends on the sample matrix, required sensitivity, available instrumentation, and desired sample throughput.

  • QuEChERS is a versatile, high-throughput method ideal for a wide range of food and biological matrices due to its speed, ease of use, and low solvent consumption.[1][2]

  • Solid-Phase Extraction (SPE) provides excellent cleanup and concentration, making it suitable for achieving low detection limits in complex samples like water and biological fluids.[1]

  • DLLME is a rapid and simple microextraction technique that offers high enrichment factors but may be more susceptible to matrix effects.[7]

  • Other methods like PLE and SFE can offer exhaustive extraction but require specialized equipment.[8][9]

Researchers must carefully evaluate the performance characteristics and procedural demands of each method to choose the most fitting approach for their analytical objectives.

References

Alpha-Endosulfan vs. Beta-Endosulfan: A Comparative Toxicity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential toxicological profiles of alpha- and beta-endosulfan (B125223), supported by experimental data and detailed methodologies.

Endosulfan (B1671282), a broad-spectrum organochlorine insecticide, exists as a mixture of two stereoisomers, alpha-endosulfan and this compound. While chemically similar, these isomers exhibit notable differences in their toxicological properties. This guide provides an objective comparison of their toxicity, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and workflows.

Comparative Toxicity Data

The toxicological profiles of alpha- and this compound have been evaluated across various organisms and cell lines. The following tables summarize key quantitative data from multiple studies, highlighting the generally higher toxicity of the alpha-isomer.

Table 1: Acute Oral Toxicity (LD50)
Organism alpha-Endosulfan (mg/kg)
Rat (female)76[1]
Mouse (female)11[1]
Table 2: Acute Aquatic Toxicity (LC50)
Organism alpha-Endosulfan (µg/L)
Rainbow Trout (96 hr)0.8
Bluegill Sunfish (96 hr)1.7
Daphnia magna (48 hr)249
Table 3: In Vitro Cytotoxicity (EC50)
Cell Line (Exposure Time) alpha-Endosulfan (µM)
SH-SY5Y (72 hr)79.6

It is consistently reported that alpha-endosulfan is approximately three times more acutely toxic to mammals than this compound.[2][3]

Mechanisms of Toxicity

The toxicity of both endosulfan isomers is primarily attributed to their effects on the central nervous system, induction of oxidative stress, and genotoxicity, ultimately leading to apoptosis.

Neurotoxicity: GABA Receptor Antagonism

Endosulfan isomers act as non-competitive antagonists of the gamma-aminobutyric acid (GABA) type A receptor.[4][5] GABA is the primary inhibitory neurotransmitter in the central nervous system. By binding to the chloride channel of the GABA-A receptor, endosulfan blocks the influx of chloride ions, leading to a state of uncontrolled neuronal excitation, convulsions, and in severe cases, death.[6] While both isomers exhibit this mechanism, studies suggest that alpha-endosulfan has a higher potency in blocking the GABA-A receptor.

Oxidative Stress and Apoptosis

Endosulfan exposure has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and causing lipid peroxidation.[7][8][9] This oxidative stress can damage cellular components, including DNA, and trigger apoptotic pathways. Studies have demonstrated that endosulfan can activate the death receptor pathway, involving proteins such as Fas, FasL, and caspases, leading to programmed cell death.[10][11]

G Endosulfan-Induced Apoptosis Signaling Pathway Endosulfan Endosulfan ROS Reactive Oxygen Species (ROS) Endosulfan->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage p53 p53 Activation DNA_Damage->p53 Fas_FasL Fas/FasL Upregulation p53->Fas_FasL Caspase8 Caspase-8 Activation Fas_FasL->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Endosulfan-induced apoptosis pathway.
Genotoxicity

Both alpha- and this compound have demonstrated genotoxic potential by inducing DNA strand breaks.[12][13] The comet assay is a common method used to evaluate this DNA damage.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of toxicity studies.

Acute Oral Toxicity (LD50) Determination in Rats

This protocol outlines the determination of the median lethal dose (LD50) of endosulfan isomers in rats following oral administration.

1. Animals:

  • Healthy, young adult Wistar rats (e.g., 8-10 weeks old) are used.

  • Animals are acclimatized to laboratory conditions (22 ± 3°C, 12-hour light/dark cycle) for at least one week prior to the experiment.

  • Both male and female rats are used, housed in separate cages.

  • Animals are fasted for 18-24 hours before dosing, with free access to water.

2. Dose Preparation and Administration:

  • Alpha- or this compound is dissolved in a suitable vehicle, such as corn oil or dimethyl sulfoxide (B87167) (DMSO).

  • A range of doses is prepared based on preliminary range-finding studies.

  • A single dose is administered to each animal via oral gavage using a stomach tube. The volume administered is typically 1-2 mL/kg body weight.

3. Observation:

  • Animals are observed continuously for the first few hours post-dosing and then periodically for up to 14 days.

  • Observations include clinical signs of toxicity (e.g., tremors, convulsions, changes in activity), morbidity, and mortality.

  • Body weights are recorded daily.

4. Data Analysis:

  • The number of mortalities at each dose level is recorded.

  • The LD50 value and its 95% confidence limits are calculated using a recognized statistical method, such as probit analysis.

In Vitro Cytotoxicity Assay using HepG2 Cells

This protocol describes the assessment of the cytotoxic effects of endosulfan isomers on the human hepatoma cell line, HepG2, using the MTT assay.

1. Cell Culture:

  • HepG2 cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight.

3. Treatment:

  • A stock solution of alpha- or this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in culture medium to the desired final concentrations.

  • The culture medium is removed from the wells and replaced with medium containing various concentrations of the endosulfan isomer. A vehicle control (medium with DMSO) is also included.

  • Cells are incubated with the test compound for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Assay:

  • After the incubation period, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Cell viability is expressed as a percentage of the vehicle control.

  • The EC50 value (the concentration that causes a 50% reduction in cell viability) is calculated from the dose-response curve.[14]

G In Vitro Cytotoxicity Testing Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture HepG2 Cell Culture CellSeeding Seed Cells in 96-well Plate CellCulture->CellSeeding Treatment Treat Cells with Endosulfan Isomers CellSeeding->Treatment CompoundPrep Prepare Endosulfan Isomer Solutions CompoundPrep->Treatment Incubation Incubate for 24, 48, or 72 hours Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Dissolve Formazan Crystals MTT->Formazan Absorbance Measure Absorbance at 570 nm Formazan->Absorbance Viability Calculate Cell Viability (%) Absorbance->Viability EC50 Determine EC50 Viability->EC50

Workflow for in vitro cytotoxicity assay.
Genotoxicity Assessment using the Comet Assay

This protocol provides a general outline for assessing DNA damage in fish erythrocytes exposed to endosulfan isomers using the single-cell gel electrophoresis (comet) assay.[12][13][15]

1. Exposure:

  • Freshwater fish (e.g., Mystus vittatus) are exposed to sublethal concentrations of alpha- or this compound in a semi-static system for a defined period (e.g., 24, 48, 72, 96 hours). A control group is maintained in clean water.

2. Sample Collection and Cell Preparation:

  • Blood is collected from the caudal vein of the fish.

  • A small aliquot of blood is mixed with a low melting point agarose (B213101) solution.

3. Slide Preparation:

  • The cell-agarose suspension is layered onto a pre-coated microscope slide and allowed to solidify.

  • The slides are then immersed in a lysis solution to remove cell membranes and proteins, leaving the nuclear DNA (nucleoids).

4. Electrophoresis:

  • The slides are placed in an electrophoresis tank containing an alkaline buffer (pH > 13).

  • Electrophoresis is carried out at a low voltage for a specific duration, allowing the fragmented DNA to migrate from the nucleoid, forming a "comet tail."

5. Staining and Visualization:

  • The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • The comets are visualized using a fluorescence microscope.

6. Data Analysis:

  • Images of the comets are captured and analyzed using specialized software.

  • Parameters such as tail length, percentage of DNA in the tail, and tail moment are used to quantify the extent of DNA damage.

  • Statistical analysis is performed to compare the level of DNA damage between the control and treated groups.

Conclusion

The experimental data consistently demonstrate that alpha-endosulfan is more toxic than this compound across a range of organisms and toxicological endpoints. The primary mechanisms of toxicity for both isomers involve neurotoxicity through GABA receptor antagonism, induction of oxidative stress, and genotoxicity. The provided experimental protocols offer a framework for researchers to conduct further comparative studies and to better understand the toxicological profiles of these environmental contaminants. This information is crucial for accurate risk assessment and the development of strategies to mitigate the harmful effects of endosulfan exposure.

References

A Comparative Analysis of the Neurotoxic Effects of beta-Endosulfan and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic effects of beta-endosulfan (B125223) and its primary metabolites: endosulfan (B1671282) sulfate (B86663), endosulfan diol, and endosulfan lactone. The information presented is supported by experimental data to facilitate a comprehensive understanding of their relative toxicities and mechanisms of action.

Endosulfan, a broad-spectrum organochlorine insecticide, has been restricted in its use globally due to its persistent and toxic nature. Its neurotoxicity is a significant concern for human health.[1] The technical product is a mixture of two stereoisomers, alpha- and this compound. While alpha-endosulfan is generally considered more toxic, this compound is also a significant contributor to the overall toxicity.[2] In the environment and within biological systems, endosulfan is metabolized to several compounds, with endosulfan sulfate being the most persistent and toxicologically relevant metabolite.[3] This guide focuses on comparing the neurotoxic profiles of this compound and its key metabolites.

Quantitative Comparison of Cytotoxicity

The following table summarizes the median effective concentrations (EC50) of this compound and its metabolites, providing a quantitative measure of their cytotoxicity in human neuroblastoma SH-SY5Y cells after 72 hours of exposure. Lower EC50 values indicate higher cytotoxicity.

CompoundEC50 (µM) in SH-SY5Y cells (72h)[4][5]
This compound50.37
Endosulfan Sulfate> 100
Endosulfan Diol> 100
Endosulfan Lactone> 100

Data from a study by Mao et al. (2015) indicates that this compound is significantly more cytotoxic to human neuronal cells than its metabolites endosulfan sulfate, endosulfan diol, and endosulfan lactone.[4][5]

Mechanisms of Neurotoxicity

The neurotoxic effects of this compound and its metabolites are primarily attributed to two key mechanisms: antagonism of the GABA-A receptor and induction of oxidative stress, which can subsequently lead to neuroinflammation and apoptosis.

GABA-A Receptor Antagonism

Endosulfan and its active metabolite, endosulfan sulfate, are known non-competitive antagonists of the γ-aminobutyric acid (GABA-A) receptor-chloride channel complex.[6] By binding to the picrotoxin (B1677862) site on the receptor, they block the influx of chloride ions, leading to a reduction in inhibitory neurotransmission and consequent hyperexcitability of the central nervous system. This hyperexcitability manifests as tremors, convulsions, and in severe cases, death.[1][6] While this compound is a potent GABA-A receptor antagonist, endosulfan sulfate exhibits comparable or even greater activity at this receptor. The metabolites endosulfan diol and endosulfan lactone are generally considered to be less active at the GABA-A receptor.

beta_Endosulfan This compound / Endosulfan Sulfate GABA_A_Receptor GABA-A Receptor-Chloride Channel Complex beta_Endosulfan->GABA_A_Receptor binds to picrotoxin site Chloride_Influx Chloride Ion Influx GABA_A_Receptor->Chloride_Influx blocks Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization leads to Neuronal_Hyperexcitability Neuronal Hyperexcitability Neuronal_Hyperpolarization->Neuronal_Hyperexcitability prevents Neurotoxicity Neurotoxicity (Convulsions, etc.) Neuronal_Hyperexcitability->Neurotoxicity results in

GABA-A Receptor Antagonism Pathway
Oxidative Stress and Neuroinflammation

Exposure to this compound and its metabolites can induce oxidative stress in neuronal cells by increasing the production of reactive oxygen species (ROS) and depleting endogenous antioxidants.[7][8] This imbalance leads to cellular damage, including lipid peroxidation and protein carbonylation.[7] The resulting oxidative stress can trigger inflammatory pathways in the brain. Microglia and astrocytes, the primary immune cells of the central nervous system, become activated and release pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[9] This neuroinflammatory response can exacerbate neuronal damage and contribute to the overall neurotoxicity.

beta_Endosulfan_Metabolites This compound & Metabolites ROS_Production Increased Reactive Oxygen Species (ROS) Production beta_Endosulfan_Metabolites->ROS_Production Antioxidant_Depletion Decreased Antioxidant Defense (e.g., SOD) beta_Endosulfan_Metabolites->Antioxidant_Depletion Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Antioxidant_Depletion->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid Peroxidation, etc.) Oxidative_Stress->Cellular_Damage Neuroinflammation Neuroinflammation Oxidative_Stress->Neuroinflammation Neuronal_Damage Neuronal Damage / Apoptosis Cellular_Damage->Neuronal_Damage Microglia_Astrocytes Activation of Microglia & Astrocytes Neuroinflammation->Microglia_Astrocytes Proinflammatory_Cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia_Astrocytes->Proinflammatory_Cytokines Proinflammatory_Cytokines->Neuronal_Damage

Oxidative Stress and Neuroinflammation Pathway

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the cytotoxicity of compounds in the SH-SY5Y human neuroblastoma cell line.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well cell culture plates

  • This compound and its metabolites (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of this compound and its metabolites in culture medium. The final solvent concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of the medium containing the test compounds or the vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The EC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)

This protocol outlines the measurement of intracellular ROS levels in neuronal cells.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture neuronal cells in a suitable format (e.g., 96-well black-walled plate) and expose them to this compound or its metabolites for the desired time period.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells once with warm HBSS. Incubate the cells with a working solution of 10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.

  • Wash: Remove the DCFH-DA solution and wash the cells twice with warm HBSS to remove any extracellular probe.

  • Fluorescence Measurement: Add 100 µL of HBSS to each well. Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader. Alternatively, visualize and capture images using a fluorescence microscope.

  • Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. Normalize the fluorescence values of the treated cells to those of the control cells to determine the fold increase in ROS production.

cluster_workflow Experimental Workflow start Seed Neuronal Cells treat Expose to this compound / Metabolites start->treat mtt MTT Assay treat->mtt Cytotoxicity ros ROS Assay treat->ros Oxidative Stress viability Measure Cell Viability (Absorbance) mtt->viability ros_measure Measure ROS Levels (Fluorescence) ros->ros_measure analyze Data Analysis & Comparison viability->analyze ros_measure->analyze

Experimental Workflow for Neurotoxicity Assessment

Conclusion

The experimental data clearly indicates that this compound is more cytotoxic to human neuronal cells in vitro compared to its primary metabolites, endosulfan sulfate, endosulfan diol, and endosulfan lactone. However, it is crucial to consider that endosulfan sulfate is a persistent metabolite that exhibits significant neuroactivity through its potent antagonism of the GABA-A receptor. Therefore, while this compound may be more acutely cytotoxic, the prolonged presence and activity of endosulfan sulfate in biological systems contribute significantly to the overall neurotoxic risk associated with endosulfan exposure. The induction of oxidative stress and subsequent neuroinflammation is a common mechanism of toxicity for both the parent compound and its metabolites, highlighting multiple pathways through which these compounds can exert their detrimental effects on the nervous system. This comparative guide provides essential data and mechanistic insights for researchers and professionals involved in neurotoxicology and drug development.

References

A Comparative Efficacy and Toxicological Profile of Beta-Endosulfan and Other Organochlorine Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the efficacy, toxicity, and environmental fate of beta-Endosulfan relative to other prominent organochlorine pesticides such as Dichlorodiphenyltrichloroethane (DDT), Dieldrin (B1670511), Aldrin, Lindane, and Heptachlor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines methodologies, and illustrates critical biological pathways to offer an objective analysis of these compounds.

Quantitative Efficacy and Toxicity Comparison

Organochlorine pesticides exhibit a wide range of acute toxicity across different species. The efficacy of an insecticide is often correlated with its toxicity to the target pest, while its hazard profile is determined by its toxicity to non-target organisms, including mammals and aquatic life. The following tables summarize the median lethal dose (LD50) and median lethal concentration (LC50) values, which are standard measures of acute toxicity. A lower value indicates higher toxicity.

Table 1: Acute Oral Toxicity (LD50) in Mammals

CompoundSpeciesRouteLD50 (mg/kg body weight)Reference(s)
This compound Rat (female)Oral~240 (alpha-isomer is ~70)[1]
Endosulfan (B1671282) (Technical) Rat (female)Oral80[2]
DDT Rat (male)Oral113[3][4]
DDT Rat (female)Oral118[3]
Dieldrin RatOral50 - 55[3]
Aldrin RatOral54 - 56[3]
Lindane (gamma-HCH) Rat (male)Oral88[3]

Note: Technical endosulfan is a mixture of alpha and beta isomers, typically in a 7:3 ratio. The alpha-isomer is significantly more acutely toxic than the beta-isomer.[1]

Table 2: Acute Toxicity (LC50) in Aquatic Organisms

CompoundSpeciesExposure TimeLC50 (mg/L)Reference(s)
Endosulfan Clarias gariepinus (African Catfish)96-h0.004[5]
Dieldrin Clarias gariepinus (African Catfish)96-h0.006[5]
Heptachlor Clarias gariepinus (African Catfish)96-h0.056[5]
DDT Various Fish Species96-h0.001 - 1.1[6]

Environmental Fate and Persistence

The environmental impact of organochlorine pesticides is largely defined by their persistence, potential for bioaccumulation, and degradation rates. These compounds are known for their chemical stability and lipophilicity, which allows them to remain in the environment for extended periods and accumulate in the fatty tissues of organisms.[4][7][8]

Table 3: Environmental Persistence and Bioaccumulation

CompoundHalf-Life (in soil)Bioaccumulation PotentialKey NotesReference(s)
Endosulfan (α+β) 25 - 128 daysBCF (fish): 20 - 11,600The metabolite endosulfan sulfate (B86663) is more persistent (DT50 up to 391 days).[9] β-Endosulfan shows a higher biomagnification factor than α-endosulfan.[9][9][10]
DDT 2 - 15 yearsHighExtremely persistent and bioaccumulative. Its breakdown products (DDE, DDD) are also persistent.[11][4][7][11]
Dieldrin Very slow degradation (~2.5 years)HighAldrin rapidly converts to the more persistent Dieldrin in the environment.[6][12][6][12]
Chlordane > 20 yearsHighBinds tightly to soil particles.[6]

Mechanism of Action: Neurotoxicity via GABA Receptor Antagonism

The primary mechanism of acute toxicity for endosulfan and many other cyclodiene organochlorine pesticides is their action on the central nervous system.[4] They function as non-competitive antagonists of the gamma-aminobutyric acid (GABA) receptor-chloride channel complex.[2][13] GABA is the main inhibitory neurotransmitter in the insect and mammalian brain. By binding to a site within the chloride channel, these pesticides prevent the influx of chloride ions that normally occurs when GABA binds to its receptor. This inhibition of the GABAergic system blocks neural inhibition, leading to a state of hyperexcitability, convulsions, and ultimately death.[13][14] The alpha-isomer of endosulfan is considered the primary contributor to its neurotoxicity.[1]

GABA_Pathway cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft cluster_effect Cellular Effect GABA_Receptor GABA(A) Receptor Chloride Channel Pesticide Binding Site Normal Inhibition (Neuron Hyperpolarization) GABA_Receptor:c->Normal Opens Channel (Cl- Influx) Blocked Hyperexcitation (Convulsions) GABA_Receptor:p->Blocked Prevents Cl- Influx GABA GABA GABA->GABA_Receptor Binds Endosulfan This compound (or other OCP) Endosulfan->GABA_Receptor:p Blocks

Mechanism of organochlorine neurotoxicity via GABA receptor antagonism.

Experimental Protocols

The generation of reliable and comparable efficacy data depends on standardized experimental designs. Methodologies for acute toxicity testing and general field efficacy trials are outlined below.

This protocol is used to determine the median lethal dose (LD50) of a substance.[3]

  • Objective: To estimate the acute oral toxicity of the pesticide.

  • Test Animals: Typically, healthy, young adult female rats are used.[3] Animals are acclimatized for at least five days prior to dosing.

  • Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle and free access to standard laboratory diet and drinking water.

  • Procedure: A stepwise procedure is employed using a small number of animals (e.g., 3) per step.[3]

    • Animals are fasted overnight before administration of the test substance.

    • The pesticide, usually dissolved in a suitable vehicle (e.g., corn oil), is administered by oral gavage.

    • Dosing begins at a level expected to cause toxicity but not lethality.

    • The outcome (survival or mortality) after a set observation period (e.g., 48 hours) determines the dose for the next step (either higher or lower).

  • Observations: Animals are observed for signs of toxicity and mortality for up to 14 days. Body weight is recorded weekly.

  • Data Analysis: The LD50 is calculated from the results of the steps using a statistical method, which provides an estimate of the dose that would be lethal to 50% of the population.

This workflow outlines the key stages for conducting a laboratory or field trial to assess the performance of a pesticide.[15]

Efficacy_Workflow A 1. Define Objectives - Target Pest - Desired Claim (e.g., knockdown, residual) B 2. Experimental Design - Select Test System (Lab/Field) - Determine Treatments (Test, Reference, Control) - Set Replication & Sample Size A->B C 3. Protocol Development - Detailed Methodology - Application Rates & Methods - Assessment Timings & Variables B->C D 4. Trial Execution - Randomize Treatments - Apply Pesticides - Manage Plots/Arenas to Avoid Contamination C->D E 5. Data Collection - Record Pest Mortality/Morbidity - Note Phytotoxicity or Adverse Effects - Collect Raw Data Sheets D->E F 6. Statistical Analysis - Analyze for Significant Differences (e.g., ANOVA, t-test) - Calculate Percent Efficacy E->F G 7. Reporting - Summarize Findings - Compare to Reference Product - Conclude on Efficacy for Proposed Claim F->G

A generalized workflow for conducting pesticide efficacy trials.

Conclusion

The comparison between this compound and other organochlorine pesticides reveals critical trade-offs between efficacy, acute toxicity, and environmental persistence.

  • Toxicity: this compound exhibits lower acute mammalian toxicity compared to its alpha-isomer and is generally less toxic than Dieldrin and Aldrin, but more toxic than DDT.[1][2][3] However, technical-grade endosulfan and its counterparts are all highly toxic to aquatic life.[5]

  • Persistence: Endosulfan is notably less persistent in the environment than legacy organochlorines like DDT, Dieldrin, and Chlordane.[4][6][9] However, its primary metabolite, endosulfan sulfate, is more stable and poses a longer-term risk.[9]

  • Efficacy: The high insecticidal activity of endosulfan, coupled with its relatively lower persistence compared to DDT, made it a widely used alternative before its global ban under the Stockholm Convention.[2] Research suggests that a beta-isomer-enriched formulation could offer equivalent efficacy at lower application rates with reduced off-site contamination due to its lower volatility compared to the alpha-isomer.[1]

This guide underscores that while all organochlorine pesticides share a similar neurotoxic mechanism of action, their individual properties result in distinct risk-benefit profiles. The data presented here should aid researchers in understanding these differences for toxicological studies and the development of safer alternatives.

References

Detecting Beta-Endosulfan in Insects: A Comparison of Validated Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of pesticide residues like beta-endosulfan (B125223) in complex biological matrices such as insects is critical for environmental monitoring, toxicology studies, and ensuring the safety of novel food sources. This guide provides a comparative overview of a validated method for detecting this compound in insects, alongside alternative analytical approaches, with supporting experimental data.

A robust and validated method employing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully applied for the detection of this compound in the blowfly Calliphora vomitoria.[1][2][3] This method offers a reliable approach for the quantitative analysis of this organochlorine pesticide in an insect matrix.

Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of the validated QuEChERS GC-MS method and compares it with alternative techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) used for pesticide analysis in insect and other relevant biological matrices.

ParameterQuEChERS GC-MSQuEChERS LC-MS/MSNotes
Insect Matrix Calliphora vomitoria[1][2][3]Edible Insects (various)[4][5]Direct comparison is limited by different insect species.
Limit of Detection (LOD) Not explicitly stated in abstracts.1 - 10 µg/kg[5]LC-MS/MS demonstrates high sensitivity in edible insects.
Limit of Quantification (LOQ) Not explicitly stated in abstracts.10 - 15 µg/kg[5]LC-MS/MS provides low quantification limits.
Recovery Adequate for detection.[2]64.54% - 122.12%[4][5]LC-MS/MS shows a wide but generally acceptable recovery range.
**Linearity (R²) **Not explicitly stated in abstracts.0.9940 - 0.9999[5]Excellent linearity is achieved with the LC-MS/MS method.
Relative Standard Deviation (RSD) Not explicitly stated in abstracts.< 20%[5]Good precision is reported for the LC-MS/MS method.

Experimental Protocols

Validated Method: QuEChERS Extraction and GC-MS Analysis for this compound in Calliphora vomitoria

This protocol is based on the validated method for the detection of α- and β-endosulfan in Calliphora vomitoria.[1][2][3]

a. Sample Preparation (Homogenization): Insect samples are homogenized to a uniform consistency. For samples with low moisture content, the addition of water may be necessary to ensure effective extraction.[6]

b. QuEChERS Extraction:

  • A representative portion of the homogenized insect sample (e.g., 10 g) is weighed into a 50 mL centrifuge tube.[7]

  • Acetonitrile (B52724) (e.g., 10 mL) is added as the extraction solvent.[7]

  • A mixture of salts, typically anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or a commercially available QuEChERS salt packet, is added to the tube.[8] This induces liquid-liquid partitioning and helps to separate the acetonitrile layer from the aqueous and solid phases.

  • The tube is vigorously shaken for a defined period (e.g., 1 minute) to ensure thorough mixing and extraction of the analyte into the acetonitrile.[7]

  • The sample is then centrifuged to separate the layers.

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • An aliquot of the acetonitrile supernatant is transferred to a smaller centrifuge tube containing a mixture of sorbents.

  • Common sorbents for pesticide analysis in complex matrices include primary secondary amine (PSA) to remove fatty acids and other polar interferences, and C18 to remove non-polar interferences. Anhydrous MgSO₄ is also added to remove residual water.[8]

  • The tube is vortexed and then centrifuged.

d. GC-MS Analysis:

  • The final cleaned extract is carefully collected and transferred to an autosampler vial.

  • The extract is injected into a gas chromatograph (GC) equipped with a mass spectrometer (MS) detector.

  • The GC separates the components of the mixture based on their volatility and interaction with the stationary phase of the GC column.

  • The MS identifies and quantifies this compound based on its specific mass-to-charge ratio and fragmentation pattern.

Alternative Method: QuEChERS Extraction and LC-MS/MS Analysis for Pesticides in Edible Insects

This protocol is a general representation based on methods developed for the analysis of a wide range of pesticides in various edible insects.[4][5]

a. Sample Preparation (Homogenization): Similar to the GC-MS method, the insect samples are thoroughly homogenized.

b. QuEChERS Extraction: The extraction process is analogous to the one described for the GC-MS method, utilizing acetonitrile and a salt mixture for phase separation.

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The cleanup step is also similar, employing a combination of sorbents like PSA and C18 to remove matrix interferences.

d. LC-MS/MS Analysis:

  • The cleaned extract is injected into a liquid chromatograph (LC) coupled to a tandem mass spectrometer (MS/MS).

  • The LC separates the analytes based on their partitioning between the mobile phase and the stationary phase of the LC column.

  • The MS/MS detector provides high selectivity and sensitivity for the detection and quantification of this compound, even in complex matrices.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow for the validated QuEChERS GC-MS method.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis homogenization Insect Sample Homogenization weighing Weigh Homogenized Sample homogenization->weighing add_solvent Add Acetonitrile weighing->add_solvent add_salts Add QuEChERS Salts (MgSO4, NaCl) add_solvent->add_salts shake Vigorous Shaking add_salts->shake centrifuge1 Centrifugation shake->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer add_dspe Add d-SPE Sorbents (PSA, C18, MgSO4) transfer->add_dspe vortex Vortex add_dspe->vortex centrifuge2 Centrifugation vortex->centrifuge2 collect_extract Collect Cleaned Extract centrifuge2->collect_extract gcms_analysis GC-MS Analysis collect_extract->gcms_analysis

Caption: Experimental workflow for QuEChERS extraction and GC-MS analysis of this compound in insects.

References

Comparative analysis of beta-Endosulfan persistence in different soil types

Author: BenchChem Technical Support Team. Date: December 2025

The persistence of beta-endosulfan (B125223), a toxic isomer of the organochlorine pesticide endosulfan (B1671282), in the soil environment is a significant concern due to its potential for long-range transport, bioaccumulation, and adverse effects on ecosystems and human health. This guide provides a comparative analysis of this compound's persistence across different soil types, supported by experimental data from various studies. The information is intended for researchers, scientists, and drug development professionals to understand the environmental fate of this compound.

Comparative Persistence of this compound in Various Soil Types

The persistence of this compound in soil is quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to degrade. This parameter is highly variable and depends on the physicochemical properties of the soil, microbial activity, and environmental conditions.

Soil TypeConditionHalf-life (DT50) of this compound (days)Reference
Sandy LoamAerobic104 - 265[1]
Sandy LoamAerobic433[2]
ClayAerobic495[2]
ClayAnaerobic462[2]
ClayLow water content, low temperature> 365[3][4]
Loam--
MollisolNon-floodedLeast persistence observed[5]
AlfisolNon-floodedMaximum persistence observed[5]
Black SoilLaboratory72[6]
Paddy SoilLaboratory56[6]
Red SoilLaboratory105[6]
Fluvo-aquic SoilLaboratory42[6]

Key Observations:

  • Soil Composition: this compound generally exhibits longer persistence in soils with higher organic matter and clay content. Clay soils, with their larger surface area and higher adsorption capacity, can bind the pesticide, making it less available for microbial degradation.[2][3] In contrast, degradation is faster in coarse-textured soils.

  • Anaerobic vs. Aerobic Conditions: Under anaerobic (flooded) conditions, the degradation of this compound can be slower than in aerobic conditions in some soil types.[1][2] However, some studies show that degradation is more rapid in flooded soils compared to their non-flooded counterparts.[5]

  • pH: The degradation of this compound is pH-dependent. It is more persistent in acidic soils and degrades more rapidly in alkaline conditions.[6][7] Optimal degradation by microbial activity has been observed at a pH of 8.5.[8][9]

  • Temperature and Moisture: Higher temperatures and optimal moisture content generally accelerate the degradation of this compound.[3][10] Conversely, low temperature and low moisture content can significantly prolong its persistence, with a half-life of more than a year recorded in clay soil under such conditions.[3]

  • Microbial Activity: The primary mechanism for endosulfan degradation in soil is microbial activity.[2][11] The presence of specific microorganisms capable of metabolizing endosulfan significantly influences its persistence.[12]

Degradation Pathway of this compound

The degradation of this compound in soil primarily proceeds through oxidation to endosulfan sulfate, which is also a persistent and toxic metabolite.[3][13] Further degradation can lead to the formation of less toxic products like endosulfan diol and endosulfan ether.[11]

G beta_Endosulfan This compound Endosulfan_Sulfate Endosulfan Sulfate (Persistent & Toxic) beta_Endosulfan->Endosulfan_Sulfate Oxidation (Primary) Endosulfan_Diol Endosulfan Diol (Less Toxic) beta_Endosulfan->Endosulfan_Diol Hydrolysis Endosulfan_Sulfate->Endosulfan_Diol Hydrolysis Endosulfan_Ether Endosulfan Ether Endosulfan_Diol->Endosulfan_Ether

Caption: Degradation pathway of this compound in soil.

Experimental Protocols

The following is a generalized experimental protocol for assessing the persistence of this compound in soil, based on methodologies cited in the reviewed literature.

1. Soil Collection and Characterization:

  • Collect soil samples from the top 0-15 cm layer of the desired soil types (e.g., sandy loam, clay, loam).

  • Air-dry the soil samples and sieve them through a 2 mm mesh to remove large debris.

  • Characterize the soil for its physicochemical properties, including pH, organic matter content, texture (sand, silt, and clay percentages), and cation exchange capacity.

2. Experimental Setup:

  • Weigh a standardized amount of characterized soil (e.g., 100 g) into individual microcosms (e.g., glass beakers or flasks).

  • Fortify the soil samples with a known concentration of this compound, typically dissolved in an organic solvent like acetone (B3395972). The solvent is then allowed to evaporate completely.

  • Adjust the moisture content of the soil to a specific level, for example, 60% of its water-holding capacity.

  • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C or 30°C) to prevent photodegradation.

  • For anaerobic studies, flood the soil samples with a layer of deoxygenated water and purge the headspace with an inert gas like nitrogen.

3. Sample Extraction and Analysis:

  • At predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90, and 120 days), collect triplicate soil samples from the microcosms.

  • Extract this compound and its metabolites from the soil using an appropriate solvent system (e.g., a mixture of acetone and hexane) through methods like Soxhlet extraction, ultrasonic extraction, or accelerated solvent extraction (ASE).[14]

  • Clean up the extracts to remove interfering co-extractives using techniques such as solid-phase extraction (SPE) with Florisil or silica (B1680970) gel.[14]

  • Analyze the cleaned-up extracts for the concentration of this compound and its degradation products using gas chromatography with an electron capture detector (GC-ECD) or gas chromatography-mass spectrometry (GC-MS).[15]

4. Data Analysis:

  • Plot the concentration of this compound remaining in the soil against time.

  • Calculate the degradation kinetics, typically assuming first-order kinetics.

  • Determine the half-life (DT50) of this compound in each soil type using the formula: DT50 = 0.693 / k, where k is the first-order degradation rate constant.

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results Soil_Collection Soil Collection & Characterization Fortification Fortification with This compound Soil_Collection->Fortification Incubation Incubation (Controlled Conditions) Fortification->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Cleanup Extract Cleanup (SPE) Extraction->Cleanup Quantification GC-ECD/MS Analysis Cleanup->Quantification Kinetics Degradation Kinetics Calculation Quantification->Kinetics Half_life Half-life (DT50) Determination Kinetics->Half_life

Caption: Experimental workflow for this compound persistence study.

References

A Comparative Analysis of Alpha- and Beta-Endosulfan Bioaccumulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioaccumulation potential of the two primary isomers of the organochlorine insecticide endosulfan (B1671282): alpha-endosulfan (α-endosulfan) and beta-endosulfan (B125223) (β-endosulfan). While structurally similar, their distinct stereochemistry leads to differences in physicochemical properties, environmental fate, and biological uptake, which are critical for comprehensive risk assessment. This document synthesizes experimental data to highlight these differences.

Quantitative Data Summary

The bioaccumulation of endosulfan isomers is influenced by their physical and chemical properties. The α-isomer is generally more volatile, while the β-isomer is slightly more persistent in aquatic systems.[1] Both isomers are readily metabolized in organisms to endosulfan sulfate (B86663), a persistent and toxic metabolite.[2][3][4]

The following tables summarize the key physicochemical properties that influence bioaccumulation and the reported bioconcentration factors (BCF) for the endosulfan isomers.

Table 1: Physicochemical Properties of Endosulfan Isomers

Propertyα-Endosulfanβ-EndosulfanReference(s)
Log Kow 4.65 - 4.944.34 - 4.78[5][6]
Water Solubility (mg/L at 22-25°C) 0.32 - 0.330.32 - 0.33[6]
Vapor Pressure (Pa at 25°C) ~10x higher than β-isomerLower volatility[1]
Half-life in River Water ~2 days4 - 7 days

Table 2: Comparative Bioaccumulation and Bioconcentration Factors (BCF)

OrganismIsomer(s)BCF Value (L/kg wet wt.)Key Findings & Organ DistributionReference(s)
Cichlid Fish (Cichlasoma dimerus) α-EndosulfanNot ReportedDetected in gills > brain > muscle. Levels were below detection limits in the liver.[2][7]
β-EndosulfanNot ReportedDetected in liver > gills > brain > muscle. Coadjuvants in commercial formulations appeared to increase the uptake of the β-isomer in the liver.[2][7]
Yellow Tetra (Hyphessobrycon bifasciatus) Total Endosulfan (α, β, sulfate)5,670 - 11,583The kinetic-based BCF was considered uncertain, but ratio-based calculations showed significant bioconcentration. Rapid elimination was observed.[8][9]
Sheepshead Minnow (Cyprinodon variegatus) α- and β-isomers combined1,146High-quality study indicating significant bioconcentration potential.[10][11]
Striped Mullet (Mugil cephalus) α- and β-isomers & sulfate2,755High-quality study showing significant bioconcentration.[10]
Aquatic Invertebrates (mussel, shrimp, oyster) Total Endosulfan (α, β, sulfate)12 - 600Generally lower BCF values reported compared to fish.[8][10]

Experimental Protocols

The following outlines a representative methodology for assessing endosulfan bioaccumulation in fish, based on protocols described in the literature.[7][9]

1. Test Organism and Acclimation:

  • Species: A relevant fish species, such as the Cichlid (Cichlasoma dimerus) or Yellow Tetra (Hyphessobrycon bifasciatus), is selected.

  • Acclimation: Fish are acclimated to laboratory conditions for a minimum of two weeks in dechlorinated, aerated water. Temperature, pH, and photoperiod are kept constant.

2. Exposure Protocol:

  • System: A semi-static exposure system is typically used, where the water and test chemical solutions are renewed daily to maintain consistent concentrations.

  • Test Concentration: Fish are exposed to a sublethal, environmentally relevant concentration of endosulfan (e.g., 0.7 µg/L).[7] Separate experiments are run for α-endosulfan, β-endosulfan, and technical grade mixtures.

  • Duration: The exposure period typically ranges from 14 to 21 days to allow the chemical concentrations in the tissues to reach a steady state.[7][8]

  • Feeding: Fish are fed daily, often scheduled before water renewal to minimize the adsorption of the pesticide to food particles.[7]

3. Sample Collection and Preparation:

  • Euthanasia and Dissection: At the end of the exposure period, fish are anesthetized and euthanized by decapitation.[7]

  • Tissue Sampling: Key organs such as the liver, gills, brain, and dorsal skeletal muscle are dissected, weighed, and immediately stored at -20°C or lower until analysis.[7]

4. Chemical Analysis (Extraction, Cleanup, and Quantification):

  • Extraction: Endosulfan isomers and the endosulfan sulfate metabolite are extracted from tissue samples using organic solvents. A common procedure involves homogenization with a solvent like ethyl acetate (B1210297) or hexane.[12][13]

  • Cleanup: The resulting extract contains lipids and other biological materials that can interfere with analysis. A cleanup step, such as column chromatography using Florisil or aluminum oxide, is employed to remove these interferences.[13][14]

  • Quantification: The purified extracts are analyzed using high-resolution gas chromatography (HRGC) to separate the α-isomer, β-isomer, and endosulfan sulfate.[14] Detection and quantification are typically achieved with an electron capture detector (ECD), which is highly sensitive to chlorinated compounds, or confirmed with mass spectrometry (MS).[12][13][14]

Visualizations

The following diagrams illustrate the experimental workflow for a typical bioaccumulation study and the key factors influencing the differential accumulation of the two isomers.

G cluster_prep Preparation Phase cluster_exp Exposure Phase cluster_analysis Analytical Phase acclimation Test Organism Acclimation (≥ 2 weeks) exposure Semi-Static Exposure (14-21 days with daily renewal) acclimation->exposure exposure_prep Prepare Endosulfan Stock Solutions (α, β, and/or technical mix) exposure_prep->exposure sampling Euthanasia & Organ Dissection (Liver, Gills, Brain, Muscle) exposure->sampling extraction Solvent Extraction sampling->extraction cleanup Column Cleanup (e.g., Florisil) extraction->cleanup quantification GC-ECD / GC-MS Analysis cleanup->quantification data_analysis Data Quantification & BCF Calculation quantification->data_analysis

Caption: Experimental workflow for assessing endosulfan bioaccumulation in fish.

G cluster_isomers cluster_props cluster_bio alpha α-Endosulfan volatility Higher Volatility alpha->volatility persistence Lower Persistence (in water) alpha->persistence logkow_a Higher Log Kow (4.65-4.94) alpha->logkow_a metabolism Metabolism (Oxidation) alpha->metabolism beta β-Endosulfan volatility_b Lower Volatility beta->volatility_b persistence_b Higher Persistence (in water) beta->persistence_b logkow_b Lower Log Kow (4.34-4.78) beta->logkow_b beta->metabolism uptake Uptake Rate volatility->uptake persistence->uptake logkow_a->uptake volatility_b->uptake persistence_b->uptake logkow_b->uptake bioaccumulation Net Bioaccumulation (Tissue Specific) uptake->bioaccumulation metabolism->bioaccumulation influences net amount sulfate Endosulfan Sulfate (Persistent Metabolite) metabolism->sulfate sulfate->bioaccumulation contributes to total

Caption: Factors influencing the differential bioaccumulation of endosulfan isomers.

References

Comparative study of beta-Endosulfan's impact on different aquatic organisms

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the organochlorine pesticide beta-endosulfan (B125223) reveals a significant and varied threat to a range of aquatic organisms. From fish to amphibians and invertebrates, this compound demonstrates high toxicity, disrupting crucial physiological processes and posing a considerable risk to aquatic ecosystems.

This compound, an isomer of the insecticide endosulfan (B1671282), is a persistent environmental contaminant known for its adverse effects on non-target organisms. Its primary mode of action involves the blockage of the gamma-aminobutyric acid (GABA) gated chloride channels in the nervous system, leading to hyperexcitation and, ultimately, death.[1] Beyond its neurotoxic effects, this compound also acts as an endocrine disruptor, interfering with hormonal systems that govern reproduction and development.[2][3]

Comparative Acute Toxicity

The acute toxicity of this compound varies considerably among different aquatic species. The 96-hour median lethal concentration (LC50), a standard measure of acute toxicity, highlights these differences. For instance, freshwater fish have shown a 96-hour LC50 ranging from 6.6 to 8.8 µg/L. In contrast, a freshwater crustacean species exhibited a 48-hour LC50 of 205 µg/L, indicating a lower sensitivity compared to fish. It is important to note that the alpha-isomer of endosulfan is generally considered more toxic than the beta-isomer.[4][5]

The following table summarizes the available acute toxicity data for this compound across different aquatic organisms. It is crucial to interpret this comparative data with caution, as experimental conditions such as temperature, water hardness, and pH can significantly influence toxicity and may have varied between studies.

Organism CategorySpeciesExposure Duration (hours)LC50 (µg/L)Reference
Freshwater FishMultiple Species (3)966.6 - 8.8
Freshwater CrustaceanOne Species48205

Sublethal Effects on Aquatic Life

Beyond immediate lethality, sublethal concentrations of this compound can have profound and lasting impacts on the health and viability of aquatic populations. These effects often manifest as reproductive and developmental abnormalities.

In adult zebrafish (Danio rerio), exposure to this compound, even at very low concentrations (as low as 10 ng/L), has been shown to significantly decrease the hatching rate of their offspring.[2] This was linked to pathological changes in the testes of the parent fish.[2] Furthermore, female zebrafish exposed to 200 ng/L of this compound exhibited a significant reduction in their gonadosomatic index, a measure of reproductive organ size relative to body size.[2] A notable indicator of endocrine disruption observed in male zebrafish was a significant increase in vitellogenin, an egg yolk precursor protein, which is typically only present in females.[2]

Sublethal exposure in tilapia (Oreochromis niloticus) has been linked to histological damage to the gills, including edema, hyperplasia, and lamellar fusion, which can impair respiration.[6]

The table below outlines some of the key sublethal effects of this compound observed in different aquatic organisms.

OrganismEffectConcentrationReference
Zebrafish (Danio rerio)Decreased offspring hatching rate10 ng/L[2]
Zebrafish (Danio rerio)Reduced female gonadosomatic index200 ng/L[2]
Zebrafish (Danio rerio)Increased vitellogenin in males≥ 10 ng/L[2]
Tilapia (Oreochromis niloticus)Gill histopathology (edema, hyperplasia)10% of LC50-96h[6]

Experimental Protocols

To assess the toxicity of this compound on aquatic organisms, standardized experimental protocols are employed. A typical acute toxicity test, such as a 96-hour LC50 determination for fish, involves the following key steps:

1. Test Organism Acclimation:

  • Healthy, disease-free organisms of a specific species and life stage are obtained from a reliable source.

  • They are acclimated to laboratory conditions (e.g., water temperature, pH, hardness, and lighting) for a specified period, typically at least two weeks, to reduce stress.

2. Preparation of Test Solutions:

  • A stock solution of this compound is prepared in a suitable solvent.

  • A series of test concentrations are prepared by diluting the stock solution with control water (dechlorinated and aerated tap water or reconstituted water with known chemical composition). A control group (0 µg/L) and a solvent control group are also included.

3. Test Procedure (Static or Flow-Through):

  • Static Test: Organisms are placed in test chambers containing the prepared solutions, and the solutions are not renewed for the duration of the test.

  • Flow-Through Test: The test solutions are continuously or intermittently delivered to the test chambers, ensuring a constant concentration of the toxicant and maintaining water quality.

  • A specified number of organisms are randomly assigned to each test concentration and replicate.

  • Water quality parameters (temperature, dissolved oxygen, pH) are monitored regularly.

4. Observation and Data Collection:

  • Mortality is recorded at specific intervals (e.g., 24, 48, 72, and 96 hours).

  • Sublethal effects, such as abnormal behavior, are also noted.

5. Data Analysis:

  • The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.

Visualizing the Impact

To better understand the processes involved in studying and the mechanisms of this compound's toxicity, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_analysis Analysis Phase acclimation Acclimation of Test Organisms solution_prep Preparation of this compound Test Solutions exposure Exposure of Organisms to Test Concentrations (e.g., 96 hours) solution_prep->exposure monitoring Monitoring of Water Quality and Organism Behavior exposure->monitoring data_collection Data Collection (Mortality and Sublethal Effects) monitoring->data_collection stat_analysis Statistical Analysis (e.g., Probit Analysis) data_collection->stat_analysis lc50_determination Determination of LC50 Value stat_analysis->lc50_determination

Figure 1: Generalized workflow for an aquatic toxicity test.

Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_disruption Disruption by this compound GABA_receptor GABAA Receptor-Chloride Ion Channel Complex Cl_channel Chloride Ion (Cl-) Influx GABA_receptor->Cl_channel Opens Blockage Blockage of Chloride Channel GABA_receptor->Blockage Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability (Inhibition) Hyperpolarization->Reduced_Excitability beta_endosulfan This compound beta_endosulfan->GABA_receptor Antagonistic Binding No_Hyperpolarization Failure of Hyperpolarization Blockage->No_Hyperpolarization Hyperexcitation Neuronal Hyperexcitation (Convulsions, Paralysis) No_Hyperpolarization->Hyperexcitation GABA GABA (Neurotransmitter) GABA->GABA_receptor Binds to

Figure 2: Antagonistic action of this compound on the GABAA receptor.

References

Beta-Endosulfan Degradation: A Comparative Analysis of Aerobic and Anaerobic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of beta-endosulfan (B125223) degradation rates under aerobic and anaerobic environments, supported by experimental data from peer-reviewed studies. The information presented is intended to assist researchers in designing and evaluating bioremediation strategies for this persistent organic pollutant.

Quantitative Comparison of Degradation Rates

The degradation of this compound, a toxic isomer of the pesticide endosulfan (B1671282), is significantly influenced by the presence or absence of oxygen. Generally, aerobic degradation proceeds at a faster rate compared to anaerobic degradation. However, the specific rates and endpoints can vary depending on the environmental matrix, microbial consortium, and experimental conditions.

ConditionMatrixDegradation ExtentTime FrameKey MetaboliteReference
Aerobic Aqueous~95%15 daysEndosulfan Sulfate[1][2]
Soil Slurry~65%15 daysEndosulfan Sulfate[1][2]
Soil72.8 ± 0.05%28 daysNot specified[3][4]
Anaerobic Aqueous~80%60 daysEndosulfan Diol[1][2]
Soil Slurry~60%60 daysEndosulfan Diol[1][2]
Soil74.91 ± 0.05%28 daysNot specified[3][4]

Experimental Protocols

The following methodologies are synthesized from various studies investigating the biodegradation of this compound.

Enrichment of Endosulfan-Degrading Microbial Cultures
  • Source: Soil samples with a history of pesticide contamination are collected.

  • Procedure:

    • Approximately 1-5 grams of soil are inoculated into a mineral salt medium.[5][6] This medium is specifically designed to be deficient in a key nutrient (e.g., sulfur) that the target microorganisms can derive from the breakdown of endosulfan.

    • Technical-grade endosulfan is added to the medium as the sole source of the limiting nutrient (e.g., sulfur) or as a carbon source.[5][7]

    • The culture is incubated on a rotary shaker at a controlled temperature (e.g., 28-30°C) for a period of 10-14 days.[5][6]

    • To select for the most efficient degraders, a portion of the culture is transferred to fresh medium with endosulfan for several successive cycles.[5]

Biodegradation Assay
  • Setup:

    • Aerobic Conditions: Experiments are conducted in flasks that are open to the atmosphere or actively aerated to ensure a sufficient supply of oxygen.

    • Anaerobic Conditions: Assays are performed in sealed containers, and the headspace is purged with an inert gas (e.g., nitrogen) to remove oxygen.

  • Procedure:

    • The enriched microbial culture is inoculated into a buffered mineral salt medium (pH ~6.6-7.0) containing a known concentration of this compound.[5][7] A detergent like Tween 80 may be added to increase the bioavailability of the hydrophobic pesticide.[5]

    • Control flasks (uninoculated) are included to account for any abiotic degradation.

    • The flasks are incubated under the respective aerobic or anaerobic conditions at a constant temperature.

    • Samples are collected at regular intervals to monitor the concentration of this compound and its metabolites.

Analytical Methods
  • Extraction: Organic solvents (e.g., hexane, dichloromethane) are used to extract endosulfan and its metabolites from the culture medium.

  • Analysis: The concentrations of the target compounds are quantified using Gas Chromatography (GC) coupled with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).[6][8][9] Metabolite identification is confirmed by comparing retention times and mass spectra with authentic standards.[8]

Degradation Pathways and Experimental Workflow

The degradation of this compound follows distinct pathways under aerobic and anaerobic conditions. Aerobic degradation primarily proceeds via an oxidative pathway, leading to the formation of endosulfan sulfate. In contrast, anaerobic degradation follows a hydrolytic pathway, resulting in the formation of endosulfan diol.

cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway b_Endo_A This compound Oxidation Oxidation b_Endo_A->Oxidation Endo_Sulfate Endosulfan Sulfate Oxidation->Endo_Sulfate b_Endo_An This compound Hydrolysis Hydrolysis b_Endo_An->Hydrolysis Endo_Diol Endosulfan Diol Hydrolysis->Endo_Diol

Caption: Comparative degradation pathways of this compound.

The following diagram illustrates a typical experimental workflow for comparing the degradation rates of this compound under aerobic and anaerobic conditions.

cluster_conditions Biodegradation Assay Soil_Sample Contaminated Soil Sample Enrichment Enrichment Culture (Mineral Medium + Endosulfan) Soil_Sample->Enrichment Incubation Incubation (Shaker, 28-30°C) Enrichment->Incubation Aerobic Aerobic Incubation Incubation->Aerobic Anaerobic Anaerobic Incubation (N2 Purge) Incubation->Anaerobic Sampling Time-course Sampling Aerobic->Sampling Anaerobic->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis GC-MS Analysis Extraction->Analysis Data Data Comparison (Degradation Rates & Metabolites) Analysis->Data

Caption: Experimental workflow for this compound degradation study.

References

Safety Operating Guide

Essential Guide to Handling beta-Endosulfan: A Procedural Overview for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

beta-Endosulfan is a highly toxic organochlorine insecticide.[1] Due to its severe hazard profile, including high acute toxicity via oral, dermal, and inhalation routes, stringent safety protocols are imperative when handling this compound in a laboratory setting.[2][3] This guide provides essential, procedural information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Hazard Identification and Classification

This compound is classified as a highly hazardous substance. Key hazard statements include:

  • H300+H330: Fatal if swallowed or if inhaled.[2]

  • H310: Fatal in contact with skin.[3]

  • H312: Harmful in contact with skin.[2]

  • H410: Very toxic to aquatic life with long-lasting effects.[2]

Given these dangers, adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE) for this compound

The use of appropriate PPE is the most critical line of defense against exposure. The following table summarizes the required equipment.

PPE CategoryItemSpecifications and Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.Must conform to EN 166 (EU) or NIOSH (US) standards. Protects against splashes and dust.[4][5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Gloves must be inspected for integrity before each use. Natural rubber gloves are not sufficient. Wash and dry hands after removing gloves.[4][5]
Fire/flame resistant and impervious clothing.A chemical-resistant suit or apron should be worn over regular lab clothing to protect against splashes and spills.[4][5][6] Contaminated clothing must be removed immediately and washed separately before reuse or discarded if heavily contaminated.[2][5][7] Store protective clothing separately from personal clothing.[3]
Respiratory Protection NIOSH-approved half-mask or full-face respirator with a combination filter cartridge.A respiratory filter device is necessary for brief exposure or low concentrations. For intensive or prolonged exposure, a self-contained breathing apparatus (SCBA) is required.[2][3][8] This should be specific for organic vapors, acid gas, and high-efficiency particulate air (HEPA).[8]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound in a laboratory environment.

Preparation and Pre-Handling
  • Work Area: Always handle this compound in a well-ventilated area, preferably within a designated chemical fume hood.[5][9] Ensure that an emergency shower and eyewash station are readily accessible.[5]

  • Authorization: Access to storage areas and handling should be restricted to authorized personnel only.[5][10]

  • PPE Inspection: Before handling, meticulously inspect all PPE for any signs of damage or wear.

Handling the Compound
  • Avoid Contact: Prevent any contact with skin and eyes. Do not breathe in dust or aerosols.[5][9]

  • Dispensing: When weighing or transferring the solid compound, do so with care to avoid creating dust.[2] Use non-sparking tools.[9]

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored.[5][9] Wash hands thoroughly before breaks and at the end of the workday.[2][3]

Post-Handling
  • Decontamination: Thoroughly decontaminate all equipment and surfaces after use.

  • Clothing: Immediately remove any clothing that has been soiled or contaminated.[2][3]

  • Storage: Store this compound in a cool, dry, and well-ventilated location in its original, tightly closed container.[10][11] The storage area must be locked and secured.[2][9][12]

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure. Symptoms of poisoning may be delayed for several hours, so medical observation for at least 48 hours after an accident is recommended.[2]

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled) and seek immediate medical attention.[4][5]
Skin Contact Immediately remove all contaminated clothing.[2][7] Wash the affected skin area with plenty of soap and water.[4] Seek medical attention.[5]
Eye Contact Immediately flush the eyes with pure water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[4][7]
Ingestion Do NOT induce vomiting. [5] Rinse the mouth with water.[4][9] Call a poison control center or doctor immediately for treatment advice.[2][5] Never give anything by mouth to an unconscious person.[5]

Spill and Disposal Plan

This compound is listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13] Improper disposal is a violation of federal law.[13]

Spill Cleanup
  • Evacuate: Keep unnecessary personnel away from the spill area.[11]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Stop the leak if it can be done without risk. For larger spills, create a dike far ahead of the spill.[11]

  • Collect: Wearing full PPE, carefully collect the spilled material using non-sparking tools and place it into a sealed, labeled container for disposal.[5][11] Do not touch the spilled material directly.[11]

  • Decontaminate: After cleanup, ventilate and wash the spill area thoroughly.[5]

Waste Disposal
  • Regulations: All waste containing this compound must be disposed of in accordance with local, regional, national, and international regulations.[2][9]

  • Prohibition: Do not dispose of this compound with household garbage.[2] Do not allow the product to reach sewage systems, ground water, or surface water.[2][3]

  • Method: The primary recommended method for disposal is through a licensed hazardous waste incinerator designed for organochlorine compounds.[7][13] If incineration is not possible, disposal in an approved hazardous waste landfill may be an option, but this must be done without risk of contaminating water sources.[7]

Workflow for Safe Handling of this compound

G prep 1. Preparation Phase ppe_check 1.1. Inspect and Don PPE (Gloves, Goggles, Respirator, Impervious Clothing) prep->ppe_check area_prep 1.2. Prepare Ventilated Work Area (Fume Hood, Eyewash Access) prep->area_prep handling 2. Handling Phase area_prep->handling weigh 2.1. Carefully Weigh/Transfer Compound (Avoid Dust, Use Non-Sparking Tools) handling->weigh procedure 2.2. Perform Experimental Procedure (Strict Adherence to Protocol) handling->procedure emergency Emergency Response (Spill or Exposure) handling->emergency post_handling 3. Post-Handling Phase procedure->post_handling decon 3.1. Decontaminate Equipment & Surfaces post_handling->decon ppe_remove 3.2. Safely Remove and Store/Dispose of PPE post_handling->ppe_remove hygiene 3.3. Wash Hands Thoroughly post_handling->hygiene disposal 4. Storage & Disposal hygiene->disposal storage 4.1. Store in Locked, Cool, Dry, Ventilated Area disposal->storage waste 4.2. Dispose of Waste via Hazardous Waste Protocol (Licensed Incinerator) disposal->waste first_aid Follow First Aid Protocol (Inhalation, Skin/Eye, Ingestion) emergency->first_aid spill_kit Use Spill Cleanup Protocol emergency->spill_kit

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-Endosulfan
Reactant of Route 2
beta-Endosulfan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.